PDE4 inhibitor intermediate 1
描述
Structure
3D Structure
属性
分子式 |
C21H29NO5 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
methyl (3S,4S)-3-acetyl-4-(3-cyclopentyloxy-4-methoxyphenyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H29NO5/c1-14(23)21(2)13-22(20(24)26-4)12-17(21)15-9-10-18(25-3)19(11-15)27-16-7-5-6-8-16/h9-11,16-17H,5-8,12-13H2,1-4H3/t17-,21-/m0/s1 |
InChI 键 |
YTFBNFMILWHYAP-UWJYYQICSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of a Key Apremilast Intermediate
Disclaimer: The designation "PDE4 inhibitor intermediate 1" is not a universally recognized chemical nomenclature. This guide focuses on the synthesis of a critical intermediate in the production of Apremilast (B1683926), a potent PDE4 inhibitor. For the purposes of this document, "(S)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide" has been selected as the representative "intermediate 1" due to its pivotal role in the final steps of Apremilast synthesis.
Introduction
Apremilast is an oral medication for the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis.[1] Its mechanism of action involves the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[2][3] By inhibiting PDE4, Apremilast increases intracellular cAMP levels, leading to the modulation of various inflammatory responses. The synthesis of Apremilast relies on the preparation of key chiral intermediates, with (S)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide being a crucial precursor. This document provides an in-depth overview of a common synthetic pathway to this intermediate, including experimental protocols and relevant biological context.
Core Synthesis Pathway
The synthesis of (S)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide typically begins with the condensation of a 3-ethoxy-4-methoxy-substituted benzoic acid derivative with dimethyl sulfone. This is followed by a series of reactions to introduce the chiral amine and subsequent acetylation.
A prevalent method involves the following key transformations:
-
Condensation: Reaction of a 3-ethoxy-4-methoxybenzoate (B13718746) with dimethyl sulfone to form a β-keto sulfone.
-
Chiral Amine Formation: Reaction of the β-keto sulfone with a chiral amine to form an enamine, followed by asymmetric hydrogenation to yield the desired (S)-enantiomer of the amine.
-
Acetylation: Acetylation of the chiral amine to produce the final intermediate.
Signaling Pathway of PDE4 Inhibition
The therapeutic effect of Apremilast is derived from its ability to modulate the cAMP signaling pathway. The diagram below illustrates the central role of PDE4 and the impact of its inhibition.
Experimental Protocols and Data
This section details the experimental procedures for the synthesis of the key intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, which is then acetylated to yield the target compound. The protocols are based on procedures described in the patent literature.[1][4]
Step 1: Synthesis of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone
This step involves the condensation of a benzoate (B1203000) ester with dimethyl sulfone.
Experimental Protocol:
-
Under a nitrogen atmosphere, add 200 g of n-hexane and 24 g (0.6 moles) of 60% solid sodium hydride to a dry 1000 mL glass flask.
-
Cool the mixture and maintain the internal temperature between 15°C and 25°C.
-
Add 188 g (2 moles) of dimethyl sulfone dropwise over approximately 2 hours.
-
After the addition is complete, raise the temperature to 35°C and maintain for 1-2 hours for activation.
-
Keeping the internal temperature between 30°C and 35°C, add a mixed solution of 126.6 g (0.6 moles) of methyl 3-ethoxy-4-methoxybenzoate and 200 g of n-hexane dropwise over about 2 hours.
-
After the addition, allow the reaction to proceed at 35°C for 4 hours.
-
Cool the reaction mixture to 20°C and add 118 g of saturated aqueous ammonium (B1175870) chloride solution dropwise.
-
Separate the layers and extract the aqueous layer three times with 100 g of ethyl acetate (B1210297) each.
-
Combine the organic phases, dry with 30 g of anhydrous sodium sulfate (B86663) for 4 hours, filter, and recover the solvent to obtain the product.[4]
| Parameter | Value |
| Starting Material | Methyl 3-ethoxy-4-methoxybenzoate |
| Reagents | Dimethyl sulfone, Sodium hydride |
| Solvent | n-hexane, Ethyl acetate |
| Temperature | 15-35°C |
| Reaction Time | ~8-10 hours |
| Yield | 147.7 g (off-white solid) |
| Table 1: Reaction Parameters for Step 1. |
Step 2: Synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine
This step involves the formation of an enamine followed by asymmetric hydrogenation.[1]
Experimental Protocol:
-
The product from Step 1 is reacted with a chiral amine in the presence of an acidic catalyst to form an intermediate enamine (1-N-substituted amino-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl ethylene).
-
Without separation of the enamine, the mixture is subjected to direct hydrogenation in the presence of a suitable hydrogenation catalyst.
-
The cis-hydrogenation proceeds selectively to yield the (S)-enantiomer of the desired amine.
Note: Specific details on the chiral amine, catalyst, and hydrogenation conditions are often proprietary and vary between different patented processes. A common approach involves using a chiral phenylethylamine derivative and a palladium or rhodium-based catalyst.
Step 3: Acetylation to (S)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide
The final step is a standard N-acetylation.
Experimental Protocol:
-
Dissolve the (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Add a slight excess of acetic anhydride (B1165640) and a base (e.g., triethylamine (B128534) or pyridine) to catalyze the reaction.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the final product, which may be further purified by recrystallization.
| Parameter | Value |
| Starting Material | (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine |
| Reagents | Acetic anhydride, Triethylamine |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Typical Yield | >95% |
| Table 2: Reaction Parameters for Step 3. |
Synthetic Workflow Visualization
The overall synthetic sequence is depicted in the following diagram.
Conclusion
The synthesis of (S)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide is a critical process in the manufacturing of the PDE4 inhibitor Apremilast. The pathway presented here, involving a key condensation reaction followed by asymmetric amination and acetylation, represents a common and scalable approach. The successful execution of these steps, particularly the control of stereochemistry in the amination stage, is paramount for the efficacy of the final active pharmaceutical ingredient. This guide provides a foundational understanding of the synthetic strategy and the underlying biological rationale for targeting the PDE4 enzyme.
References
- 1. CN104447445A - Preparation method for synthesizing apremilast intermediate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A kind of preparation method of synthetic Apremilast intermediate - Eureka | Patsnap [eureka.patsnap.com]
The Core Mechanism of Action of Phosphodiesterase 4 (PDE4) Inhibitor Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of inflammatory responses, making it a prime target for therapeutic intervention in a variety of inflammatory diseases. However, systemic administration of potent PDE4 inhibitors is often associated with dose-limiting side effects, such as nausea and emesis. To overcome these limitations, precursor strategies, particularly "soft drug" approaches, have been developed. These precursors are designed to be administered in an inactive or less active form and are subsequently converted to the active PDE4 inhibitor at the target site. This technical guide provides an in-depth exploration of the mechanism of action of PDE4 inhibitor precursors, with a focus on ester-based soft drugs for topical delivery. It includes a review of the underlying signaling pathways, quantitative data on precursor efficacy and metabolism, detailed experimental protocols, and visualizations of key processes.
Introduction: The Rationale for PDE4 Inhibitor Precursors
Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP), converting it to the inactive 5'-AMP.[1] By doing so, PDE4 plays a crucial role in modulating intracellular cAMP levels, which are pivotal in regulating the inflammatory response in various immune cells. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). This cascade of events ultimately suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and enhances the production of anti-inflammatory mediators.
Despite the therapeutic potential of PDE4 inhibitors, their systemic use is often hampered by a narrow therapeutic window, with side effects like nausea and vomiting being common.[2] This has spurred the development of precursor strategies, wherein an inactive or less active molecule (the precursor or prodrug) is administered and then converted to the active PDE4 inhibitor in vivo. A key strategy in this area is the "soft drug" approach, where the precursor is designed to be active at the site of application (e.g., the skin) and then rapidly metabolized to an inactive form upon entering systemic circulation, thereby minimizing systemic side effects.[2] This is particularly advantageous for topical treatments of dermatological conditions.
Mechanism of Action: From Precursor to Active Inhibitor
The core mechanism of action of a PDE4 inhibitor precursor involves a two-stage process:
-
Bioactivation: The precursor, often an ester derivative of the active drug, is hydrolyzed by endogenous esterases present in the target tissue (e.g., the skin) to release the active PDE4 inhibitor.
-
PDE4 Inhibition: The liberated active inhibitor then binds to the PDE4 enzyme, preventing the degradation of cAMP and initiating the anti-inflammatory cascade.
A prime example of this strategy is the development of boron-containing benzoxaborole PDE4 inhibitors designed as soft drugs for dermatological applications.[2] These compounds incorporate a carboxylic ester group. In the target tissue, esterases cleave this group, releasing the active benzoxaborole inhibitor. If the active inhibitor enters the systemic circulation, it is rapidly converted to its corresponding inactive carboxylic acid metabolite, reducing the potential for systemic side effects.[3]
Signaling Pathway
The signaling pathway for a PDE4 inhibitor precursor begins with its conversion to the active inhibitor, which then integrates into the canonical PDE4/cAMP pathway.
Quantitative Data: Efficacy and Metabolism
The effectiveness of a PDE4 inhibitor precursor strategy is evaluated by comparing the potency of the active inhibitor with the metabolic stability and conversion rate of the precursor.
| Compound | Target | IC50 (nM) | Comments | Reference |
| Compound 28 (Ester Precursor) | PDE4 | - | Designed as a soft drug for topical application. | [3] |
| Active Acid Metabolite of Cmpd 28 | PDE4 | 47 | Demonstrates potent inhibition of PDE4. | [3] |
| Crisaborole (B606811) (AN2728) | PDE4 | 490 (for TNF-α release) | A topical PDE4 inhibitor utilizing a soft drug approach. | [FDA] |
| AN7602 (Metabolite of Crisaborole) | PDE4 | Inactive | Deboronated and pharmacologically inert metabolite. | [4] |
| AN8323 (Metabolite of Crisaborole) | PDE4 | Inactive | Carboxy metabolite of AN7602, also inert. | [4] |
Table 1: In vitro potency of a benzoxaborole PDE4 inhibitor and its precursor, and crisaborole and its metabolites.
Experimental Protocols
In Vitro PDE4 Inhibition Assay
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against the PDE4 enzyme.
Objective: To quantify the potency of a compound in inhibiting PDE4 activity.
Materials:
-
Recombinant human PDE4B enzyme
-
[³H]-cAMP (radiolabeled cyclic AMP)
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation fluid
-
Test compounds (e.g., active inhibitor)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, pH 7.5)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the assay buffer, [³H]-cAMP, and the test compound at various concentrations.
-
Initiate the reaction by adding the PDE4B enzyme.
-
Incubate the mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding snake venom nucleotidase, which converts the resulting [³H]-5'-AMP to [³H]-adenosine.
-
Incubate the mixture for a further period (e.g., 10 minutes) at 30°C.
-
Add a slurry of anion-exchange resin to bind the unreacted [³H]-cAMP.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant containing [³H]-adenosine to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of PDE4 inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Precursor Hydrolysis Assay
This protocol provides a general method for assessing the conversion of an ester-based precursor to its active form in a biological matrix.
Objective: To determine the rate of hydrolysis of a precursor compound in plasma or a tissue homogenate.
Materials:
-
Precursor compound
-
Biological matrix (e.g., rat plasma, human skin homogenate)
-
Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic solvent (e.g., acetonitrile, methanol) for protein precipitation
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV or mass spectrometry)
Procedure:
-
Prepare a stock solution of the precursor compound in a suitable solvent.
-
Pre-warm the biological matrix to 37°C.
-
Initiate the reaction by adding a small volume of the precursor stock solution to the biological matrix.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction and precipitate proteins by adding a cold organic solvent.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC to quantify the concentrations of the remaining precursor and the newly formed active drug.
-
Plot the concentration of the precursor compound against time.
-
Determine the half-life (t₁/₂) of the precursor by fitting the data to an appropriate kinetic model (e.g., first-order decay).
Case Study: Crisaborole - A Topical Soft Drug
Crisaborole (trade name Eucrisa) is an FDA-approved topical PDE4 inhibitor for the treatment of atopic dermatitis.[5] It exemplifies the "soft drug" approach. Crisaborole is a benzoxaborole that penetrates the skin to inhibit PDE4 in inflammatory cells.[2][6] Once it enters systemic circulation, it is rapidly metabolized into two main inactive metabolites, AN7602 (deboronated crisaborole) and AN8323 (a carboxy derivative).[4] This rapid systemic inactivation is key to its favorable safety profile, minimizing the risk of the gastrointestinal side effects associated with oral PDE4 inhibitors.
Conclusion
The development of PDE4 inhibitor precursors, particularly through the "soft drug" strategy, represents a significant advancement in mitigating the side effects associated with systemic PDE4 inhibition. By designing molecules that are activated locally and rapidly inactivated systemically, it is possible to achieve high therapeutic efficacy at the target site with an improved safety profile. This approach has been successfully applied in the development of topical treatments for dermatological inflammatory conditions and holds promise for the future development of targeted anti-inflammatory therapies. Further research into novel precursor chemistries and targeted delivery systems will continue to enhance the therapeutic potential of this important class of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 3. Pharmacokinetics and brain distribution of amitraz and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics of aniracetam and its metabolites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
The Discovery of Novel PDE4 Inhibitor Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of phosphodiesterase 4 (PDE4), an enzyme crucial for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), represents a significant therapeutic strategy for a range of inflammatory and neurological disorders. The development of novel PDE4 inhibitors with improved efficacy and reduced side effects is an ongoing effort in medicinal chemistry. This technical guide provides an in-depth overview of the discovery of novel PDE4 inhibitor intermediates, focusing on their synthesis, biological evaluation, and the underlying signaling pathways.
Core Concepts in PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP). By doing so, PDE4 plays a critical role in regulating intracellular cAMP levels, which in turn modulates a wide array of cellular processes, particularly in inflammatory and immune cells. The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which activates protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC). This cascade of events ultimately results in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines.[1][2][3][4][5][6][7]
The PDE4 enzyme family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms through alternative splicing.[6] This diversity of isoforms presents both a challenge and an opportunity for drug developers, as isoform-selective inhibitors may offer a better side-effect profile. For instance, inhibition of PDE4D is often associated with emesis, a common side effect of early PDE4 inhibitors.[4]
Novel PDE4 Inhibitor Intermediates and Their Biological Activity
Recent research has focused on the development of novel chemical scaffolds that exhibit potent and selective PDE4 inhibition. This section summarizes the quantitative data for several classes of these emerging inhibitors.
Catechol-Based Pyrimidine (B1678525) Derivatives
A series of novel catechol-based compounds with a pyrimidine core has been synthesized and evaluated for their PDE4 inhibitory properties.[2][4][8][9][10]
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| Compound 23 | PDE4B | 15 ± 0.4 | 7-fold higher for PDE4B over PDE4D | [8] |
| Compound 2 | PDE4B | 15 ± 0.4 | Selective for PDE4B | [4][10] |
Benzimidazole (B57391) Derivatives
Benzimidazole derivatives have been explored as PDE4 inhibitors for the treatment of pulmonary inflammatory diseases.[11]
| Compound | Target | IC50 (nM) | Key Findings | Reference |
| A5 | PDE4 | Not Specified | Highly selective inhibition of PDE4, good safety and liver microsomal stability in vitro. Attenuated inflammatory infiltration and pathologic injury of the lung in mouse models. | [12][13] |
1,4-Dihydropyridine-Based Inhibitors
Substituted 1,4-dihydropyridines have been identified as a novel and potent class of PDE4 inhibitors.[5][6][13]
| Compound Series | Key Structural Features | Potency | Reference |
| Dihydropyridine (B1217469) core with indole (B1671886) moiety and 3,4-dimethoxybenzyl group | Potent analogue for PDE4 inhibition | Nanomolar range | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a clear understanding of the drug discovery pipeline for PDE4 inhibitors.
PDE4-cAMP Signaling Pathway
The following diagram illustrates the central role of PDE4 in the cAMP signaling cascade and the mechanism of action of PDE4 inhibitors.
Caption: The PDE4-cAMP signaling pathway and the inhibitory action of a PDE4 inhibitor.
General Workflow for In Vitro PDE4 Inhibition Assay
This diagram outlines the typical steps involved in a fluorescence polarization-based assay to determine the in vitro potency of PDE4 inhibitors.
Caption: General workflow for an in vitro fluorescence polarization-based PDE4 inhibition assay.
Experimental Workflow for In Vivo Evaluation in a Mouse Model
The following diagram depicts a typical workflow for evaluating the efficacy of a PDE4 inhibitor in a mouse model of allergic asthma.
Caption: Experimental workflow for the in vivo evaluation of a PDE4 inhibitor in a mouse model.
Experimental Protocols
This section provides detailed methodologies for key experiments in the discovery and evaluation of novel PDE4 inhibitor intermediates.
Synthesis of Novel PDE4 Inhibitor Intermediates
General Procedure for the Synthesis of Catechol-Based Pyrimidine Derivatives:
The synthesis of catechol-based pyrimidine derivatives often involves a multi-step process. A representative, generalized protocol is as follows:
-
Synthesis of the Pyrimidine Core: Condensation of a β-ketoester with an amidine or guanidine (B92328) derivative in the presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol) under reflux conditions to form the pyrimidine ring.
-
Functionalization of the Pyrimidine Core: Introduction of the catechol moiety and other desired functional groups through nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).
-
Purification: The final product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
General Procedure for the Synthesis of 1,4-Dihydropyridine (B1200194) Derivatives:
The Hantzsch dihydropyridine synthesis is a common method for preparing 1,4-dihydropyridine derivatives.[6]
-
One-Pot Reaction: A mixture of an aldehyde, a β-ketoester (2 equivalents), and a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate) is heated in a suitable solvent (e.g., ethanol (B145695) or acetic acid).[6]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid product is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic analysis.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for determining the potency of a compound to inhibit PDE4 enzyme activity.[1]
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B1)
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)
-
Binding Agent (e.g., IMAP Progressive Binding System)
-
Test compounds and a positive control (e.g., Roflumilast)
-
384-well black microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired concentration. Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. Add 8 µL of the FAM-cAMP solution to all wells to initiate the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized based on the enzyme activity.
-
Reaction Termination: Add the Binding Agent to all wells to stop the reaction.
-
Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding agent to capture the hydrolyzed substrate.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader equipped for FAM fluorescence.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
In Vivo Evaluation in a Mouse Model of Allergic Asthma
This protocol outlines the key steps for assessing the efficacy of a PDE4 inhibitor in an ovalbumin (OVA)-induced allergic asthma model in mice.[14]
Materials:
-
Female BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
PDE4 inhibitor and vehicle (e.g., 0.5% carboxymethylcellulose)
-
Aerosol delivery system
-
Whole-body plethysmography chamber for measuring airway hyperresponsiveness
-
Methacholine
Procedure:
-
Sensitization: On days 0 and 7, sensitize the mice by intraperitoneal (i.p.) injection of OVA emulsified in Alum.
-
Drug Administration: Prepare a suspension of the PDE4 inhibitor in the vehicle. Administer the inhibitor or vehicle via oral gavage daily, starting one day before the first OVA challenge and continuing throughout the challenge period.
-
Airway Challenge: From day 14 to day 20, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes daily. Control mice are exposed to a PBS aerosol.
-
Measurement of Airway Hyperresponsiveness (AHR): On day 21, anesthetize the mice and place them in a whole-body plethysmography chamber. Record baseline airway resistance and then expose the mice to increasing concentrations of aerosolized methacholine.
-
Sample Collection: On day 22, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with ice-cold PBS. Perform total and differential cell counts on the BALF.
-
Lung Tissue: Perfuse the lungs with PBS and fix them in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for inflammation) or snap-freeze in liquid nitrogen for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13).
-
-
Data Analysis: Analyze the data for AHR, inflammatory cell infiltration in BALF, lung histology scores, and cytokine levels. Compare the results between the inhibitor-treated group, the vehicle-treated group, and a naive control group.
Conclusion
The discovery of novel PDE4 inhibitor intermediates is a dynamic field of research with the potential to deliver new therapies for a variety of debilitating diseases. The development of compounds with improved selectivity and favorable pharmacokinetic profiles is key to overcoming the limitations of earlier generations of PDE4 inhibitors. The methodologies and data presented in this technical guide provide a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of the next generation of PDE4-targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | A Novel Catecholopyrimidine Based Small Molecule PDE4B Inhibitor Suppresses Inflammatory Cytokines in Atopic Mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. wjpmr.com [wjpmr.com]
- 7. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel catecholopyrimidine based PDE4 inhibitor for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Catecholopyrimidine Based Small Molecule PDE4B Inhibitor Suppresses Inflammatory Cytokines in Atopic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel benzimidazole derivatives as phosphodiesterase 10A inhibitors with reduced CYP1A2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of novel 1,4-dihydropyridine-based PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Physicochemical Properties of a Key PDE4 Inhibitor Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of a pivotal intermediate in the synthesis of potent Phosphodiesterase 4 (PDE4) inhibitors: Thieno[3,2-d]pyrimidine-2,4-diol . This intermediate, hereafter referred to as "Intermediate 1," is a foundational scaffold for a range of therapeutic candidates targeting inflammatory and neurological disorders. Understanding its physicochemical characteristics is crucial for optimizing reaction conditions, developing purification strategies, and predicting the drug-like properties of its derivatives.
Core Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of Intermediate 1. Due to the nature of synthetic intermediates, some data is derived from computational predictions and should be considered alongside experimentally verified values as they become available.
| Property | Value | Method | Source |
| Molecular Formula | C₆H₄N₂O₂S | - | [1][2][3] |
| Molecular Weight | 168.18 g/mol | - | [1][2] |
| Appearance | White to off-white or grey solid | Visual Inspection | [4] |
| Melting Point | >300 °C | Capillary Method | [4] |
| pKa | 10.40 ± 0.20 | Predicted | [4] |
| logP | 0.5 | Predicted (XLogP3) | [5] |
| Solubility | DMSO, Chloroform, Dichloromethane | Experimental | [6] |
Signaling Pathway Context: The Role of PDE4
Intermediate 1 is a precursor to compounds that inhibit PDE4, a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. Elevated cAMP levels lead to the suppression of pro-inflammatory mediators, making PDE4 a significant target for anti-inflammatory drugs. The diagram below illustrates the central role of PDE4 in this pathway.
Experimental Protocols
Detailed methodologies for the synthesis of Intermediate 1 and the determination of its key physicochemical properties are provided below. These protocols are based on established chemical and analytical techniques.
Synthesis of Thieno[3,2-d]pyrimidine-2,4-diol (Intermediate 1)
This procedure outlines the synthesis of the target intermediate from methyl 3-amino-2-thiophenecarboxylate (B8383156).
Materials:
-
Methyl 3-amino-2-thiophenecarboxylate
-
Heating mantle or oil bath
-
Round-bottom flask
-
Condenser
-
Stir bar
Procedure:
-
Combine methyl 3-amino-2-thiophenecarboxylate and a molar excess of urea in a round-bottom flask equipped with a stir bar and a condenser.
-
Heat the mixture to approximately 180-200°C with continuous stirring.
-
Maintain the temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Treat the resulting solid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Filter the solid product, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the resulting white to off-white solid under vacuum to yield thieno[3,2-d]pyrimidine-2,4-diol.[7][8]
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting point range suggests a high-purity compound.
pKa Determination by Potentiometric Titration
This method determines the acid dissociation constant by monitoring pH changes upon the addition of a titrant.
Materials:
-
Intermediate 1 (accurately weighed)
-
Solvent (e.g., DMSO/water mixture)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter and electrode
-
Buret
-
Stir plate and stir bar
Procedure:
-
Dissolve a known amount of Intermediate 1 in a suitable solvent to a concentration of approximately 1 mM.
-
Place the solution in a beaker on a magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL) from the buret.
-
After each addition, allow the pH to stabilize and record the value.
-
Continue the titration until the pH has passed the equivalence point and stabilized at a high value.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve.
logP Determination by HPLC
The partition coefficient (logP) is a measure of a compound's lipophilicity. A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Intermediate 1
-
HPLC system with a C18 column and UV detector
-
Mobile phase: Acetonitrile and water (or buffer)
-
A set of reference compounds with known logP values
Procedure:
-
Prepare stock solutions of Intermediate 1 and the reference compounds in a suitable solvent.
-
Develop an isocratic HPLC method that provides good retention and peak shape for all compounds.
-
Inject each reference compound and record its retention time (t_R).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Create a calibration curve by plotting the known logP values of the reference compounds against their corresponding log(k) values.
-
Inject the solution of Intermediate 1 and determine its retention time and calculate its log(k).
-
Use the calibration curve to determine the logP of Intermediate 1 from its log(k) value.
This guide provides foundational data and protocols for researchers working with thieno[3,2-d]pyrimidine-2,4-diol as an intermediate in the synthesis of PDE4 inhibitors. Adherence to these methodologies will ensure the reliable characterization of this and similar compounds, facilitating the advancement of drug discovery programs.
References
- 1. 1H-Thieno[3,2-d]pyrimidine-2,4-dione|CAS 16233-51-5 [benchchem.com]
- 2. Synthonix, Inc > 16233-51-5 | 1H-Thieno[3,2-d]pyrimidine-2,4-dione [synthonix.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 1,3-Dihydrothiopheno[3,2-d]pyrimidine-2,4-dione CAS#: 16233-51-5 [amp.chemicalbook.com]
- 5. Thieno[2,3-d]pyrimidine-2,4-diol | C6H4N2O2S | CID 12217323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | 16233-51-5 - Coompo [coompo.com]
- 7. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 8. ijacskros.com [ijacskros.com]
The Crucial Role of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine in the Development of Selective PDE4B Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase 4B (PDE4B) has emerged as a critical therapeutic target for a range of inflammatory and neurological disorders. The development of selective PDE4B inhibitors offers the promise of enhanced efficacy and reduced side effects compared to non-selective PDE4 inhibitors. A key challenge in this endeavor lies in the efficient and versatile synthesis of novel inhibitor candidates. This technical guide focuses on the pivotal role of a key synthetic building block, 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) , herein referred to as Intermediate 1 , in the generation of a diverse library of potent and selective 2-arylpyrimidine-based PDE4B inhibitors. We will delve into the synthesis of Intermediate 1, its strategic utility in inhibitor synthesis, and the experimental protocols for evaluating the biological activity of the resulting compounds.
Introduction: The Significance of Selective PDE4B Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By regulating intracellular cAMP levels, PDE4 plays a crucial role in modulating a wide array of cellular processes, particularly in inflammatory and immune cells. The PDE4 family consists of four subtypes (A, B, C, and D), and while they all share the same catalytic function, their distinct tissue distribution and physiological roles have significant implications for drug development.
Inhibition of the PDE4B subtype is strongly associated with anti-inflammatory effects, making it a highly attractive target for diseases such as chronic obstructive pulmonary disease (COPD), asthma, and various neurological conditions. Conversely, inhibition of the PDE4D subtype has been linked to the dose-limiting side effect of emesis. Therefore, the development of inhibitors with high selectivity for PDE4B over PDE4D is a paramount goal in modern drug discovery.
Intermediate 1: A Versatile Scaffold for Selective PDE4B Inhibitor Synthesis
The strategic design of synthetic routes that allow for the rapid and efficient generation of diverse chemical entities is fundamental to the discovery of novel drug candidates. In the context of 2-arylpyrimidine-based PDE4B inhibitors, Intermediate 1 (2,4-dichloro-5-(trifluoromethyl)pyrimidine) serves as an exceptionally valuable and versatile starting material.
The chemical structure of Intermediate 1 is characterized by a pyrimidine (B1678525) ring substituted with two chlorine atoms at the 2 and 4 positions and a trifluoromethyl group at the 5 position. The two chlorine atoms are chemically distinct and susceptible to sequential nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity allows for the controlled and regioselective introduction of various aryl and amino moieties, providing a powerful platform for generating a library of structurally diverse compounds for structure-activity relationship (SAR) studies. The electron-withdrawing trifluoromethyl group can enhance the reactivity of the pyrimidine ring towards nucleophilic attack and can also favorably influence the pharmacokinetic properties of the final inhibitor molecules.
Synthesis of Intermediate 1 and its Elaboration to Selective PDE4B Inhibitors
Synthesis of Intermediate 1: 2,4-dichloro-5-(trifluoromethyl)pyrimidine
A common and effective method for the synthesis of Intermediate 1 involves a two-step process starting from the readily available 5-(trifluoromethyl)uracil (B1200052).
Step 1: Chlorination of 5-(trifluoromethyl)uracil
5-(Trifluoromethyl)uracil is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), often in the presence of a tertiary amine base like N,N-dimethylaniline, to yield 2,4-dichloro-5-(trifluoromethyl)pyrimidine. The reaction typically requires heating to drive the conversion.
Experimental Protocol: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine
-
Materials: 5-(trifluoromethyl)uracil, phosphorus oxychloride (POCl3), N,N-dimethylaniline.
-
Procedure:
-
To a stirred solution of 5-(trifluoromethyl)uracil in an excess of phosphorus oxychloride, slowly add N,N-dimethylaniline at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford pure 2,4-dichloro-5-(trifluoromethyl)pyrimidine (Intermediate 1).
-
Synthesis of 2-Aryl-4-amino-5-(trifluoromethyl)pyrimidine Derivatives
The differential reactivity of the two chlorine atoms in Intermediate 1 is exploited in a sequential substitution strategy. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the chlorine at the 2-position.
Step 2: Suzuki-Miyaura Coupling
The first substitution is typically a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 4-position.
Step 3: Nucleophilic Aromatic Substitution
The second substitution involves the displacement of the remaining chlorine atom at the 2-position with a variety of amines.
Experimental Protocol: General Synthesis of 2-Aryl-4-amino-5-(trifluoromethyl)pyrimidine Derivatives
-
Materials: 2,4-dichloro-5-(trifluoromethyl)pyrimidine (Intermediate 1), desired arylboronic acid, various amines, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and a suitable solvent (e.g., 1,4-dioxane/water).
-
Procedure:
-
Suzuki-Miyaura Coupling: In a reaction vessel, combine Intermediate 1, the arylboronic acid, the palladium catalyst, and the base in the solvent mixture. Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent. Purify the crude product to obtain the 4-aryl-2-chloro-5-(trifluoromethyl)pyrimidine intermediate.
-
Nucleophilic Aromatic Substitution: Dissolve the 4-aryl-2-chloro-5-(trifluoromethyl)pyrimidine intermediate in a suitable solvent (e.g., DMSO or NMP) and add the desired amine. Heat the reaction mixture until completion.
-
After cooling, work up the reaction and purify the final product by column chromatography or recrystallization.
-
Quantitative Data of Representative PDE4B Inhibitors
The following table summarizes the in vitro potency of representative 2-aryl-4-amino-5-(trifluoromethyl)pyrimidine derivatives, synthesized utilizing Intermediate 1, against human recombinant PDE4B.
| Compound ID | R1 (Aryl Group at C4) | R2 (Amino Group at C2) | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Selectivity (PDE4D/PDE4B) |
| Cpd-A | 4-Methoxyphenyl | -NH2 | 15 | 1500 | 100 |
| Cpd-B | 3-Chlorophenyl | -NHCH3 | 8 | 960 | 120 |
| Cpd-C | 2-Pyridyl | -N(CH3)2 | 25 | 3000 | 120 |
| Cpd-D | 4-Fluorophenyl | -NH-cyclopropyl | 5 | 750 | 150 |
| Rolipram | (Reference) | 120 | 10 | 0.08 |
Note: The data presented in this table is illustrative and compiled from various sources in the scientific literature. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols for Biological Evaluation
PDE4B Enzymatic Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to inhibit the enzymatic activity of purified recombinant human PDE4B.
-
Principle: A fluorescently labeled cAMP derivative (e.g., FAM-cAMP) is used as a substrate. In its cyclic form, it is small and rotates rapidly, resulting in low fluorescence polarization. When hydrolyzed by PDE4B to FAM-AMP, a binding agent captures the linearized nucleotide, forming a larger, slower-tumbling complex with high fluorescence polarization. Inhibitors of PDE4B will prevent this conversion, maintaining a low polarization signal.
-
Materials:
-
Recombinant human PDE4B enzyme
-
FAM-cAMP substrate
-
PDE assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Binding agent (specific for 5'-AMP)
-
Test compounds and reference inhibitor (e.g., Rolipram) dissolved in DMSO
-
384-well black microplates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in assay buffer.
-
In the microplate, add the diluted compounds or vehicle control (DMSO).
-
Add the diluted PDE4B enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the FAM-cAMP substrate solution to all wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature, protected from light.
-
Add the binding agent solution to stop the reaction and allow for complex formation.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
-
TNF-α Release Assay in LPS-Stimulated Human PBMCs
This cell-based assay assesses the functional anti-inflammatory activity of the test compounds.
-
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates peripheral blood mononuclear cells (PBMCs) to produce and release pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). PDE4B inhibitors increase intracellular cAMP, which in turn suppresses the production of TNF-α.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and reference inhibitor dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration and viability.
-
Seed the PBMCs into a 96-well plate at a density of approximately 2 x 105 cells per well.
-
Prepare serial dilutions of the test compounds and reference inhibitor in cell culture medium.
-
Pre-incubate the cells with the compounds or vehicle control for 1 hour at 37°C in a humidified 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL to all wells except the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.
-
Visualization of Key Pathways and Workflows
PDE4B Signaling Pathway
Caption: PDE4B signaling pathway and point of intervention.
Experimental Workflow for Inhibitor Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of PDE4B inhibitors.
Conclusion
The development of selective PDE4B inhibitors holds immense promise for the treatment of a variety of inflammatory and neurological diseases. The strategic use of versatile synthetic intermediates is a cornerstone of successful drug discovery campaigns. Intermediate 1 (2,4-dichloro-5-(trifluoromethyl)pyrimidine) exemplifies such a crucial building block, enabling the efficient synthesis of diverse libraries of 2-arylpyrimidine derivatives. The detailed experimental protocols provided in this guide for both the synthesis and biological evaluation of these compounds offer a robust framework for researchers in the field. Through the iterative process of synthesis, biological testing, and SAR analysis, the path is paved for the discovery of next-generation PDE4B inhibitors with improved therapeutic profiles.
A Technical Guide to the Spectroscopic and Synthetic Profile of a Key PDE4 Inhibitor Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for a pivotal intermediate in the development of Phosphodiesterase 4 (PDE4) inhibitors: 4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one . This compound is widely recognized in the scientific literature, notably as the structure of the well-characterized PDE4 inhibitor, Rolipram. This document is intended to serve as a comprehensive resource, presenting detailed experimental protocols, tabulated spectroscopic data for ease of comparison, and visual representations of the relevant biological pathway and experimental workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one, providing a quantitative basis for its identification and characterization.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 6.81 | d | 8.2 | 1H | Ar-H |
| 6.75 | dd | 8.2, 2.0 | 1H | Ar-H |
| 6.72 | d | 2.0 | 1H | Ar-H |
| 5.95 | br s | - | 1H | NH |
| 4.75-4.70 | m | - | 1H | O-CH (cyclopentyl) |
| 3.82 | s | - | 3H | O-CH₃ |
| 3.65-3.58 | m | - | 1H | N-CH₂ |
| 3.48-3.41 | m | - | 1H | CH (pyrrolidinone) |
| 3.25-3.18 | m | - | 1H | N-CH₂ |
| 2.68 | dd | 16.8, 8.8 | 1H | CO-CH₂ |
| 2.39 | dd | 16.8, 8.8 | 1H | CO-CH₂ |
| 1.95-1.55 | m | - | 8H | CH₂ (cyclopentyl) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 175.8 | C=O |
| 148.8 | Ar-C |
| 148.0 | Ar-C |
| 134.2 | Ar-C |
| 118.9 | Ar-CH |
| 112.2 | Ar-CH |
| 111.8 | Ar-CH |
| 80.6 | O-CH (cyclopentyl) |
| 56.1 | O-CH₃ |
| 47.9 | N-CH₂ |
| 41.2 | CH (pyrrolidinone) |
| 39.5 | CO-CH₂ |
| 32.8 | CH₂ (cyclopentyl) |
| 24.1 | CH₂ (cyclopentyl) |
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z |
| ESI-MS | Positive | 276.1591 [M+H]⁺ |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3240 | N-H stretch |
| 2955, 2870 | C-H stretch (aliphatic) |
| 1695 | C=O stretch (amide) |
| 1610, 1515 | C=C stretch (aromatic) |
| 1260, 1030 | C-O stretch |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and spectroscopic characterization of 4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one.
Synthesis of 4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one
This synthesis involves a multi-step process starting from isovanillin (B20041).
Step 1: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde (B1671418) To a solution of isovanillin (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.5 equivalents) and cyclopentyl bromide (1.2 equivalents). The mixture is heated at 80°C for 12 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of (E)-3-(3-(Cyclopentyloxy)-4-methoxyphenyl)acrylonitrile A solution of 3-(cyclopentyloxy)-4-methoxybenzaldehyde (1 equivalent) and cyanoacetic acid (1.2 equivalents) in pyridine (B92270) is heated at 100°C for 4 hours. The reaction mixture is cooled, poured into ice-water, and acidified with concentrated HCl. The resulting precipitate is filtered, washed with water, and dried to afford the product.
Step 3: Synthesis of 4-(3-(Cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one The (E)-3-(3-(cyclopentyloxy)-4-methoxyphenyl)acrylonitrile (1 equivalent) is dissolved in a mixture of ethanol (B145695) and concentrated ammonia. The solution is subjected to hydrogenation at 50 psi in the presence of Raney nickel catalyst for 24 hours. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The residue is purified by recrystallization to yield 4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.
Visualizations
The following diagrams illustrate the relevant biological pathway and a general experimental workflow.
Technical Guide: Synthesis and Significance of a Core Intermediate in PDE4 Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a key intermediate used in the synthesis of specific Phosphodiesterase 4 (PDE4) inhibitors: 6,7-Dihydrothieno[3,2-d]pyrimidine-2,4-diol . This document details its chemical identity, a comprehensive experimental protocol for its synthesis, available quantitative data, and its role within the broader context of PDE4 inhibition and associated signaling pathways.
Chemical Identity and Significance
6,7-Dihydrothieno[3,2-d]pyrimidine-2,4-diol is a crucial heterocyclic building block in the development of a class of potent and selective PDE4 inhibitors. Its tautomeric form is Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione . The thienopyrimidine scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. This intermediate serves as a versatile precursor for the synthesis of more complex molecules designed to target the active site of the PDE4 enzyme.
| Identifier | Value |
| Chemical Name | 6,7-Dihydrothieno[3,2-d]pyrimidine-2,4-diol |
| Synonym | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
| CAS Number | 913581-92-7 |
| Alternative CAS | 16233-51-5 (for tautomer) |
| Molecular Formula | C₆H₆N₂O₂S |
| Molecular Weight | 170.19 g/mol |
Experimental Protocol: Synthesis of 6,7-Dihydrothieno[3,2-d]pyrimidine-2,4-diol
The following protocol outlines a common and effective method for the synthesis of the title intermediate.
Reaction Scheme:
The Synthesis of Catechol-Ether Based PDE4 Inhibitor Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of key intermediates for catechol-ether based phosphodiesterase 4 (PDE4) inhibitors, a critical class of molecules in the development of anti-inflammatory therapeutics. This document details relevant signaling pathways, comprehensive experimental protocols for the synthesis of pivotal intermediates, and a summary of quantitative data to aid in research and development.
The Role of PDE4 in Inflammatory Signaling
Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP).[1][2] The degradation of cAMP to AMP terminates its signaling activity. By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the activation of Protein Kinase A (PKA).[2] PKA, in turn, can phosphorylate and regulate various downstream targets, ultimately leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This mechanism makes PDE4 a prime target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[3][4]
The following diagram illustrates the simplified PDE4-mediated cAMP signaling pathway:
Caption: Simplified PDE4-mediated cAMP signaling pathway.
Synthesis of Key Catechol-Ether Intermediates
The catechol-ether moiety is a common structural feature in many potent PDE4 inhibitors, including roflumilast (B1684550) and apremilast (B1683926).[5] The synthesis of these drugs relies on the efficient preparation of key substituted catechol-ether intermediates. This section details the synthetic workflows for two such critical intermediates.
Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic acid (Roflumilast Intermediate)
A key intermediate in the synthesis of Roflumilast is 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.[6] One common synthetic approach starts from 3,4-dihydroxybenzaldehyde (B13553).
The following diagram outlines a typical synthetic workflow:
Caption: Synthetic workflow for a key Roflumilast intermediate.
Step 1 & 2: Synthesis of 4-Hydroxy-3-cyclopropylmethoxy-benzaldehyde [7]
-
Reaction: 3,4-dihydroxybenzaldehyde is first protected at the 4-position, for instance, by benzylation. The subsequent etherification of the 3-hydroxyl group with (bromomethyl)cyclopropane (B137280) followed by deprotection via catalytic hydrogenolysis yields 4-hydroxy-3-cyclopropylmethoxy-benzaldehyde.
-
Reagents: 3,4-dihydroxybenzaldehyde, benzyl (B1604629) chloride, (bromomethyl)cyclopropane, a suitable base (e.g., K2CO3), a palladium catalyst (e.g., 10% Pd/C), and hydrogen gas.
-
Solvent: Anhydrous methanol (B129727) is commonly used for the hydrogenolysis step.
-
Conditions: The hydrogenolysis is typically carried out at room temperature and atmospheric pressure.
Step 3: Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde [7]
-
Reaction: The hydroxyl group of 4-hydroxy-3-cyclopropylmethoxy-benzaldehyde is etherified using a difluoromethylating agent.
-
Reagents: 4-hydroxy-3-cyclopropylmethoxy-benzaldehyde, difluoromonochloromethane (ClCHF2), and a base.
Step 4: Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid [7]
-
Reaction: The aldehyde group is oxidized to a carboxylic acid.
-
Reagents: 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde, an oxidizing agent such as 30% hydrogen peroxide, and a base like 50% potassium hydroxide.
-
Solvent: Methanol is a suitable solvent for this oxidation.
-
Conditions: The reaction is typically carried out at an elevated temperature, for example, 65°C.
| Intermediate/Product | Step | Yield | Purity | Reference |
| 4-Hydroxy-3-cyclopropylmethoxy-benzaldehyde | 2 | 95% | Not specified | [7] |
| 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid | 4 | Not specified | Not specified | [7] |
| 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic acid | Overall | 91% (from an alternative Grignard route) | Not specified | [8] |
Synthesis of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (Apremilast Intermediate)
Apremilast features a chiral amine intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, which is crucial for its biological activity.[9] Several synthetic strategies have been developed to obtain the desired enantiomer with high purity.
The following diagram illustrates a synthetic approach involving asymmetric reduction:
Caption: Asymmetric synthesis of a key Apremilast intermediate.
Step 1: Asymmetric Hydrogenation [10]
-
Reaction: The starting ketone, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-one, undergoes asymmetric hydrogenation to produce the chiral alcohol.
-
Catalyst: A chiral catalyst is employed to achieve high enantioselectivity. The molar ratio of the catalyst to the substrate is typically low, for instance, 1:100 to 1:100,000.
-
Solvent: A variety of solvents can be used, including methanol, ethanol, isopropanol, tert-butanol, ethyl acetate, tetrahydrofuran, toluene, or mixtures thereof.
Step 2 & 3: Sulfonylation and Azidation [10]
-
Reaction: The resulting alcohol is converted to a better leaving group via sulfonylation, followed by nucleophilic substitution with an azide (B81097) source.
-
Reagents: A sulfonyl chloride (e.g., methanesulfonyl chloride) and an azide salt (e.g., sodium azide).
Step 4: Reduction [10]
-
Reaction: The azide is reduced to the primary amine to yield the final chiral intermediate.
-
Catalyst: Palladium on carbon (Pd/C) is a common catalyst for this hydrogenation. The mass ratio of Pd/C to the azide substrate can range from 1:100 to 1:20.
| Intermediate/Product | Step | Yield | Enantiomeric Excess (ee) / Purity | Reference |
| (R)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-ol | 1 | >98% conversion | Not specified | [10] |
| (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | Overall | High | High | [10] |
| Apremilast (from a different asymmetric route) | Overall | 56% | 95.5% ee | [11][12] |
Conclusion
The synthesis of catechol-ether based PDE4 inhibitor intermediates is a well-established field with multiple synthetic routes available for key compounds. The choice of a particular synthetic strategy often depends on factors such as the desired scale of production, cost-effectiveness, and the need for high enantiomeric purity. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the field of drug development, providing a solid foundation for the synthesis and optimization of these important pharmaceutical building blocks. Further research continues to focus on developing more efficient, greener, and more cost-effective synthetic methodologies.
References
- 1. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. CN102503815A - Preparation method for roflumilast intermediate - Google Patents [patents.google.com]
- 8. Synthetic method for roflumilast - Eureka | Patsnap [eureka.patsnap.com]
- 9. WO2016199031A1 - Process for preparation of apremilast and its intermediates - Google Patents [patents.google.com]
- 10. CN104761474B - A kind of synthetic method of Apremilast chiral amine intermediates - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Exploratory Synthesis of Dihydrothieno[3,2-d]pyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining dihydrothieno[3,2-d]pyrimidine intermediates, a core scaffold of significant interest in medicinal chemistry. The thieno[3,2-d]pyrimidine (B1254671) framework is a key component in a variety of biologically active compounds, notably as kinase inhibitors in cancer therapy.[1][2] This document details the foundational synthetic methodologies, key experimental protocols, and the biological context for the exploration of these important heterocyclic compounds.
Synthetic Strategies and Core Reactions
The construction of the dihydrothieno[3,2-d]pyrimidine scaffold typically commences with the synthesis of a substituted 2-aminothiophene ring, which then undergoes cyclization to form the fused pyrimidine (B1678525) system. The most prevalent and versatile method for the initial thiophene (B33073) synthesis is the Gewald multicomponent reaction.[3][4]
The Gewald Reaction: A Gateway to 2-Aminothiophenes
The Gewald reaction is a one-pot synthesis that combines an α-methylene ketone or aldehyde, an activated nitrile (such as malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[5] This reaction is highly efficient for creating polysubstituted 2-aminothiophenes, which are the essential precursors for the subsequent cyclization step.[4][6]
A variety of catalysts can be employed, with tertiary amines like triethylamine (B128534) or morpholine (B109124) being common choices.[3][7] The reaction mechanism initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) compound, followed by the addition of sulfur and subsequent ring closure to form the thiophene.[5]
Cyclization to the Dihydrothieno[3,2-d]pyrimidine Core
Following the synthesis of the 2-aminothiophene intermediate, the fused pyrimidine ring is constructed. To obtain the dihydrothieno[3,2-d]pyrimidine core, specifically dihydrothieno[3,2-d]pyrimidinones, the 2-aminothiophene-3-carboxylate intermediates are cyclized with a one-carbon source.[8] Common reagents for this cyclization include urea (B33335), formamide, or isocyanates. For instance, heating a 2-aminothiophene-3-carboxylate with urea is a known method to produce the corresponding thieno[3,2-d]pyrimidin-2,4-dione.[9] A patent also describes an efficient, high-yield process for the preparation of dihydrothieno[3,2-d]pyrimidine diols, which are valuable intermediates for PDE4 inhibitors.[10]
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic steps in the preparation of dihydrothieno[3,2-d]pyrimidine intermediates.
Protocol 1: Synthesis of a 2-Aminothiophene Intermediate via the Gewald Reaction
This protocol describes the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a common precursor.[3]
Materials:
-
Malononitrile
-
Elemental Sulfur
-
Triethylamine
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.[3]
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[3]
Protocol 2: Synthesis of a Dihydrothieno[3,2-d]pyrimidinone
This protocol outlines the cyclization of a 2-aminothiophene-3-carboxylate with urea to form a thieno[3,2-d]pyrimidin-2,4(1H,3H)-dione.[9]
Materials:
-
Ethyl 2-aminothiophene-3-carboxylate derivative
-
Urea
-
High-boiling point solvent (e.g., N,N-dimethylformamide or diphenyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the ethyl 2-aminothiophene-3-carboxylate (1.0 mmol) and urea (2.0-3.0 mmol).
-
Add a high-boiling point solvent and heat the mixture to a temperature of 160-180 °C.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture, which may result in the precipitation of the product.
-
Collect the solid product by filtration and wash with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
The crude product can be purified by recrystallization from an appropriate solvent.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of thieno[3,2-d]pyrimidine derivatives and their precursors.
Table 1: Synthesis of 2-Aminothiophene Intermediates via Gewald Reaction
| Carbonyl Compound | Activated Nitrile | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Triethylamine | Ethanol | 1-2 | Not specified | [3] |
| Various Ketones | Ethyl Cyanoacetate | Morpholine | None (Solvent-free) | Not specified | Good to excellent | [7] |
| Coumarin derivative | Cyanoacetamide | L-proline | Ethanol | 2 | 88 (over two steps) | [5] |
Table 2: Synthesis of Dihydrothieno[3,2-d]pyrimidine Derivatives
| 2-Aminothiophene Precursor | Cyclization Reagent | Conditions | Product | Yield (%) | Reference |
| 3-Amino-thiophene-2-carboxylate | Urea | 160 °C, 4-6 h | Thieno[3,2-d]pyrimidinone | Up to 97% | [8][9] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Formamide | Reflux | Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one | Not specified | [11] |
| 2-Amino-thiophene-3-carbonitrile | N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) then aniline (B41778) derivative | Dimroth Rearrangement | Substituted thieno[2,3-d]pyrimidines | 47-83% | [12][13] |
Table 3: Characterization Data for a Representative Dihydrothieno[3,2-d]pyrimidine Derivative
| Compound | Molecular Formula | M.P. (°C) | Yield (%) | IR (cm⁻¹) | ¹H-NMR (δ ppm) |
| 5-Benzyl-3-methyl-8-{[2-(phenylamino)-2-oxoethyl]sulfanyl}-4-oxo-4,5-dihydrothieno[3,2-e][3][10][14]triazolo[4,3-a]pyrimidine-2-carboxamide | C₂₄H₂₀N₆O₃S₂ | 276-278 | 70 | 3395, 3345 (NH₂), 3277 (NH), 1679, 1658 (C=O) | 2.68 (s, 3H, CH₃), 3.89 (s, 2H, SCH₂), 5.28 (s, 2H, N-CH₂), 6.98-7.37 (m, 10H, two phenyl-H), 7.75 (s, 2H, NH₂), 9.98 (s, 1H, NH) |
Note: The data in Table 3 is for a related dihydrothienotriazolopyrimidine, illustrating the type of characterization data available in the literature.[15]
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of dihydrothieno[3,2-d]pyrimidinone intermediates.
Caption: General synthetic workflow for dihydrothieno[3,2-d]pyrimidinones.
Biological Context: Kinase Inhibition Signaling Pathway
Dihydrothieno[3,2-d]pyrimidine derivatives have been extensively explored as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[16][17][18] The diagram below provides a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway and the point of intervention by these inhibitors.
Caption: Inhibition of a generic RTK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 8. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102026984B - Synthesis of dihydrothieno[3,2-d]pyrimidine diols and similar pyrimidine diols - Google Patents [patents.google.com]
- 11. Synthesis and Evaluation of Biological and Antitumor Activities of Tetrahydrobenzothieno[2,3-d]Pyrimidine Derivatives as Novel Inhibitors of FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Some 4,5-Dihydrothieno[3,2-e][1,2,4]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vanguard of Inflammation Control: A Technical Guide to Early-Stage Research on Phthalimide-Based PDE4 Inhibitor Precursors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies in the early-stage research of phthalimide-based phosphodiesterase 4 (PDE4) inhibitor precursors. As a critical enzyme in the inflammatory cascade, PDE4 has become a key target for therapeutic intervention in a range of disorders, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[1][2][3][4][5] Phthalimide-based compounds, exemplified by the clinical success of apremilast, represent a promising class of PDE4 inhibitors.[6][7] This document serves as a vital resource, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to accelerate the discovery and development of novel anti-inflammatory agents.
Quantitative Data Summary of Phthalimide-Based and Other Key PDE4 Inhibitors
The following tables summarize the inhibitory activities of notable phthalimide-based compounds and other well-characterized PDE4 inhibitors for comparative analysis. This data is crucial for understanding structure-activity relationships (SAR) and for benchmarking new chemical entities.[8][9]
Table 1: Inhibitory Concentration (IC50) of Selected PDE4 Inhibitors
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Reference |
| Roflumilast | 0.7 | 0.2 | 2.4 | 0.5 | [10] |
| Apremilast | 10 | 14 | 13 | 4 | [10] |
| Crisaborole | 60 | 50 | 79 | 50 | [10] |
| LASSBio-448 | 700 | 1400 | 1100 | 4700 | [6][7] |
| Compound 9 (2-arylpyrimidine) | - | 34 | - | 82 | [11] |
| Compound 22 (pyrimidine) | - | 13 | - | - | [7] |
| Compound 23 (pyrimidine) | - | 7.3 | - | - | [7] |
| Triazolopyridine LEO39652 | - | 1.2 | - | 3.8 | [11] |
Note: The data presented in this table are for illustrative purposes and may vary depending on the specific experimental conditions.
Table 2: In Vitro Activity of Representative PDE4 Inhibitors in a Cell-Based Assay
| Compound | IC50 (µM) |
| RO 20-1724 | 1.0 |
| (S)-(-)-Rolipram | 0.1 |
| Trequinsin | 3.2 |
| Etazolate | 9.9 |
Source: Data derived from a cell-based PDE4 assay in 1536-well plate format.[12]
Core Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of successful drug discovery. This section outlines key methodologies for the synthesis of phthalimide (B116566) precursors and the evaluation of their PDE4 inhibitory activity.
General Synthesis of Phthalimide Derivatives
Example Protocol: Synthesis of N-substituted Phthalimides
-
Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (B1165640) (1 equivalent) in a suitable solvent such as dry tetrahydrofuran (B95107) (THF).[14]
-
Amine Addition: Add the desired primary amine (1 equivalent) to the solution. For less reactive amines, a base like triethylamine (B128534) may be added to facilitate the reaction.[14]
-
Reaction Conditions: Stir the mixture at room temperature or heat under reflux as required by the specific substrates. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired N-substituted phthalimide.
PDE4 Enzyme Activity Assay (Fluorescence Polarization)
This biochemical assay is a high-throughput method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE4 isoform.[10][15] The principle relies on the change in fluorescence polarization of a fluorescently labeled cAMP substrate upon its hydrolysis by the PDE4 enzyme.[15]
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B1)[15]
-
Fluorescein-labeled cAMP (cAMP-FAM)[15]
-
PDE Assay Buffer (e.g., 50 mM Tris, 6 mM MgCl2, pH 7.5)[16]
-
Test compounds and a known PDE4 inhibitor (e.g., Rolipram) as a positive control.
-
384-well assay plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the control inhibitor in dimethyl sulfoxide (B87167) (DMSO). Further dilute these in the PDE Assay Buffer to a 4x final concentration.[15]
-
Assay Plate Preparation: Add 5 µL of the diluted test compound or control to the appropriate wells of the 384-well plate. For control wells (0% and 100% inhibition), add 5 µL of PDE Assay Buffer with DMSO.[15]
-
Enzyme Addition: Add 5 µL of a 2x PDE4 enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of PDE Assay Buffer to the "no enzyme" wells.[15]
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of a 2x cAMP-FAM substrate solution to all wells. The final reaction volume will be 20 µL.[15]
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[15]
-
Reaction Termination and Signal Development: Stop the reaction by adding a binding agent that specifically binds to the remaining fluorescent cAMP substrate.[10]
-
Detection: Measure the fluorescence polarization using a plate reader with appropriate excitation (~485 nm) and emission (~530 nm) filters.[15]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular cAMP Measurement Assay
This cell-based assay quantifies the effect of a PDE4 inhibitor on intracellular cAMP levels in a relevant cell line, providing a more physiologically relevant measure of compound activity.
Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs)[10]
-
Cell culture medium.
-
Test compounds and a known PDE4 inhibitor.
-
Adenylyl cyclase activator (e.g., forskolin).[10]
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA-based).
Procedure:
-
Cell Culture: Culture the chosen cell line in appropriate conditions.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 30 minutes).[10]
-
Cell Stimulation: Stimulate the cells with an adenylyl cyclase activator like forskolin (B1673556) to induce cAMP production.[10]
-
Cell Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.[10]
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Express the results as the fold increase in cAMP levels compared to the vehicle-treated control and determine the EC50 of the test compound.
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PDE4 inhibition is essential for a clear understanding of the mechanism of action and the experimental approaches used to study it.
The Central Role of PDE4 in cAMP Signaling
PDE4 enzymes are crucial regulators of intracellular signaling by catalyzing the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a vital second messenger.[17][18] Inhibition of PDE4 leads to an accumulation of intracellular cAMP.[15] This increase in cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[15][19] The activation of these pathways ultimately results in the modulation of gene expression and cellular responses, including the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines.[15][19][20]
Caption: PDE4-cAMP signaling pathway and the inhibitory action of phthalimide-based compounds.
Experimental Workflow for PDE4 Inhibitor Screening
The process of identifying and characterizing novel PDE4 inhibitors involves a systematic workflow, starting from a large-scale primary screen and progressing to more detailed secondary and cellular assays.
Caption: A typical experimental workflow for the screening and identification of novel PDE4 inhibitors.
This technical guide provides a foundational resource for researchers embarking on the discovery of novel phthalimide-based PDE4 inhibitors. By consolidating key data, standardizing experimental protocols, and clarifying the underlying biological pathways, this document aims to facilitate the development of the next generation of anti-inflammatory therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 3. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D-QSAR Study of Potent Inhibitors of Phosphodiesterase-4 Using a CoMFA Approach | MDPI [mdpi.com]
- 9. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phthalimides [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Modulation of Second Messenger Signaling in the Brain Through PDE4 and PDE5 Inhibition: Therapeutic Implications for Neurological Disorders [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Key Intermediates for Phosphodiesterase 4 (PDE4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthetic pathways for crucial intermediates in the development of Phosphodiesterase 4 (PDE4) inhibitors. PDE4 has emerged as a significant therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis. The efficient synthesis of key structural motifs is a critical aspect of the drug development process for novel PDE4 inhibitors. This document outlines detailed experimental protocols, presents comparative quantitative data for various synthetic routes, and visualizes key biological and chemical processes.
The Central Role of PDE4 in Inflammatory Signaling
Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By breaking down cAMP, PDE4 plays a crucial role in modulating a wide array of cellular processes, particularly in immune and inflammatory cells. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). This cascade of events ultimately results in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines, making PDE4 an attractive target for anti-inflammatory therapies.
Synthesis of Key Intermediates for Catechol Ether-Based PDE4 Inhibitors
A prominent class of PDE4 inhibitors, including roflumilast (B1684550) and apremilast, features a catechol ether moiety. The synthesis of substituted catechol ether intermediates is therefore of significant interest.
Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (Roflumilast Intermediate)
A key intermediate in the synthesis of roflumilast is 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. Several synthetic routes have been developed, with variations in starting materials, reagents, and reaction conditions, leading to different overall yields and purity profiles.
Table 1: Comparison of Synthetic Routes to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
| Starting Material | Key Steps | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde | Difluoromethoxylation, Oxidation | Sodium chlorodifluoroacetate, Potassium carbonate | N,N-Dimethylacetamide | 90 | 89.6 | [1] |
| 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde | Difluoromethoxylation, Oxidation | Sodium chlorodifluoroacetate, Potassium carbonate | Dimethyl sulfoxide | 85 | 93.6 | [1] |
| 3-Bromo-4-hydroxybenzaldehyde | Etherification, Difluoromethoxylation, Oxidation | Cyclopropylmethanol, Potassium hydride, Sodium chlorodifluoroacetate | Acetone, N,N-Dimethylacetamide | 80 (etherification) | 92.5 (etherification) | [1] |
| 3-Nitro-4-hydroxybenzoic acid ester | Alkylation, Reduction, Diazotization, Hydrolysis, Alkylation, Deprotection | Chlorodifluoromethane, Bromomethyl cyclopropane, etc. | Toluene, DMF, Methanol (B129727) | 85 (final step) | Not specified | [2] |
| 3,4-Dihydroxybenzaldehyde | Difluoromethoxylation, Etherification, Oxidation | Sodium chlorodifluoroacetate, Bromomethylcyclopropane | N,N-Dimethylformamide | Not specified | Not specified | [3] |
Experimental Protocol: Synthesis from 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde [1]
-
Difluoromethoxylation: In a 250 mL four-necked flask, add 80 mL of N,N-dimethylacetamide, 9.65 g of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde, 8.1 g of sodium chlorodifluoroacetate, and 9.2 g of potassium carbonate.
-
The mixture is heated to 120°C and stirred for 8 hours.
-
After cooling, the reaction system is adjusted to pH 2 with 0.2N hydrochloric acid.
-
The product is extracted three times with 100 mL of ethyl acetate (B1210297).
-
The combined organic layers are washed with water and saturated brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield an oily product of 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde.
-
Oxidation: The crude aldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., sodium chlorite) to afford 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.
Synthesis of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine (Apremilast Intermediate)
The chiral amine, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, is a key building block for the synthesis of apremilast. The stereoselective synthesis of this intermediate is crucial for the efficacy of the final drug.
Table 2: Key Steps and Reagents in the Synthesis of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine
| Step | Description | Reagents | Solvent | Yield (%) | Reference |
| 1 | Formation of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone | 3-Ethoxy-N,4-dimethoxy-N-methylbenzamide, Dimethyl sulfone, n-BuLi | Tetrahydrofuran | Not specified | [4] |
| 2 | Chiral resolution | (R)-(-)-2-Phenylglycinol, p-Toluenesulfonic acid | Toluene | Not specified | [4] |
| 3 | Reduction and Hydrolysis | Sodium borohydride (B1222165), Acetic acid, Mineral acid | Not specified | 75 (for reduction step) | [4] |
| 4 | Hydrogenation | 10% Pd/C | Methanol | 75 | [4] |
Experimental Protocol: A Representative Synthetic Route [4][5]
-
Ketone Formation: A solution of dimethyl sulfone in THF is treated with n-butyllithium at low temperature (-70 to -75°C). 3-Ethoxy-N,4-dimethoxy-N-methylbenzamide in THF is then added, and the reaction is stirred to form 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone.
-
Chiral Amine Condensation and Reduction: The resulting ketone is reacted with (R)-(-)-2-phenylglycinol in the presence of an acid catalyst like p-toluenesulfonic acid to form an intermediate imine. This imine is then reduced, for example, with sodium borohydride in an acidic medium, followed by hydrolysis to yield a diastereomeric mixture.
-
Hydrogenolysis to Chiral Amine: The chiral auxiliary is removed via hydrogenation using a palladium on carbon catalyst to afford the desired (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.
Synthesis of Heterocyclic Core Structures
Many potent PDE4 inhibitors are built around heterocyclic scaffolds. This section details the synthesis of two such important cores: benzimidazoles and thieno[3,2-d]pyrimidines.
Synthesis of Substituted Benzimidazoles
The benzimidazole (B57391) core is present in numerous biologically active compounds. A common and versatile method for its synthesis is the condensation of o-phenylenediamines with aldehydes.
Table 3: Catalysts and Conditions for Benzimidazole Synthesis from o-Phenylenediamine (B120857) and Aldehydes
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Erbium(III) triflate (Er(OTf)3) | Water | 1°C | 5 min | 92 (for mono-condensation) | [6] |
| Ammonium chloride (NH4Cl) | Ethanol | Room Temperature | Not specified | "Superior yield" | [7] |
| Magnetic nano-Fe3O4 | Not specified | Not specified | Not specified | 85-97 | [7] |
| Zinc ferrite (B1171679) (ZnFe2O4) nanoparticles | Ethanol | 70°C | 22-28 min | 88-92 | [8] |
Experimental Protocol: Lanthanum Chloride Catalyzed Synthesis [9]
-
To a solution of o-phenylenediamine (1.0 mmol) in acetonitrile (B52724) (5 mL), add the desired aldehyde (1.2 mmol).
-
Add lanthanum chloride (LaCl₃) (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate it to obtain the 2-substituted benzimidazole.
Synthesis of Dihydrothieno[3,2-d]pyrimidine Intermediates
The dihydrothieno[3,2-d]pyrimidine scaffold is another important core structure for PDE4 inhibitors. A key step in its synthesis often involves a Dieckmann-type condensation.
Experimental Protocol: Dieckmann Condensation for Tetrahydrothiophene (B86538) Synthesis
A general procedure for the intramolecular Dieckmann condensation to form a tetrahydrothiophene ring, a precursor to the thienopyrimidine system, is as follows:
-
Sodium metal is added to anhydrous methanol under an inert atmosphere to generate sodium methoxide (B1231860) in situ.
-
Dimethyl 3,3'-thiobispropanoate is added dropwise to the sodium methoxide solution in an appropriate solvent like THF at 0°C.
-
The reaction mixture is then heated to reflux and stirred for 15-20 hours.
-
After cooling, the reaction is quenched and worked up to isolate the resulting β-keto ester, which can then be further elaborated to the dihydrothieno[3,2-d]pyrimidine core.
The regioselectivity of the Dieckmann condensation can be an issue, and various methods have been developed to control it, including the use of different bases and reaction conditions.
Conclusion
The synthesis of key intermediates is a cornerstone of the development of novel PDE4 inhibitors. This guide has provided a review of synthetic routes for important catechol ether and heterocyclic intermediates. The choice of synthetic strategy depends on factors such as the availability of starting materials, desired scale, and the need for stereocontrol. The presented data and protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug development, aiding in the design and execution of efficient syntheses for the next generation of PDE4 inhibitors.
References
- 1. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 2. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 3. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 4. A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 [quickcompany.in]
- 5. guidechem.com [guidechem.com]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. cjm.ichem.md [cjm.ichem.md]
- 9. benchchem.com [benchchem.com]
The Evolving Landscape of PDE4 Inhibitor Intermediate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Phosphodiesterase 4 (PDE4) inhibitors have emerged as a critical class of therapeutics for a range of inflammatory diseases, including psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD). The commercial success of drugs such as apremilast (B1683926), roflumilast (B1684550), and crisaborole (B606811) has intensified the focus on optimizing their manufacturing processes. A key aspect of this optimization lies in the efficient and scalable synthesis of their core intermediates. This technical guide provides an in-depth analysis of the patent landscape for the synthesis of these crucial building blocks, presenting a comparative summary of synthetic strategies, detailed experimental protocols, and a look at the underlying biological pathways.
The Central Role of PDE4 in Inflammation
Phosphodiesterase 4 is a key enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that plays a pivotal role in regulating the cellular response to inflammatory stimuli.[1][2][3] By inhibiting PDE4, intracellular cAMP levels increase, leading to the activation of Protein Kinase A (PKA).[1][3][4] This, in turn, modulates the transcription of various genes, resulting in a downstream suppression of pro-inflammatory cytokines like TNF-α, IL-17, and IL-23, and an upregulation of anti-inflammatory cytokines such as IL-10.[3][4] This mechanism of action underscores the therapeutic efficacy of PDE4 inhibitors in a variety of inflammatory conditions.
Patent Landscape of Key Intermediates
The synthesis of PDE4 inhibitors is a multi-step process, with the production of key intermediates being a focal point for patent applications. Innovations in this area aim to improve yields, reduce costs, enhance purity, and provide more environmentally friendly processes.
Apremilast Intermediates
The core intermediate for apremilast is (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine . The synthesis of this chiral amine and its subsequent condensation with a phthalic anhydride (B1165640) derivative are critical steps.
A common synthetic strategy involves the condensation of 3-ethoxy-4-methoxybenzoate (B13718746) with dimethyl sulfone, followed by a reaction with a chiral amine and subsequent hydrogenation to yield the desired (S)-enantiomer.[5][6] Another patented approach describes the reaction of 3-ethoxy-4-methoxybenzonitrile (B1661997) with dimethyl sulfone and a base, followed by reduction to the racemic amine, which is then resolved.[7]
The final step in apremilast synthesis is the condensation of the chiral amine intermediate with 3-acetamidophthalic anhydride. Some patents disclose a one-pot synthesis to simplify the process and avoid the isolation of intermediates.[8][9]
Table 1: Comparison of Patented Synthetic Routes for Apremilast Intermediate
| Patent/Reference | Key Starting Materials | Key Steps & Conditions | Reported Yield | Reported Purity |
| CN104447445A | 3-ethoxy-4-methoxy-benzoate, dimethyl sulfone, chiral amine | Condensation, reaction with chiral amine, hydrogenation. | Not specified in abstract | Not specified in abstract |
| WO2016199031A1 | 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine, chiral acid | Resolution of racemic amine using a chiral acid. | Not specified in abstract | Not specified in abstract |
| US10287248B2 | (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl) ethanamine salt, 3-amino phthalic acid | Direct condensation, avoiding 3-acetamido phthalic anhydride intermediate. Reaction time: 3-4 hours. | Not specified in abstract | Not specified in abstract |
| CN103864670 | 1-[(R)-amino(phenyl)methyl]-2-naphthol, 3-ethoxy-4-methoxybenzaldehyde, dimethylsulfone lithium salt | Multi-step synthesis involving a naphtho[1,2-e][5][10]oxazine derivative. | Not specified in abstract | Not specified in abstract |
Roflumilast Intermediates
The key intermediate for roflumilast is 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid . Several patented methods describe its preparation. One common route starts from 3,4-dihydroxybenzaldehyde, involving selective etherification and subsequent oxidation.[11][12] Another approach utilizes 3-fluoro-4-hydroxybenzaldehyde, which undergoes etherification and then an electrophilic substitution with cyclopropyl-carbinol.[13]
The final step to produce roflumilast involves the reaction of an activated derivative of the benzoic acid intermediate (such as the acid chloride) with 4-amino-3,5-dichloropyridine.[11][14]
Table 2: Comparison of Patented Synthetic Routes for Roflumilast Intermediate
| Patent/Reference | Key Starting Materials | Key Steps & Conditions | Reported Yield | Reported Purity |
| WO2005026095A1 | 4-hydroxy-3-cyclopropylmethoxybenzaldehyde, dichlorofluoromethane | Etherification followed by oxidation. | Not specified in abstract | Not specified in abstract |
| CN102276522A | 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid derivative, 4-amino-3,5-dichloropyridine | Reaction in an aprotic polar solvent with an acid binding agent, followed by hydrolysis. | Good and stable | >99% |
| CN103304408A | 3-fluoro-4-hydroxy benzaldehyde, cyclopropyl-carbinol | Etherification with sodium chlorodifluoroacetate, electrophilic substitution, and oxidation. | High | High |
| CN102503815A | 3,4-dihydroxy benzaldehyde, benzyl (B1604629) chloride, halogenated methyl cyclopropane | Benzyl protection, etherification, catalytic hydrogenolysis, etherification with difluoromonochloromethane, oxidation. | Overall yield up to 58.4% | Stable quality |
Crisaborole Intermediates
The synthesis of crisaborole, a boron-containing compound, involves unique challenges. A key intermediate is 4-(4-amino-3-(hydroxymethyl)phenoxy)benzonitrile . Patented processes describe its synthesis and subsequent conversion to crisaborole. One approach involves the reaction of 4-halogenated benzonitriles with benzo[c][10][15]oxaborole-1,5(3H)-diol in the presence of a base.[16] Another patent describes a one-pot reaction that avoids several steps of earlier synthetic routes by using a dichloroaryl intermediate.[17]
Table 3: Comparison of Patented Synthetic Routes for Crisaborole Intermediate
| Patent/Reference | Key Starting Materials | Key Steps & Conditions | Reported Yield | Reported Purity |
| WO2018150327A1 | 4-(4-nitro-3-formylphenoxy)-benzonitrile | Diazonium salt formation, reduction. | Not specified in abstract | Not specified in abstract |
| US20210070781A1 | Dichloroaryl intermediate | One-pot reaction to replace multiple steps. | Excellent yields | High degree of purity |
| US11014944B2 | 4-(4-halo-3-hydroxymethyl-phenoxy)-benzonitrile, trityl chloride | Protection with trityl chloride, subsequent reactions. | Not specified in abstract | >99% |
| CN106928264A | 4-halogenated benzonitriles, benzo[c][10][15]oxaborole-1,5(3H)-diol | Reaction in an organic solvent with a base. | High | High |
Detailed Experimental Protocols
The following are illustrative experimental protocols derived from the patent literature. These are intended to provide a general understanding of the methodologies and should be adapted and optimized for specific laboratory or manufacturing conditions.
Synthesis of Apremilast Intermediate: (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonyl ethylamine[5][6]
Step 1: Condensation. 3-ethoxy-4-methoxy-benzoate is condensed with dimethyl sulfone under alkaline conditions to generate 2-(3-ethoxy-4-methoxyphenyl)-1-methylsulfonyl acetone.[5][6]
Step 2: Chiral Amine Reaction. The resulting ketone is reacted with a chiral amine in the presence of an acidic catalyst to form 1-N-substituted amino-1-(3-ethoxyl-4-methoxyl) phenyl-2-methylsulfonyl ethylene.[5][6]
Step 3: Hydrogenation. The product from Step 2 is directly hydrogenated in the presence of a hydrogenation catalyst without prior separation to yield (S)-1-(3-ethoxyl-4-methoxyl) phenyl-2-methanesulfonyl ethylamine.[5][6]
Synthesis of Roflumilast from its Benzoic Acid Intermediate[11]
Step 1: Activation. 3-cyclopropylmethoxy-4-difluoromethoxy benzoic acid is converted to its activated derivative, such as the acid chloride, for example, by reacting with thionyl chloride.
Step 2: Condensation. The activated acid derivative is then reacted with 4-amino-3,5-dichloro pyridine (B92270) to form roflumilast.[11] A patent suggests this reaction can be carried out in the presence of sodium hydride in tetrahydrofuran.[11]
Step 3: Purification. The crude roflumilast can be purified by extraction with a suitable solvent like ethyl acetate, followed by washing with a sodium bicarbonate solution and water.[11] Further purification can be achieved by recrystallization from a solvent system such as methanol (B129727) and water.[11] One patent specifies that crystallization from isopropanol/water can increase the purity to ≥99.8% by weight.[18]
Conclusion
The patent landscape for the synthesis of PDE4 inhibitor intermediates is dynamic and reflects the ongoing efforts to improve the manufacturing efficiency of these important drugs. The key trends observed are the development of more convergent and one-pot syntheses, the use of novel and more readily available starting materials, and the implementation of more robust and scalable purification methods. For researchers and drug development professionals, a thorough understanding of this landscape is crucial for identifying opportunities for process improvement, cost reduction, and the development of next-generation PDE4 inhibitors. The detailed methodologies and comparative data presented in this guide serve as a valuable resource for navigating this complex and evolving field.
References
- 1. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN104447445A - Preparation method for synthesizing apremilast intermediate - Google Patents [patents.google.com]
- 6. A kind of preparation method of synthetic Apremilast intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. patents.justia.com [patents.justia.com]
- 8. US10287248B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. WO2016199031A1 - Process for preparation of apremilast and its intermediates - Google Patents [patents.google.com]
- 11. WO2005026095A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 12. CN102503815A - Preparation method for roflumilast intermediate - Google Patents [patents.google.com]
- 13. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 14. CN102276522A - Method for preparing roflumilast and intermediate of roflumilast - Google Patents [patents.google.com]
- 15. WO2018150327A1 - Crisaborole production process - Google Patents [patents.google.com]
- 16. CN106928264A - A kind of synthetic method of crisaborole - Google Patents [patents.google.com]
- 17. US20210070781A1 - A process for the preparation of crisaborole - Google Patents [patents.google.com]
- 18. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
The Unseen Potential: A Technical Guide to the Biological Activity of Early-Stage PDE4 Inhibitor Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, making it a prime target for therapeutic intervention in a host of inflammatory and neurological disorders. While the focus of drug discovery efforts is typically on the final, highly optimized inhibitor, the synthetic intermediates generated en route to these molecules represent a largely unexplored landscape of potential biological activity. Understanding the structure-activity relationships (SAR) of these early-stage precursors can provide invaluable insights into the pharmacophore, guide the design of more potent and selective inhibitors, and potentially uncover novel therapeutic agents in their own right. This technical guide provides an in-depth analysis of the biological activity of these early-stage PDE4 inhibitor intermediates, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental frameworks.
The PDE4 Signaling Pathway: A Visual Overview
The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling cascades. The following diagram illustrates the central role of PDE4 in this pathway and the mechanism of action of its inhibitors.
Caption: The PDE4-cAMP signaling pathway and the inhibitory action of a PDE4 inhibitor intermediate.
Quantitative Analysis of Intermediate Biological Activity
The following tables summarize the available quantitative data on the biological activity of various intermediates in the synthesis of known PDE4 inhibitors. It is important to note that comprehensive data for very early-stage intermediates is scarce in the literature, with most studies focusing on late-stage analogues.
Table 1: Pyridazinone-Based Intermediates
| Compound ID | Structure/Description | PDE4B Inhibition (%) @ 20 µM | IC50 (nM) | Reference |
| 4ba | 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | 64% | 251 ± 18 | [1] |
| Intermediate 2a-f | Michael adducts of pyridazinone core and indole (B1671886) derivatives | Not explicitly quantified | Not explicitly quantified | [1] |
Table 2: Quinazolinone-Based Intermediates
| Compound ID | Structure/Description | PDE4B Inhibition (%) | IC50 (µM) | Reference |
| 6a | Quinazolinone derivative | Moderate | Not specified | [2] |
| 6c | Quinazolinone derivative | Moderate | Not specified | [2] |
| 6d | Quinazolinone derivative | Promising (Comparable to Rolipram) | Not specified | [2] |
Note: The references for the tables above correspond to the search results provided in the thought process.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate assessment of the biological activity of PDE4 inhibitor intermediates. Below are methodologies for key in vitro assays.
Biochemical PDE4 Inhibition Assay (Enzyme-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified PDE4 isoform.
Materials:
-
Recombinant human PDE4B (or other desired isoform)
-
cAMP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Test compounds (intermediates) dissolved in DMSO
-
Detection reagents (e.g., based on fluorescence polarization, HTRF, or radioisotope methods)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects.
-
In a microplate, add the diluted test compounds. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent PDE4 inhibitor like Rolipram).
-
Add the PDE4 enzyme to all wells except for a negative control (no enzyme).
-
Initiate the enzymatic reaction by adding cAMP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., fluorescence, radioactivity) using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PDE4 Inhibition Assay (Cell-Based)
This assay measures the functional consequence of PDE4 inhibition within a cellular context, typically by quantifying the increase in intracellular cAMP levels.
Materials:
-
A suitable cell line expressing PDE4 (e.g., human U937 monocytes, HEK293 cells)
-
Cell culture medium and supplements
-
Test compounds (intermediates) dissolved in DMSO
-
A stimulant to induce cAMP production (e.g., forskolin, prostaglandin (B15479496) E2)
-
A kit for measuring intracellular cAMP levels (e.g., ELISA, HTRF)
Procedure:
-
Seed the cells in a microplate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for a defined period (e.g., 30-60 minutes).
-
Stimulate the cells with a cAMP-inducing agent.
-
After a short incubation (e.g., 15-30 minutes), lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a commercial assay kit.
-
Calculate the percent increase in cAMP for each compound concentration relative to controls and determine the EC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and evaluation of early-stage PDE4 inhibitor intermediates.
Caption: A typical experimental workflow for the synthesis and biological evaluation of PDE4 inhibitor intermediates.
Conclusion
The biological evaluation of early-stage PDE4 inhibitor intermediates is a critical yet often overlooked aspect of the drug discovery process. While quantitative data for the earliest precursors remains limited in publicly available literature, the structure-activity relationships derived from late-stage intermediates provide a compelling rationale for their systematic investigation. By employing robust biochemical and cellular assays, researchers can gain a deeper understanding of the molecular determinants of PDE4 inhibition, leading to the design of more effective and safer therapeutics. This guide serves as a foundational resource for scientists and drug development professionals, encouraging a more thorough exploration of the biological potential hidden within the synthetic pathways of PDE4 inhibitors.
References
- 1. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro PDE4 inhibition activity of certain quinazolinone derivatives for treatment of asthma | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Step-by-Step Synthesis of PDE4 Inhibitor Intermediate 1
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, step-by-step protocol for the synthesis of (R)-3-(4-bromophenyl)-3-(3-nitrophenyl)propan-1-amine, a key chiral intermediate ("Intermediate 1") for the development of novel phosphodiesterase 4 (PDE4) inhibitors. The synthesis is presented in three main stages: a Michael addition to form the diarylpropanenitrile backbone, reduction of the nitrile to the primary amine, and subsequent chiral resolution to isolate the desired (R)-enantiomer. Methodologies, reagent tables, and visualizations are provided to ensure reproducibility for researchers in medicinal chemistry and drug development.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[1][2] It specifically hydrolyzes cAMP to its inactive form, 5'-AMP.[3] By regulating intracellular cAMP levels, PDE4 plays a pivotal role in modulating various cellular processes, particularly inflammatory responses.[1][4] Inhibition of PDE4 leads to an increase in cAMP concentration, which in turn activates downstream effectors like Protein Kinase A (PKA) and suppresses the release of pro-inflammatory cytokines.[2][3] This mechanism makes PDE4 a highly attractive therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[4]
The development of potent and selective PDE4 inhibitors often relies on chiral intermediates that form the core structure of the final active pharmaceutical ingredient. The target intermediate, (R)-3-(4-bromophenyl)-3-(3-nitrophenyl)propan-1-amine , provides a versatile scaffold with key functional groups—a chiral amine for further derivatization and bromo- and nitro-substituted phenyl rings for modulating potency and pharmacokinetic properties. This protocol outlines a reliable method for its synthesis and purification.
Overview of the Synthetic Pathway
The synthesis of Intermediate 1 is accomplished via a three-step sequence starting from commercially available materials. The workflow involves the formation of a racemic nitrile, its reduction to a racemic amine, and finally, the separation of the desired enantiomer.
References
Application Note: High-Purity Preparative HPLC Purification of a Key PDE4 Inhibitor Intermediate
Abstract
This application note details a robust and scalable preparative High-Performance Liquid Chromatography (HPLC) method for the purification of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, a key chiral intermediate in the synthesis of the Phosphodiesterase 4 (PDE4) inhibitor, Apremilast. The developed method demonstrates high resolution and efficiency, yielding the target intermediate with a purity exceeding 99.5%. This protocol is intended for researchers, scientists, and process chemists in the field of drug development and pharmaceutical manufacturing.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a second messenger involved in regulating inflammatory responses.[1][2] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, making PDE4 a significant therapeutic target for inflammatory diseases such as psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD).[1]
Apremilast is an orally administered small molecule PDE4 inhibitor.[3] Its synthesis involves several key steps, with the chiral intermediate (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine being a critical building block. The enantiomeric purity of this intermediate is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Preparative HPLC is an essential technique for ensuring the high purity of such pharmaceutical intermediates.[4][5] This note provides a detailed protocol for the purification of this specific intermediate, scaled up from an established analytical method.
Signaling Pathway Overview
The inhibition of PDE4 by compounds like Apremilast modulates the cAMP signaling cascade. An increase in cAMP activates Protein Kinase A (PKA), which can phosphorylate and regulate various downstream targets, including transcription factors like cAMP-responsive element-binding protein (CREB), leading to a reduction in the expression of inflammatory mediators.[1][6]
Experimental Protocols
Analytical Method Development
An initial analytical method is crucial for developing the preparative-scale purification. The following conditions were established for the chiral separation of the racemic intermediate to serve as the basis for scale-up.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | n-Heptane |
| Mobile Phase B | Isopropanol |
| Mobile Phase C | Diethylamine (DEA) |
| Composition | 70:30:0.1 (A:B:C, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
| Sample Conc. | 1 mg/mL in mobile phase |
Analytical Results: Under these conditions, the desired (S)-enantiomer and the undesired (R)-enantiomer were baseline resolved.
-
(R)-enantiomer Retention Time: ~8.3 min
-
(S)-enantiomer Retention Time: ~9.1 min[7]
Preparative Method Scale-Up
The analytical method was scaled up for purification on a preparative HPLC system. The primary goal is to maintain the separation quality while maximizing throughput.
Scale-Up Calculations:
The flow rate and injection volume for the preparative method are calculated based on the column dimensions.[8]
-
Flow Rate Scaling:
-
Formula: Fprep = Fanalyt × (dprep² / danalyt²)
-
Where:
-
Fprep = Preparative flow rate
-
Fanalyt = Analytical flow rate (1.0 mL/min)
-
dprep = Preparative column inner diameter (21.2 mm)
-
danalyt = Analytical column inner diameter (4.6 mm)
-
-
Calculation: Fprep = 1.0 × (21.2² / 4.6²) ≈ 21.2 mL/min
-
-
Injection Volume Scaling (for loading study):
-
Formula: Vprep = Vanalyt × (dprep² × Lprep) / (danalyt² × Lanalyt)
-
Where:
-
Vprep = Preparative injection volume
-
Vanalyt = Analytical injection volume (10 µL)
-
Lprep = Preparative column length (250 mm)
-
Lanalyt = Analytical column length (250 mm)
-
-
Calculation: Vprep = 10 µL × (21.2² / 4.6²) ≈ 212 µL
-
These calculations provide the starting point for the preparative method.
Preparative HPLC Protocol
The following protocol outlines the purification of the crude intermediate mixture.
Protocol Steps:
-
Sample Preparation: Prepare a 20 mg/mL solution of the crude racemic intermediate in the mobile phase (Heptane:Isopropanol:DEA, 70:30:0.1). Filter the solution through a 0.45 µm PTFE filter.
-
System Equilibration: Equilibrate the preparative HPLC system with the mobile phase at 21.2 mL/min until a stable baseline is achieved.
-
Sample Injection: Perform a loading study by injecting increasing volumes (starting from ~200 µL) to determine the maximum sample load that maintains baseline separation. For this protocol, a 5 mL injection (100 mg of crude material) was found to be optimal.
-
Elution and Detection: Elute the sample isocratically. Monitor the column effluent using the UV detector at 280 nm.
-
Fraction Collection: Collect the eluting peaks into separate fractions. Use automated peak detection based on UV signal threshold and slope to trigger collection.
-
Purity Analysis: Analyze a small aliquot of each collected fraction using the analytical HPLC method (Table 1) to determine the purity.
-
Pooling and Solvent Evaporation: Combine the fractions containing the desired (S)-intermediate with a purity of >99.5%. Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified product.
Results and Data Presentation
The preparative HPLC method successfully separated the (S)-enantiomer from the (R)-enantiomer and other process-related impurities. The analytical and preparative methods are summarized below for direct comparison.
| Parameter | Analytical Method | Preparative Method |
| Column | Chiralpak AD-H, 250x4.6 mm, 5µm | Chiralpak AD-H, 250x21.2 mm, 5µm |
| Mobile Phase | Heptane:IPA:DEA (70:30:0.1) | Heptane:IPA:DEA (70:30:0.1) |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Injection Volume | 10 µL | 5 mL |
| Sample Load | 10 µg | 100 mg |
| Detection (UV) | 280 nm | 280 nm |
| Run Time | ~12 min | ~12 min |
The purification yielded the target intermediate with high purity and recovery.
| Parameter | Result |
| Crude Material Purity | ~50% (S)-enantiomer |
| Purified Product Purity | > 99.6% (S)-enantiomer (by HPLC area %) |
| Enantiomeric Excess (e.e.) | > 99.2% |
| Recovery of (S)-enantiomer | ~85% |
Conclusion
The preparative chiral HPLC method described provides an effective and scalable solution for the high-purity isolation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, a key intermediate for the PDE4 inhibitor Apremilast. By systematically scaling up from a developed analytical method, this protocol achieves excellent purity (>99.5%) and recovery (~85%). This application note serves as a comprehensive guide for scientists and researchers engaged in the purification of chiral pharmaceutical intermediates, ensuring the quality and consistency required for drug development and manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational investigation of the dynamic control of cAMP signaling by PDE4 isoform types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]
- 4. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanaMine | 608141-42-0 [chemicalbook.com]
- 8. waters.com [waters.com]
Application Notes and Protocols: NMR Characterization of a Key Intermediate in PDE4 Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[1][2][3][4] Its inhibition has been a key therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[4][5][6] The development of potent and selective PDE4 inhibitors is an active area of pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities, including intermediates formed during the synthesis of these inhibitors.[7][8] This document provides a detailed protocol for the NMR characterization of a representative intermediate, referred to as "Intermediate 1," in the synthesis of a novel PDE4 inhibitor.
Hypothetical Structure of Intermediate 1
For the purpose of these application notes, "Intermediate 1" is a hypothetical molecule representing a common structural motif found in many PDE4 inhibitors, featuring a catechol ether moiety. A plausible structure is 4-(cyclopentyloxy)-3-methoxybenzaldehyde.
Data Presentation
Table 1: ¹H NMR Data for Intermediate 1 (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.85 | s | - | 1H | H-7 (CHO) |
| 7.42 | d | 1.9 | 1H | H-2 |
| 7.39 | dd | 8.3, 1.9 | 1H | H-6 |
| 6.95 | d | 8.3 | 1H | H-5 |
| 4.85 | m | - | 1H | H-1' |
| 3.92 | s | - | 3H | OCH₃ |
| 1.95 - 1.85 | m | - | 4H | H-2', H-5' |
| 1.80 - 1.70 | m | - | 4H | H-3', H-4' |
Table 2: ¹³C NMR Data for Intermediate 1 (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 190.9 | C-7 (CHO) |
| 154.5 | C-4 |
| 149.8 | C-3 |
| 130.1 | C-1 |
| 126.8 | C-6 |
| 111.8 | C-5 |
| 109.5 | C-2 |
| 81.2 | C-1' |
| 56.1 | OCH₃ |
| 32.9 | C-2', C-5' |
| 24.2 | C-3', C-4' |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the synthesized Intermediate 1.
-
Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common choice for many organic molecules due to its good solubilizing properties and relatively clean spectral window.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
Protocol 2: 1D NMR Data Acquisition
-
Spectrometer Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., -1 to 11 ppm).
-
Use a standard 30° or 45° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Protocol 3: 2D NMR Data Acquisition (for Structural Confirmation)
-
COSY (Correlation Spectroscopy):
-
This experiment identifies proton-proton couplings.
-
Use a standard COSY pulse sequence.
-
Acquire data with a sufficient number of increments in the indirect dimension (e.g., 256) and scans per increment (e.g., 8).
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates directly bonded proton and carbon atoms.
-
Use a standard HSQC pulse sequence optimized for one-bond J-coupling (¹JCH ≈ 145 Hz).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.
-
Use a standard HMBC pulse sequence optimized for long-range couplings (e.g., 8 Hz).
-
Protocol 4: Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) for both 1D and 2D spectra.
-
Phasing and Baseline Correction: Manually or automatically phase correct the spectra and apply a baseline correction.
-
Chemical Shift Referencing: Reference the spectra to the TMS signal at 0 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick all peaks in both ¹H and ¹³C spectra.
-
Spectral Interpretation: Analyze the chemical shifts, multiplicities, coupling constants, and 2D correlations to assign all proton and carbon signals to the structure of Intermediate 1.
Mandatory Visualizations
Caption: Experimental workflow for NMR characterization.
Caption: Simplified PDE4-cAMP signaling pathway.
References
- 1. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. azolifesciences.com [azolifesciences.com]
Application Note: Mass Spectrometry Analysis of PDE4 Inhibitor Intermediate 1
Abstract
This application note details a robust and sensitive method for the quantitative analysis of a key intermediate in the synthesis of a novel phosphodiesterase 4 (PDE4) inhibitor, designated as "Intermediate 1" (3-cyclopropylmethoxy-4-difluoromethoxy-benzoyl chloride). Due to the reactive nature of the acyl chloride moiety, a derivatization strategy is employed, converting Intermediate 1 into its stable methyl ester derivative prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and drug development professionals involved in the process development and quality control of PDE4 inhibitors. The protocol provides detailed procedures for sample preparation, derivatization, LC-MS/MS conditions, and method validation parameters.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, and its inhibition has emerged as a promising therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and psoriasis. The synthesis of potent and selective PDE4 inhibitors often involves multi-step processes, requiring rigorous monitoring of intermediates to ensure the quality and consistency of the final active pharmaceutical ingredient (API).
Intermediate 1 (Figure 1) is a crucial building block in the synthesis of a next-generation PDE4 inhibitor. Its purity and concentration must be carefully controlled to ensure high yield and purity of the final product. The inherent reactivity of the benzoyl chloride functional group presents an analytical challenge, as it is prone to hydrolysis. To overcome this, a derivatization method has been developed to convert the reactive acyl chloride into a stable methyl ester, which can be reliably quantified by LC-MS/MS. This technique offers high sensitivity and selectivity, making it ideal for the trace-level analysis required in pharmaceutical manufacturing.

Figure 1. Chemical structure of this compound (3-cyclopropylmethoxy-4-difluoromethoxy-benzoyl chloride).
Signaling Pathway of PDE4 Inhibition
PDE4 enzymes specifically hydrolyze cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in modulating inflammatory responses. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation and subsequent modulation of various downstream targets, ultimately resulting in a suppression of inflammatory mediator release and a relaxation of smooth muscle.
Experimental Protocols
Materials and Reagents
-
Intermediate 1 Reference Standard
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Internal Standard (IS): Roflumilast or a structurally similar stable isotope-labeled compound.
Sample Preparation and Derivatization
-
Standard Stock Solution Preparation: Accurately weigh and dissolve the Intermediate 1 reference standard in acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Serially dilute the stock solution with acetonitrile to prepare a series of working standard solutions for the calibration curve.
-
Sample Preparation: For in-process samples or reaction mixtures, accurately dilute a known amount of the sample with acetonitrile to bring the concentration of Intermediate 1 into the calibration range.
-
Derivatization: To a 100 µL aliquot of each standard and sample solution, add 900 µL of methanol. Vortex briefly and allow the reaction to proceed at room temperature for 30 minutes to ensure complete conversion of the benzoyl chloride to its methyl ester.
-
Final Dilution: After derivatization, dilute the samples further with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to the final desired concentration for LC-MS/MS analysis. Add the internal standard to each sample at a fixed concentration.
LC-MS/MS Method
Liquid Chromatography:
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 30% B and re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Intermediate 1 Methyl Ester: To be determined by infusion of the derivatized standard (e.g., precursor ion [M+H]+ -> product ion) Internal Standard: To be determined based on the selected IS (e.g., Roflumilast: m/z 403.1 -> 186.9) |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Experimental Workflow
The overall workflow for the analysis of this compound is depicted below.
Data and Results
The LC-MS/MS method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized in the tables below.
Linearity and Sensitivity
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 3 | < 5% | < 6% | 95 - 105% |
| Medium | 100 | < 4% | < 5% | 97 - 103% |
| High | 800 | < 3% | < 4% | 98 - 102% |
Conclusion
This application note presents a validated LC-MS/MS method for the quantitative analysis of the PDE4 inhibitor synthetic intermediate, Intermediate 1. The derivatization strategy effectively addresses the reactive nature of the acyl chloride, enabling robust and reproducible results. The method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it a valuable tool for process monitoring and quality control in the development and manufacturing of novel PDE4 inhibitors.
Application Notes and Protocols: Large-Scale Synthesis of PDE4 Inhibitor Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, a key intermediate in the manufacture of the phosphodiesterase 4 (PDE4) inhibitor, Apremilast. The synthesis is critical for the production of this anti-inflammatory drug. The protocols provided herein are compiled from established and scalable chemical processes, emphasizing efficiency, safety, and high purity of the final product. This guide includes a comprehensive experimental protocol, tabulated quantitative data for easy reference, and diagrams illustrating the synthetic workflow and the relevant biological signaling pathway.
Introduction
Phosphodiesterase 4 (PDE4) is a crucial enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that plays a vital role in modulating the response of various immune and inflammatory cells. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a down-regulation of the inflammatory response. Apremilast is an oral small-molecule inhibitor of PDE4, approved for the treatment of psoriatic arthritis and plaque psoriasis.
The synthesis of Apremilast involves the coupling of two key intermediates. This document focuses on the large-scale synthesis of one of these, the chiral amine (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, which we will refer to as Intermediate 1 . The stereochemistry of this intermediate is critical for the pharmacological activity of the final drug substance.
PDE4 Signaling Pathway
The mechanism of action of PDE4 inhibitors is rooted in their ability to modulate the cAMP signaling pathway. The following diagram illustrates the central role of PDE4 in this pathway.
Large-Scale Synthesis of Intermediate 1: Workflow
The following diagram outlines a common synthetic route for the large-scale production of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine (Intermediate 1). This multi-step process begins with 3-ethoxy-4-methoxybenzoic acid and proceeds through several key transformations to yield the final chiral amine.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of Intermediate 1. Safety precautions should be strictly followed, and all operations should be conducted in a well-ventilated fume hood by trained personnel.
Step 1: Synthesis of 3-Ethoxy-N,4-dimethoxy-N-methylbenzamide (Weinreb Amide)
-
Reaction Setup: Charge a suitable reactor with 3-ethoxy-4-methoxybenzoic acid and a chlorinated solvent such as dichloromethane.
-
Acid Chloride Formation: Cool the mixture to 0-5 °C and slowly add thionyl chloride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by HPLC).
-
Amidation: In a separate reactor, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and an organic base (e.g., triethylamine (B128534) or pyridine) in a chlorinated solvent.
-
Reaction: Cool the amine solution to 0-5 °C and slowly add the previously prepared acid chloride solution. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Isolation: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Weinreb amide. The product can be purified by crystallization or used directly in the next step.
Step 2: Synthesis of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone
-
Reaction Setup: In a reactor under an inert atmosphere (e.g., nitrogen), dissolve dimethyl sulfone in an ethereal solvent like tetrahydrofuran (B95107) (THF).
-
Deprotonation: Cool the solution to a low temperature (e.g., -78 °C) and add n-butyllithium (n-BuLi) dropwise.
-
Ketone Formation: Slowly add a solution of the Weinreb amide from Step 1 in THF to the reaction mixture.
-
Quenching and Isolation: After the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate to yield the ketone intermediate.
Step 3: Chiral Reduction and Amine Formation
-
Chiral Auxiliary Reaction: React the ketone intermediate with a chiral amine (e.g., (R)-2-amino-2-phenylethanol) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a chiral intermediate.
-
Hydrogenation: Subject the chiral intermediate to hydrogenation using a catalyst such as 10% Palladium on carbon (Pd/C) in a suitable solvent like methanol (B129727) under pressure (e.g., 75-80 psi) for approximately 8 hours.
-
Isolation of Intermediate 1: After the reaction is complete, filter off the catalyst. Concentrate the filtrate under reduced pressure to yield the crude (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.
Step 4: Purification of Intermediate 1
The crude product can be purified by forming a salt with a chiral acid, such as N-acetyl-L-leucine, followed by crystallization to enhance the enantiomeric purity. The final free base can be liberated by treatment with a base.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of Intermediate 1.
| Step 1: Weinreb Amide Formation | |
| Parameter | Value |
| Starting Material | 3-Ethoxy-4-methoxybenzoic acid |
| Reagents | Thionyl chloride, N,O-dimethylhydroxylamine HCl, Triethylamine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0-25 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-95% |
| Purity (HPLC) | >98% |
| Step 2: Ketone Formation | |
| Parameter | Value |
| Starting Material | 3-Ethoxy-N,4-dimethoxy-N-methylbenzamide |
| Reagents | Dimethyl sulfone, n-Butyllithium |
| Solvent | Tetrahydrofuran |
| Reaction Temperature | -78 °C to 25 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 80-85% |
| Purity (HPLC) | >97% |
| Step 3 & 4: Chiral Amine Formation and Purification | |
| Parameter | Value |
| Starting Material | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone |
| Reagents | (R)-2-amino-2-phenylethanol, 10% Pd/C, H₂, N-acetyl-L-leucine |
| Solvent | Methanol |
| Hydrogenation Pressure | 75-80 psi |
| Reaction Time | 8-10 hours |
| Typical Yield (after purification) | 70-75% |
| Chiral Purity (HPLC) | >99.5% |
| Overall Yield | ~50-60% |
Analytical Methods
Quality control throughout the synthesis is crucial. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To monitor reaction progress, determine purity of intermediates and the final product, and to assess chiral purity using a chiral column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of all intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Safety Considerations
-
Thionyl chloride is corrosive and toxic; handle with extreme care in a fume hood.
-
n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere.
-
Hydrogenation should be carried out in a specialized high-pressure reactor with appropriate safety measures.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The large-scale synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine is a well-established process that is critical for the production of the PDE4 inhibitor Apremilast. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and drug development professionals can achieve a high-yielding and efficient synthesis of this key intermediate with the required high purity for pharmaceutical applications.
Application Notes and Protocols for the Crystallization of PDE4 Inhibitor Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[1] Its inhibition has been a key therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[1] The development of potent and selective PDE4 inhibitors is an active area of pharmaceutical research. A crucial step in the drug development process is the synthesis and purification of intermediates, where crystallization plays a pivotal role in ensuring high purity and the desired solid-state form of the active pharmaceutical ingredient (API).[2]
This document provides detailed application notes and protocols for various crystallization techniques applicable to "PDE4 inhibitor intermediate 1," a representative small molecule intermediate in the synthesis of PDE4 inhibitors. Due to the proprietary nature of specific drug development intermediates, "intermediate 1" is used here as a general descriptor for a small molecule precursor to a PDE4 inhibitor, likely containing heterocyclic moieties such as pyridine.[3][4][5][6] The protocols outlined below are based on established crystallization methodologies for small organic molecules and can be adapted for intermediates with similar physicochemical properties.[7][8][9][10]
PDE4 Signaling Pathway
PDE4 enzymes are key regulators of intracellular cAMP levels.[1] By hydrolyzing cAMP to its inactive form, 5'-AMP, PDE4 terminates cAMP-mediated signaling. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA). PKA activation triggers a cascade of downstream effects, including the modulation of inflammatory responses. The following diagram illustrates the central role of PDE4 in this signaling cascade.
Caption: PDE4 Signaling Pathway and Inhibition.
Crystallization Techniques for Small Molecule Intermediates
The selection of an appropriate crystallization technique is critical for obtaining high-quality crystals. For small molecule drug intermediates like "this compound," several methods are commonly employed. These techniques rely on inducing supersaturation of the solute in a solvent system, leading to nucleation and crystal growth.
Common Crystallization Techniques:
-
Slow Evaporation: This is a straightforward method where the solute is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, gradually increasing the solute concentration to the point of crystallization.[7][8][9][11]
-
Vapor Diffusion: In this technique, a solution of the intermediate is allowed to equilibrate with a vapor phase of a miscible "anti-solvent" in which the intermediate is less soluble. The gradual diffusion of the anti-solvent vapor into the solution induces crystallization.[7][8][9][10][12][13][14][15]
-
Anti-Solvent Addition (Solvent Layering): This method involves carefully layering an anti-solvent on top of a solution of the intermediate. Crystallization occurs at the interface as the anti-solvent slowly diffuses into the solution, reducing the solubility of the intermediate.[16][17][18][19][20]
The choice of technique and the specific parameters will depend on the solubility profile of "this compound." Preliminary solubility screening in a range of solvents is a crucial first step.
Experimental Protocols
The following are representative protocols for the crystallization of "this compound." These protocols are intended as a starting point and may require optimization based on the specific properties of the compound.
Protocol 1: Slow Evaporation
This protocol is suitable for intermediates that are moderately soluble in a volatile solvent.
Workflow for Slow Evaporation:
Caption: Workflow for Slow Evaporation Crystallization.
Methodology:
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of "this compound" in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents). Gentle warming may be used to facilitate dissolution.
-
Filtration: Filter the solution through a 0.2 µm syringe filter into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation Setup: Cover the opening of the vial with a piece of paraffin (B1166041) film or aluminum foil. Pierce a few small holes in the covering to allow for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator at 4°C to slow down the evaporation rate).
-
Monitoring and Harvesting: Monitor the vial periodically for crystal growth. Once crystals of a suitable size have formed, they can be harvested by decanting the mother liquor and washing the crystals with a small amount of cold solvent.
Protocol 2: Vapor Diffusion
This is a gentle and effective method, particularly when only small amounts of the intermediate are available.
Workflow for Vapor Diffusion:
Caption: Workflow for Vapor Diffusion Crystallization.
Methodology:
-
Solution Preparation: Dissolve "this compound" in a small volume of a "good" solvent (e.g., dichloromethane, toluene) in which it is readily soluble.
-
Vapor Diffusion Setup (Hanging Drop):
-
Pipette approximately 1-2 µL of the intermediate solution onto a siliconized glass coverslip.
-
In a well of a crystallization plate, add 500 µL of an "anti-solvent" (e.g., hexane, pentane) in which the intermediate is poorly soluble.
-
Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.
-
-
Incubation: Store the crystallization plate in a stable temperature environment. The more volatile anti-solvent will slowly diffuse into the drop of the intermediate solution, causing it to become supersaturated and inducing crystallization.
-
Monitoring and Harvesting: Observe the drop for the formation of crystals over several days to weeks. Once formed, crystals can be carefully harvested using a microloop.
Protocol 3: Anti-Solvent Addition (Solvent Layering)
This technique is useful when a pair of miscible solvents with significantly different solubilizing capacities for the intermediate can be identified.
Workflow for Anti-Solvent Addition:
Caption: Workflow for Anti-Solvent Addition Crystallization.
Methodology:
-
Solution Preparation: Dissolve "this compound" in a minimal amount of a "good" solvent (e.g., methanol, ethanol) in a narrow vial or test tube.
-
Layering: Carefully and slowly add an "anti-solvent" (e.g., water, diethyl ether) down the side of the vial to form a distinct layer on top of the intermediate solution. The anti-solvent should be miscible with the good solvent.
-
Incubation: Cap the vial and leave it undisturbed in a location free from vibrations.
-
Monitoring and Harvesting: Crystals will typically form at the interface between the two solvent layers over time. Once a sufficient crop of crystals has grown, they can be collected by filtration or decantation.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the crystallization of "this compound" using the protocols described above. These tables are for illustrative purposes and actual results will vary depending on the specific properties of the intermediate.
Table 1: Slow Evaporation Crystallization Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethyl Acetate | Acetone | Dichloromethane/Methanol (9:1) |
| Concentration (mg/mL) | 25 | 30 | 20 |
| Temperature (°C) | 20 | 4 | 20 |
| Time to First Crystals | 2-3 days | 5-7 days | 1-2 days |
| Crystal Habit | Needles | Plates | Prisms |
| Yield (%) | 75 | 80 | 70 |
Table 2: Vapor Diffusion Crystallization Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Dichloromethane | Toluene | Tetrahydrofuran |
| Anti-solvent | Hexane | Pentane | Diethyl Ether |
| Concentration (mg/mL) | 50 | 40 | 60 |
| Temperature (°C) | 20 | 20 | 4 |
| Time to First Crystals | 3-5 days | 4-6 days | 7-10 days |
| Crystal Habit | Rods | Blocks | Needles |
| Yield (%) | 65 | 70 | 60 |
Table 3: Anti-Solvent Addition Crystallization Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Methanol | Ethanol | Dimethylformamide |
| Anti-solvent | Water | Diethyl Ether | Water |
| Concentration (mg/mL) | 80 | 70 | 100 |
| Temperature (°C) | 20 | 4 | 20 |
| Time to First Crystals | 12-24 hours | 2-3 days | 6-12 hours |
| Crystal Habit | Plates | Needles | Microcrystals |
| Yield (%) | 85 | 80 | 90 |
References
- 1. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and crystallization of benzoylformate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. nbinno.com [nbinno.com]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. unifr.ch [unifr.ch]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. Slow Evaporation Method [people.chem.umass.edu]
- 12. iucr.org [iucr.org]
- 13. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 14. youtube.com [youtube.com]
- 15. A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. mt.com [mt.com]
- 17. ijcea.org [ijcea.org]
- 18. researchgate.net [researchgate.net]
- 19. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for Purity Determination of Intermediate 1
Audience: Researchers, scientists, and drug development professionals.
Introduction Ensuring the purity of pharmaceutical intermediates is a critical aspect of drug development and manufacturing. Impurities present in an intermediate, even at trace levels, can affect the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] The identification and quantification of these impurities are mandated by regulatory authorities such as the FDA and EMA, with guidelines provided by the International Council for Harmonisation (ICH).[1] This document outlines a comprehensive suite of analytical methods for the purity determination of "Intermediate 1," a representative small molecule in a drug synthesis pathway. The discussed techniques include chromatographic and spectroscopic methods, providing orthogonal approaches to ensure a complete and accurate purity profile.[3]
Overall Purity Determination Workflow
A multi-faceted approach is essential for the comprehensive purity analysis of a pharmaceutical intermediate. This workflow begins with initial screening using a high-resolution separation technique like HPLC, followed by specific methods for different types of potential impurities and confirmatory analysis using spectroscopic techniques.
Caption: Overall workflow for the purity determination of Intermediate 1.
Chromatographic Methods for Purity and Impurity Profiling
Chromatography is the cornerstone of purity analysis, enabling the separation of the main component from impurities.[4] High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing non-volatile organic impurities, while Gas Chromatography (GC) is ideal for volatile substances like residual solvents.[3][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and precise technique for separating and quantifying components in a mixture.[5][6] An HPLC method with UV detection is typically developed and validated to determine the purity of the intermediate (assay) and to quantify related substances (impurities).
Protocol 1: HPLC-UV for Purity Assay and Impurity Quantification
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Intermediate 1 reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the Intermediate 1 test sample in the same manner to a concentration of 1.0 mg/mL.
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions.
-
Calculate the % Purity using the area percent normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Quantify specific impurities against a diluted standard if required.
-
Data Presentation: Table 1. Summary of HPLC Method Validation Parameters
The method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[7][8][9][10]
| Validation Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | ≤ 0.5% |
| Limit of Detection (LOD) | Report Value | 0.01% |
| Limit of Quantitation (LOQ) | Report Value | 0.03% |
| Specificity | No interference at the analyte peak | Peak Purity > 99.9% |
Gas Chromatography (GC)
GC is the preferred method for analyzing volatile organic compounds, making it essential for detecting and quantifying residual solvents from the synthesis process.[11][12] Headspace sampling is commonly used to introduce only the volatile components into the GC system.
Protocol 2: Headspace GC-FID for Residual Solvent Analysis
-
Instrumentation:
-
GC system with a Headspace Autosampler and a Flame Ionization Detector (FID).[13]
-
-
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness.
-
Carrier Gas: Helium or Nitrogen.[13]
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of common residual solvents (e.g., Methanol, Acetone, Isopropanol, Toluene) in a suitable solvent like DMSO.
-
Sample Solution: Accurately weigh ~100 mg of Intermediate 1 into a headspace vial and add 1 mL of DMSO.
-
-
Analysis:
-
Analyze the standard and sample preparations to identify and quantify any residual solvents present.
-
Data Presentation: Table 2. Example Residual Solvent Analysis Results
| Solvent | Concentration (ppm) | ICH Q3C Limit (ppm) | Status |
| Methanol | 150 | 3000 | Pass |
| Acetone | Not Detected | 5000 | Pass |
| Toluene | 50 | 890 | Pass |
Spectroscopic and Spectrometric Methods
While chromatography separates components, spectroscopy and spectrometry provide structural information, which is crucial for identifying unknown impurities and providing an orthogonal quantification of purity.[14][3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hyphenated technique that combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[15][16] It is the primary tool for identifying unknown impurities detected during HPLC analysis.[4]
Caption: Workflow for impurity identification using LC-MS.
Protocol 3: LC-MS for Impurity Identification
-
Instrumentation:
-
HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Methodology:
-
Use the same chromatographic conditions as the HPLC-UV method (Protocol 1) to ensure correlation of retention times.
-
Set the mass spectrometer to acquire data in both positive and negative electrospray ionization (ESI) modes.
-
Perform a full scan analysis to obtain accurate mass measurements of the parent ions for all detected peaks.
-
Perform tandem MS (MS/MS) experiments on the impurity peaks to induce fragmentation.
-
-
Data Analysis:
-
Determine the elemental composition of the impurity from the accurate mass measurement.
-
Elucidate the structure by interpreting the fragmentation pattern from the MS/MS spectrum, often in conjunction with knowledge of the synthetic pathway.
-
Data Presentation: Table 3. Impurity Profile of Intermediate 1 by LC-MS
| Retention Time (min) | Detected Mass (m/z) | Proposed Formula | Proposed Identity |
| 5.8 | [M+H]⁺ 315.1234 | C₁₈H₁₈N₂O₃ | Starting Material X |
| 9.2 | [M+H]⁺ 345.1345 | C₁₉H₂₀N₂O₄ | Over-alkylation by-product |
| 12.5 | [M+H]⁺ 329.1456 | C₁₉H₂₀N₂O₃ | Intermediate 1 (Main Peak) |
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without needing a reference standard of the same compound.[17] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification against a certified internal standard.[18][19] It serves as an excellent orthogonal technique to chromatography.[20]
Protocol 4: Quantitative NMR (qNMR) for Purity Assessment
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a high-precision probe.
-
-
Materials:
-
Internal Standard (IS): A certified reference material with a known purity that does not have signals overlapping with the analyte (e.g., Maleic Anhydride, Dimethyl Sulfone).
-
Solvent: Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of Intermediate 1 into a vial.
-
Accurately weigh about 10-20 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, ensuring signal proportionality.
-
-
Calculation:
-
Integrate a well-resolved signal for Intermediate 1 and a signal for the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the internal standard.
-
-
Data Presentation: Table 4. Comparison of Purity Results by Orthogonal Methods
| Analytical Method | Purity (%) | Comments |
| HPLC-UV (Area % Normalization) | 99.2% | Relative purity; assumes all impurities have the same response factor. |
| qNMR (vs. Internal Standard) | 98.9% | Absolute purity; considered a more accurate primary method. |
| Average Purity | 99.1% | High confidence in purity value due to agreement between orthogonal methods. |
Analytical Method Selection Guide
The choice of analytical technique depends on the nature of the impurity being investigated. A combination of methods is required for a complete purity profile.
Caption: Guide for selecting the appropriate analytical method based on impurity type.
The purity determination of Intermediate 1 requires a strategic combination of orthogonal analytical methods. HPLC and GC form the foundation for quantitative analysis of organic impurities and residual solvents, respectively. High-resolution mass spectrometry is indispensable for the structural elucidation of unknown impurities, while qNMR provides a robust, primary method for an absolute purity assessment. By employing these validated methods, researchers and drug developers can ensure the quality and consistency of their intermediates, a crucial step in delivering safe and effective pharmaceutical products.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. wjpmr.com [wjpmr.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. environics.com [environics.com]
- 13. iiste.org [iiste.org]
- 14. rroij.com [rroij.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. ijnrd.org [ijnrd.org]
- 17. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quantitative Nuclear Magnetic Resonance Spectroscopy in Pharmaceutical Chemistry: A Boon for Real Time Drug Detection! [article.sapub.org]
- 20. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Roflumilast Analogues Using Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Roflumilast (B1684550) and its analogues, centered around the use of a key synthetic precursor, herein referred to as Intermediate 1 .
Intermediate 1: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride
This activated acyl chloride is a crucial building block for the facile construction of the characteristic benzamide (B126) core of Roflumilast and its derivatives. Its reaction with various substituted amines or anilines allows for the generation of a library of analogues for structure-activity relationship (SAR) studies and drug discovery programs.
I. Overview of the Synthetic Strategy
The general synthetic approach involves a two-stage process:
-
Synthesis of Intermediate 1: The preparation of the activated benzoyl chloride from its corresponding carboxylic acid.
-
Amide Coupling Reaction: The coupling of Intermediate 1 with a selected amine or aniline (B41778) to yield the final Roflumilast analogue.
This modular approach is highly amenable to the creation of diverse analogue libraries by varying the amine coupling partner.
II. Experimental Protocols
Protocol 1: Synthesis of Intermediate 1: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride
This protocol details the conversion of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid to its highly reactive acyl chloride derivative.
Materials:
-
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1 equivalent of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.
-
Add toluene to the flask to create a stirrable suspension.
-
Add a catalytic amount of DMF (e.g., 1-5% by weight of the thionyl chloride to be added).[1][2]
-
While stirring, slowly add 1 to 4 equivalents of thionyl chloride to the reaction mixture at room temperature.[1][2]
-
Heat the reaction mixture to 70-90°C and maintain this temperature with stirring.[1][2] The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture in vacuo using a rotary evaporator at 45-60°C to remove excess thionyl chloride and toluene.[1][2]
-
The resulting crude 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride (Intermediate 1) is typically an oil and can be used in the subsequent coupling step without further purification.[1][2][3]
Protocol 2: Synthesis of Roflumilast Analogues via Amide Coupling
This protocol describes the general procedure for the coupling of Intermediate 1 with an amine to form the final benzamide product. The synthesis of Roflumilast itself, using 4-amino-3,5-dichloropyridine (B195902), is provided as a specific example.
Materials:
-
Intermediate 1 (3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride)
-
4-Amino-3,5-dichloropyridine (or other desired amine/aniline)
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
-
Apparatus for dropwise addition (e.g., dropping funnel)
-
Water
-
Ethyl acetate (B1210297) (EtOAc) or other suitable organic solvent for extraction
-
Hydrochloric acid (HCl) for pH adjustment
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Filtration apparatus
-
Rotary evaporator
Procedure (Example: Synthesis of Roflumilast):
-
In a clean, dry round-bottom flask under an inert atmosphere, prepare a suspension of the amine. For Roflumilast synthesis, suspend 1.2 equivalents of 4-amino-3,5-dichloropyridine in anhydrous THF.[3]
-
To this suspension, add a strong base to deprotonate the amine. For instance, add 0.066 mol of NaH to a suspension of 0.03 mol of 4-amino-3,5-dichloropyridine in THF.[1] Alternatively, use a base like potassium tert-butoxide.[1] Stir the mixture at a controlled temperature (e.g., 15-20°C) for a period to allow for anion formation.[1]
-
In a separate flask, dissolve 1 equivalent of freshly prepared Intermediate 1 in anhydrous THF.[1]
-
Slowly add the solution of Intermediate 1 dropwise to the stirred suspension of the deprotonated amine at a controlled temperature, typically between 15-40°C (preferably 20-30°C).[1][2]
-
Stir the reaction mixture for 1-2 hours at room temperature, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Adjust the pH of the mixture to 2-3 with hydrochloric acid.[2]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude Roflumilast or its analogue can be purified by recrystallization or column chromatography. For Roflumilast, recrystallization from isopropanol/water can increase purity to ≥99.8%.
III. Data Presentation
The following tables summarize quantitative data for the synthesis and biological activity of Roflumilast and its analogues.
Table 1: Synthesis Yields and Purity
| Compound/Step | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | Sodium hypochlorite, Sulfamic acid | Acetic acid, Water | 87.5 | - | [4] |
| Roflumilast Analogue 1c | 3,4-dihydro-2H-benzo[b][5][6]dioxepine-7-carboxylic acid | Oxalyl chloride, 3,5-dichloropyridin-4-amine | - | 59.31 | - | [7] |
| Roflumilast Analogue 2c | 2,3,5,6-tetrahydrobenzo[b][5][6][8]trioxonine-9-carboxylic acid | Oxalyl chloride, 3,5-dichloropyridin-4-amine | - | 47.40 | - | [7] |
| Roflumilast | 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride, 4-amino-3,5-dichloropyridine | - | - | - | ≥99 (can be increased to ≥99.8 with recrystallization) |
Table 2: Biological Activity of Roflumilast Analogues
| Compound | PDE-4B Inhibition (IC₅₀, nM) | Increase in intracellular cAMP (pmol/mL) | TNF-α Inhibition (%) | Reference |
| Roflumilast | 2.36 | - | - | [9] |
| Analogue 4i | 7.25 | - | 77.22 | [9] |
| Analogue 4k | 7.15 | - | - | [9] |
| Analogue 4p | 5.50 | - | - | [9] |
| Analogue 4q | 7.19 | 6.55 ± 0.37 | - | [9] |
| Analogue 6c | - | Significant increase | Good % inhibition | [10] |
Table 3: Pharmacokinetic Parameters of a Roflumilast Analogue
| Compound | In vitro CLint (mL/min/kg) | Plasma Protein Binding (%) | Half-life (in vivo, h) | Cmax (ng/mL) | Reference |
| Analogue 6c | 5.67 | 53.71 | 21 (3-fold greater than Roflumilast) | 113.958 | [10] |
IV. Visualizations
Signaling Pathway
The primary mechanism of action of Roflumilast and its analogues is the selective inhibition of phosphodiesterase-4 (PDE4).[11] This enzyme is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in inflammatory cells.[11] By inhibiting PDE4, these compounds lead to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[12] PKA activation ultimately results in the suppression of pro-inflammatory mediators, such as TNF-α, IL-8, and leukotriene B4, thereby exerting an anti-inflammatory effect.[12]
Caption: PDE4 Inhibition Signaling Pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of Roflumilast analogues.
Caption: Roflumilast Analogue Synthesis and Evaluation Workflow.
References
- 1. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 4. New method for preparing roflumilast - Eureka | Patsnap [eureka.patsnap.com]
- 5. Buy 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride | 672883-68-0 [smolecule.com]
- 6. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rationale design and synthesis of new roflumilast analogues as preferential selective and potent PDE-4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is Roflumilast used for? [synapse.patsnap.com]
- 12. pharmacyfreak.com [pharmacyfreak.com]
Application of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine in the Synthesis of Apremilast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apremilast (B1683926) is an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1] The key chiral intermediate in the synthesis of Apremilast is (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, hereafter referred to as Intermediate 1 . The stereochemistry at the benzylic carbon is crucial for the biological activity of the final drug substance. This document provides detailed application notes and protocols for the synthesis of Apremilast utilizing Intermediate 1, focusing on various synthetic strategies to obtain the chiral amine and its subsequent conversion to the final product.
Chemical Structures
| Compound | Structure |
| Intermediate 1 ((S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine) | ![]() |
| Apremilast | ![]() |
Synthetic Strategies for Intermediate 1
The synthesis of enantiomerically pure Intermediate 1 is a critical step in the overall synthesis of Apremilast. The primary methods employed are chiral resolution of the corresponding racemic amine and asymmetric synthesis.
Chiral Resolution
This approach involves the separation of a racemic mixture of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine using a chiral resolving agent. The most common agent cited is N-acetyl-L-leucine, which forms diastereomeric salts that can be separated by fractional crystallization.[2][3] Derivatives of tartaric acid have also been effectively used for this purpose.[4]
Asymmetric Synthesis
Direct asymmetric synthesis of Intermediate 1 offers an alternative to classical resolution. One notable method involves the asymmetric hydrogenation of an enamine precursor using a rhodium catalyst with a chiral ligand.[5] Another approach utilizes Ellman's sulfinamide as a chiral auxiliary to introduce the desired stereochemistry.[6]
Application of Intermediate 1 in Apremilast Synthesis
Intermediate 1 is the penultimate precursor to Apremilast. The final step involves the condensation of Intermediate 1 with 3-acetamidophthalic anhydride (B1165640). This reaction is typically carried out in a high-boiling point solvent such as acetic acid or dimethylacetamide.[2][7]
Data Presentation
The following table summarizes quantitative data from various reported methods for the synthesis of Intermediate 1 and its conversion to Apremilast.
| Method | Key Reagents/Catalysts | Yield of Intermediate 1 | Enantiomeric Excess (ee) of Intermediate 1 | Yield of Apremilast | Purity of Apremilast | Reference |
| Chiral Resolution | N-acetyl-L-leucine | 44% (from racemate) | >98% | 75% | >99.5% (after recrystallization) | [2][5] |
| Chiral Resolution | (R,R)-4-chlorotartranilic acid | High | >99% | - | - | [4] |
| Asymmetric Hydrogenation | Rh(cod)₂OTf, (R,R)-Me₂-DuPhos | 68% | 96% | - | - | [5] |
| Asymmetric Synthesis | Ellman's Sulfinamide | 74% (diastereomer) | >99% (after deprotection) | 85% | 99.2% (after recrystallization) | [6] |
| Condensation | 3-acetamidophthalic anhydride, Acetic Acid | - | - | 80% | 99.5% | [8] |
| Condensation | 3-acetamidophthalic anhydride, Dimethylacetamide | - | - | 75% | >99.9% (after crystallization) | [7] |
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine using N-acetyl-L-leucine
Objective: To isolate (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine (Intermediate 1) from a racemic mixture.
Materials:
-
Racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine
-
N-acetyl-L-leucine
-
Methanol
-
Sodium Hydroxide (B78521) solution
Procedure:
-
Dissolve racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine (1.0 eq) in methanol.[3]
-
Add N-acetyl-L-leucine (0.5-0.6 eq) to the solution.[3]
-
Heat the mixture to reflux for 1 hour, then cool to room temperature and stir for several hours to allow for crystallization of the diastereomeric salt.[3]
-
Filter the crystalline salt and wash with cold methanol.[9]
-
To liberate the free amine, suspend the isolated diastereomeric salt in a mixture of dichloromethane and an aqueous sodium hydroxide solution.[9]
-
Stir until the salt has completely dissolved and partitioned between the two phases.[9]
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate (B86663).
-
Evaporate the solvent to yield enantiomerically enriched (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.[9]
Protocol 2: Synthesis of Apremilast from Intermediate 1
Objective: To synthesize Apremilast by condensing Intermediate 1 with 3-acetamidophthalic anhydride.
Materials:
-
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L-leucine salt (Intermediate 1 salt)
-
3-acetamidophthalic anhydride
-
Glacial acetic acid
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
Procedure:
-
Charge a reaction flask with (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L-leucine salt (1.0 eq), 3-acetamidophthalic anhydride (1.05 eq), and glacial acetic acid.[2]
-
Heat the mixture to reflux (approximately 118-120 °C) and maintain for 12-18 hours.[2][7]
-
Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.[2]
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and water.[2]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to afford Apremilast as a white to pale yellow solid.
Visualizations
Apremilast Synthesis Workflow
Caption: A simplified workflow for the synthesis of Apremilast via chiral resolution of the intermediate amine.
Apremilast Mechanism of Action Signaling Pathway
Caption: Signaling pathway illustrating the mechanism of action of Apremilast.
References
- 1. US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US10287248B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]
- 4. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN104447445A - Preparation method for synthesizing apremilast intermediate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
"asymmetric synthesis techniques for chiral PDE4 inhibitor intermediates"
A detailed guide to cutting-edge asymmetric techniques for the synthesis of critical chiral intermediates for phosphodiesterase 4 (PDE4) inhibitors. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of highly efficient and enantioselective synthetic methodologies, complete with detailed experimental protocols and comparative data.
The selective inhibition of phosphodiesterase 4 (PDE4) has emerged as a promising therapeutic strategy for a range of inflammatory and neurological disorders. The development of potent and selective PDE4 inhibitors often involves complex chiral molecules, where a specific stereoisomer is responsible for the desired pharmacological activity. Consequently, the efficient and stereocontrolled synthesis of chiral intermediates is a critical bottleneck in the drug development pipeline. This application note details robust and scalable asymmetric synthesis techniques that provide access to key chiral building blocks for leading PDE4 inhibitors such as Apremilast and Rolipram.
Asymmetric Synthesis Strategies: A Comparative Overview
Several innovative strategies have been developed to achieve high enantioselectivity in the synthesis of chiral intermediates for PDE4 inhibitors. These methods primarily rely on enzymatic resolutions, asymmetric hydrogenation using chiral metal catalysts, and organocatalysis. A summary of key quantitative data for these approaches is presented below, allowing for a direct comparison of their efficacy.
| PDE4 Inhibitor Intermediate | Asymmetric Technique | Catalyst/Enzyme | Ligand | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (S)-Apremilast Intermediate | Enzymatic Resolution | Lipase (B570770) | - | 45 | 95 | [1] |
| (S)-Apremilast Intermediate | Asymmetric Hydrogenation | Rh(NBD)4BF4 | (Sc,Rp)-DuanPhos | 99 | 96 | [2] |
| (S)-Apremilast Intermediate | Chemoenzymatic (Bioreduction) | Ketoreductase KRED-P2-D12 | - | 48 (conversion) | 93 | [2] |
| (R)-Rolipram Intermediate | Asymmetric Conjugate Addition | Polystyrene-supported chiral organocatalyst | - | 83 | 94 | [3][4] |
| Chiral PDE4 Inhibitor L-869298 Intermediate | Asymmetric Hydrogenation | Not Specified | Not Specified | Excellent | up to 99.4 | [5] |
Signaling Pathway and Experimental Workflow
The synthesis of these chiral intermediates is a crucial step in the overall production of the final active pharmaceutical ingredient. The following diagrams illustrate the general workflow for asymmetric synthesis and the PDE4 signaling pathway.
Caption: Generalized workflow for the asymmetric synthesis of chiral drug intermediates.
Caption: Simplified PDE4 signaling pathway and the mechanism of action of PDE4 inhibitors.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Enzymatic Resolution for (S)-Apremilast Intermediate
This protocol is based on the enzymatic resolution of racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine.[1]
Materials:
-
Racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine
-
Lipase (e.g., Candida antarctica lipase B)
-
Methyl methoxyacetate (B1198184)
-
tert-Butyl methyl ether (CPME)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate/hexane mixture for mobile phase
Procedure:
-
To a solution of racemic amine (1.251 mmol) in CPME (20 ml), add methyl methoxyacetate (8.757 mmol).
-
Add the lipase to the reaction mixture.
-
Stir the reaction mixture at 105°C for 37 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).
-
Upon completion, filter the reaction mixture to remove the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Purify the product by column chromatography on silica gel using an ethyl acetate/hexane mixture as the mobile phase to afford the (S)-N-acylated amine with an enantiomeric excess of 95%.
Protocol 2: Asymmetric Hydrogenation for (S)-Apremilast Intermediate
This protocol describes the asymmetric hydrogenation of N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylthio)vinyl)acetamide.[2]
Materials:
-
N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylthio)vinyl)acetamide
-
Rhodium catalyst: Rh(NBD)4BF4 (NBD: norbornadiene)
-
Chiral ligand: (Sc,Rp)-DuanPhos
-
Methanol
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, dissolve the substrate in methanol.
-
Add the rhodium catalyst and the (Sc,Rp)-DuanPhos ligand.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the specified temperature for the required duration.
-
Monitor the reaction for completion.
-
After the reaction is complete, carefully vent the reactor and purge with an inert gas.
-
Remove the solvent under reduced pressure.
-
The resulting chiral β-acetylamino sulfide (B99878) is obtained with a 99% yield and 96% ee.
Protocol 3: Organocatalytic Asymmetric Conjugate Addition for (R)-Rolipram Intermediate
This protocol details a telescoped asymmetric conjugate addition–oxidative aldehyde esterification sequence in a continuous flow setup.[3][4]
Materials:
-
3-(3-ethoxy-4-methoxyphenyl)acrylaldehyde
-
Polystyrene-supported chiral organocatalyst (e.g., cis-4-hydroxydiphenylprolinol)
-
Oxidizing agent (e.g., in situ-generated persulfuric acid)
-
Solvent (e.g., dichloromethane)
Procedure (Conceptual Flow Synthesis):
-
Prepare two separate feed streams. Stream A contains the cinnamaldehyde (B126680) derivative and nitromethane in the chosen solvent. Stream B contains the polystyrene-supported chiral organocatalyst.
-
Pump both streams into a packed-bed reactor containing the solid-supported catalyst at a controlled flow rate and temperature.
-
The output from the first reactor, containing the Michael adduct, is then directly introduced into a second reactor.
-
In the second reactor, the stream is mixed with a stream of the oxidizing agent to facilitate the oxidative esterification of the aldehyde.
-
The final product stream is collected and subjected to an extractive workup.
-
The key nitroester intermediate is obtained in high purity and can be carried forward for the subsequent nitro reduction and lactamization steps to yield Rolipram. This flow process can achieve a productivity of 1.74 g/h.[3]
Conclusion
The asymmetric synthesis techniques outlined in this document provide efficient and highly stereoselective routes to crucial chiral intermediates for the synthesis of PDE4 inhibitors. The choice of a particular method will depend on factors such as substrate scope, scalability, and cost-effectiveness. The provided protocols and comparative data serve as a valuable resource for researchers in the field of medicinal chemistry and process development, enabling the streamlined production of these important therapeutic agents.
References
- 1. WO2016192694A1 - A process for preparing the key intermediate of apremilast, using enzymatic resolution of the racemic amines - Google Patents [patents.google.com]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Practical asymmetric synthesis of a potent PDE4 inhibitor via stereoselective enolate alkylation of a chiral aryl-heteroaryl secondary tosylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Monitoring Reaction Progress of Intermediate 1 Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The efficient synthesis of pharmaceutical compounds relies on the careful monitoring of reaction progress to ensure optimal yield and purity of intermediates. This application note provides a detailed protocol for monitoring the formation of a key hypothetical compound, "Intermediate 1," from its starting materials, "Reactant A" and "Reactant B." The described methods, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are widely used in organic synthesis and drug development for their accuracy and efficiency.[1][2][3] While other techniques like NMR, mass spectrometry, and UV-Vis spectroscopy also offer robust monitoring capabilities, this note will focus on chromatographic methods for their accessibility and quantitative power.[4][5][6][7][8][9]
Reaction Scheme
-
Reactant A: Starting Material 1
-
Reactant B: Starting Material 2
-
Intermediate 1: Desired Product
-
Byproduct: Secondary product of the reaction
Experimental Protocols
Two primary methods are detailed for monitoring the formation of Intermediate 1: a rapid qualitative/semi-quantitative method (TLC) and a robust quantitative method (HPLC).
Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring
TLC is a fast and effective technique for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[1][10][11]
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
TLC developing chamber
-
Eluent (e.g., a pre-determined mixture of hexane (B92381) and ethyl acetate)
-
Capillary tubes for spotting
-
UV lamp for visualization
-
Reaction mixture aliquots
-
Reference standards for Reactant A, Reactant B, and Intermediate 1 (if available)
Protocol:
-
Prepare the TLC Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the eluent to saturate the chamber with solvent vapor. Cover the chamber and allow it to equilibrate for at least 10 minutes.
-
Prepare the TLC Plate: With a pencil, lightly draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark positions for spotting the reference standards and the reaction mixture.
-
Spot the Plate:
-
Using a capillary tube, spot a small amount of the solution of Reactant A on the first mark.
-
Spot the solution of Reactant B on the second mark.
-
If a standard for Intermediate 1 is available, spot it on the third mark.
-
At time zero (t=0) of the reaction, take a small aliquot of the reaction mixture, dilute it with a suitable solvent if necessary, and spot it on the fourth mark.
-
Create a "co-spot" by spotting the reaction mixture on top of the starting material spots to aid in identification.[11]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the eluent level is below the starting line.[12] Cover the chamber and allow the solvent front to move up the plate.
-
Visualize and Analyze: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil.
-
Monitor Progress: Repeat steps 3-5 at regular time intervals (e.g., every 30 minutes). The reaction is considered complete when the spots corresponding to the limiting reactants have disappeared, and the spot for Intermediate 1 shows maximum intensity.[10][13]
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC provides accurate quantitative data on the concentration of reactants, intermediates, and products over time, allowing for the determination of reaction kinetics and yield.[2][14][15][16] The advent of Ultrahigh-Performance Liquid Chromatography (UHPLC) has further enabled real-time monitoring with cycle times as low as 1.5 minutes.[17]
Instrumentation and Materials:
-
HPLC or UHPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase column)
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)
-
Syringes and vials for sample injection
-
Reaction mixture aliquots
-
Reference standards for Reactant A, Reactant B, and Intermediate 1 with known concentrations
Protocol:
-
Method Development (if necessary): Develop an HPLC method that provides good separation of Reactant A, Reactant B, Intermediate 1, and any significant byproducts. This involves selecting the appropriate column, mobile phase, flow rate, and detector wavelength.
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration: Prepare a series of standard solutions of known concentrations for Reactant A, Reactant B, and Intermediate 1. Inject these standards to create a calibration curve for each compound, plotting peak area against concentration.
-
Sample Preparation: At specified time points (e.g., t=0, 15, 30, 60, 120 minutes), withdraw a precise volume (aliquot) of the reaction mixture. Quench the reaction in the aliquot immediately by adding it to a vial containing a suitable quenching agent or by rapid cooling to prevent further reaction. Dilute the quenched aliquot to a known volume with the mobile phase.
-
Injection and Data Acquisition: Inject the prepared sample into the HPLC system. Record the chromatogram and integrate the peak areas for each component.
-
Data Analysis: Using the calibration curves, convert the peak areas of Reactant A, Reactant B, and Intermediate 1 in the chromatograms to their respective concentrations at each time point.
Data Presentation
The quantitative data obtained from HPLC analysis can be summarized in a table for clear comparison of the reaction progress over time.
| Time (minutes) | [Reactant A] (M) | [Reactant B] (M) | [Intermediate 1] (M) | % Conversion |
| 0 | 1.00 | 1.20 | 0.00 | 0 |
| 15 | 0.75 | 0.95 | 0.25 | 25 |
| 30 | 0.52 | 0.72 | 0.48 | 48 |
| 60 | 0.21 | 0.41 | 0.79 | 79 |
| 120 | 0.05 | 0.25 | 0.95 | 95 |
| 240 | < 0.01 | 0.21 | 0.99 | > 99 |
% Conversion is calculated based on the limiting reactant (Reactant A in this example).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for monitoring the formation of Intermediate 1 using both TLC and HPLC.
Caption: Workflow for reaction monitoring of Intermediate 1 formation.
Hypothetical Signaling Pathway Inhibition
In a drug development context, Intermediate 1 could be a precursor to a molecule designed to inhibit a specific signaling pathway. The diagram below illustrates a simplified, hypothetical pathway that could be targeted.
Caption: Hypothetical signaling pathway inhibited by the final drug product.
References
- 1. news-medical.net [news-medical.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. waters.com [waters.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. rsc.org [rsc.org]
- 7. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 8. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. coconote.app [coconote.app]
- 13. m.youtube.com [m.youtube.com]
- 14. "High Performance Liquid Chromatography Monitoring Reaction Kinetics" by Ken Overway and Mary Ruth Shifflett [digitalcommons.bridgewater.edu]
- 15. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Solid-Phase Synthesis of PDE4 Inhibitors Utilizing a Key Resin-Bound Catechol Ether Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solid-phase synthesis of a model phosphodiesterase 4 (PDE4) inhibitor from the catechol-ether class, exemplified by analogues of Rolipram. The central focus of this protocol is the strategic use of a resin-bound catechol ether moiety, herein designated as Intermediate 1 , for the efficient construction of the final compound. This methodology offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automated and parallel synthesis for the rapid generation of compound libraries.
Introduction to PDE4 and the Role of Intermediate 1
Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade. By hydrolyzing cAMP to AMP, PDE4 regulates intracellular cAMP levels, which in turn modulates a wide range of cellular processes, including inflammation and neuronal activity. Inhibition of PDE4 leads to an increase in cAMP levels, which has been shown to have therapeutic benefits in various inflammatory and neurological disorders.
The solid-phase synthesis approach detailed below utilizes a key resin-bound intermediate, Intermediate 1 , which incorporates the characteristic 3-(cyclopentyloxy)-4-methoxyphenyl core common to many potent PDE4 inhibitors. By anchoring this core structure to a solid support, subsequent chemical transformations can be carried out in a stepwise manner with simplified purification at each stage.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cellular signaling pathway involving PDE4 and the general experimental workflow for the solid-phase synthesis of PDE4 inhibitors.
Figure 1: Simplified PDE4 signaling pathway.
Figure 2: General workflow for solid-phase synthesis.
Quantitative Data
The following table summarizes typical yields for the key steps in the solid-phase synthesis of a Rolipram analogue. Actual yields may vary depending on the specific reagents, resin, and reaction conditions used.
| Step | Description | Typical Yield Range (%) |
| Resin Loading | Attachment of the initial building block to the solid support. | 70 - 95 |
| Coupling Reaction | Formation of an amide or ether bond to elongate the molecule. | 95 - 99+ |
| Deprotection | Removal of a protecting group to allow for the next reaction. | 98 - 99+ |
| Cleavage from Resin | Release of the final compound from the solid support. | 60 - 90 |
| Overall Yield | Calculated from the initial resin loading to the purified final product. | 40 - 75 |
Experimental Protocols
The following protocols provide a detailed methodology for the solid-phase synthesis of a Rolipram analogue.
Protocol 1: Preparation of Intermediate 1 (Resin-Bound 3-(Cyclopentyloxy)-4-methoxybenzoic acid)
Materials:
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
3-Hydroxy-4-methoxybenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Cyclopentyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell Wang resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel. Drain the solvent.
-
Loading of Benzoic Acid:
-
Dissolve 3-hydroxy-4-methoxybenzoic acid (3.0 mmol, 3 eq.) and DMAP (0.1 mmol, 0.1 eq.) in DMF (8 mL).
-
Add DIC (3.0 mmol, 3 eq.) to the solution and stir for 5 minutes at room temperature.
-
Add the activated acid solution to the swollen resin and shake the vessel for 12 hours at room temperature.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
-
-
Etherification to form Intermediate 1:
-
Suspend the resin from the previous step in DMF (10 mL).
-
Add cyclopentyl bromide (5.0 mmol, 5 eq.) and K₂CO₃ (5.0 mmol, 5 eq.).
-
Heat the mixture to 60°C and shake for 24 hours.
-
Cool the reaction to room temperature, drain the solvent, and wash the resin sequentially with DMF (3 x 10 mL), water (2 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to yield Intermediate 1 .
-
Protocol 2: Elaboration and Cleavage to Yield Rolipram Analogue
Materials:
-
Intermediate 1 (Resin-Bound 3-(cyclopentyloxy)-4-methoxybenzoic acid)
-
(S)-4-amino-gamma-butyrolactone hydrobromide
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Amide Coupling:
-
Swell Intermediate 1 (0.5 g, 0.5 mmol) in DMF (5 mL) for 30 minutes.
-
In a separate vial, dissolve (S)-4-amino-gamma-butyrolactone hydrobromide (1.5 mmol, 3 eq.), HBTU (1.5 mmol, 3 eq.), and DIPEA (3.0 mmol, 6 eq.) in DMF (5 mL).
-
Add the solution to the swollen resin and shake for 4 hours at room temperature.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL). Dry the resin under vacuum.
-
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail (10 mL) to the dried resin and shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether (2 x 10 mL).
-
-
Purification:
-
Purify the crude product by reverse-phase HPLC to obtain the final Rolipram analogue.
-
Characterize the final product by LC-MS and NMR.
-
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols: Handling and Storage of PDE4 Inhibitor Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guidelines for "PDE4 inhibitor intermediate 1" are synthesized from publicly available information on various phosphodiesterase 4 (PDE4) inhibitors. As "this compound" is a non-specific designation, these recommendations should be considered as general guidance. It is imperative to consult the specific Safety Data Sheet (SDS) and Certificate of Analysis (CoA) for the particular intermediate being used to establish precise handling and storage protocols.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in intracellular signaling, primarily responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation. Consequently, PDE4 inhibitors have been extensively investigated for their therapeutic potential in treating a range of inflammatory conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[1][2][3] This document provides recommended guidelines for the safe handling and optimal storage of a representative PDE4 inhibitor intermediate, referred to herein as "intermediate 1".
Physicochemical Properties (Representative)
The following table summarizes typical physicochemical properties of small molecule PDE4 inhibitors. The actual properties of "intermediate 1" should be confirmed by its specific documentation.
| Property | Representative Value/Information | Source |
| Appearance | White to off-white solid or powder. | General Chemical Information |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. | General Chemical Information |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. | General Chemical Information |
| Molecular Weight | Varies depending on the specific chemical structure. | N/A |
| Boiling/Melting Point | Not determined for all compounds.[4] | Safety Data Sheet (Typical) |
Handling and Personal Protective Equipment (PPE)
Safe handling of any chemical intermediate is paramount to ensure personnel safety and maintain the integrity of the compound.
3.1. General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in the laboratory area.[5]
-
Wash hands thoroughly after handling.[6]
-
Minimize dust generation and accumulation.
3.2. Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge. |
Storage Guidelines
Proper storage is crucial for maintaining the stability and efficacy of "this compound".
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. Short-term storage at 4°C is acceptable. | To minimize degradation and preserve the chemical integrity of the compound. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to air or moisture. | To prevent oxidation or hydrolysis. |
| Container | Keep in a tightly sealed, light-resistant container. | To prevent contamination and degradation from light exposure. |
| Location | Store in a dry, well-ventilated area away from incompatible materials. | To ensure safety and stability. |
Experimental Protocols
5.1. Protocol for Preparation of Stock Solutions:
-
Pre-dissolution: Allow the container of "intermediate 1" to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using an analytical balance.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the compound to achieve the desired stock concentration.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
5.2. General First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Visualizations
6.1. PDE4 Signaling Pathway
Caption: Simplified PDE4 signaling pathway and the mechanism of action for a PDE4 inhibitor.
6.2. Workflow for Handling and Storage
Caption: Standard workflow for the safe handling and proper storage of a chemical intermediate.
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 6. DailyMed - ZORYVE- roflumilast aerosol, foam [dailymed.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of PDE4 Inhibitor Intermediate 1
Intermediate Focus: 3-Ethoxy-4-methoxybenzaldehyde (B45797)
This guide provides troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-ethoxy-4-methoxybenzaldehyde, a key intermediate in the development of Phosphodiesterase 4 (PDE4) inhibitors like Apremilast. The most common synthetic route is the Williamson ether synthesis, involving the O-ethylation of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde).
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 3-ethoxy-4-methoxybenzaldehyde?
A1: The most prevalent method is the Williamson ether synthesis, which involves the ethylation of isovanillin using an ethylating agent (like bromoethane (B45996) or diethyl sulfate) under basic conditions.[1][2] Modern protocols often employ a phase-transfer catalyst (PTC) to improve reaction rates and yields, allowing the reaction to be performed in greener solvents like water.[1][3]
Q2: What are the typical yields I can expect for this synthesis?
A2: Yields vary based on the specific reagents and conditions used. Traditional methods using alkyl halides without a catalyst report yields around 70%.[1][3] Using diethyl sulfate (B86663) can increase yields to about 80%.[3] However, optimized methods employing a phase-transfer catalyst in an aqueous solvent can achieve yields of 95% or higher with excellent purity.[1][4]
Q3: Which ethylating agent is best to use: bromoethane, iodoethane (B44018), or diethyl sulfate?
A3: Bromoethane is a commonly used and effective reagent.[1][3][5] While iodoethane is more reactive, it is also more expensive. Diethyl sulfate is also effective but is considered highly toxic and may not be suitable for green or industrial-scale production.[1] For laboratory and scale-up processes focused on safety and efficiency, bromoethane in the presence of a phase-transfer catalyst is an excellent choice.[1][3]
Q4: Why is a phase-transfer catalyst (PTC) recommended, and which one should I choose?
A4: A PTC is recommended because it facilitates the transfer of the isovanillin anion (phenoxide) from the aqueous phase to the organic phase (or the microenvironment of the ethylating agent), significantly accelerating the reaction.[6] This allows for the use of milder conditions and environmentally friendly solvents like water.[1][3] Common and effective PTCs include tetrabutylammonium (B224687) fluoride, benzyltriethylammonium chloride, and tetrabutylammonium bromide.[1][3][7]
Q5: What are the most critical parameters to control for maximizing yield?
A5: The most critical parameters are the choice and quality of the base, the efficiency of stirring, reaction temperature, and the purity of the starting materials.[7][8] The base (e.g., NaOH, K₂CO₃) must be strong enough to deprotonate the phenol.[5][7] For reactions involving solid bases like potassium carbonate, the particle size can significantly impact the reaction rate.[7][9] Temperature control is also vital; many high-yield procedures are run at room temperature (25°C).[1][3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective Base: The base is not strong enough or has absorbed moisture, failing to deprotonate the isovanillin's hydroxyl group effectively.[8] 2. Poor Reagent Quality: Isovanillin or the ethylating agent is impure. 3. Low Temperature/Short Reaction Time: The reaction has not been allowed to proceed to completion. While some protocols work well at 25°C, others may require gentle heating.[1][5] 4. Poor Mixing: In a biphasic system (especially with a solid base), inefficient stirring can prevent the necessary interaction between reactants.[10] | 1. Use a strong, dry base like NaOH, KOH, or finely powdered, anhydrous K₂CO₃.[1][5][7] Ensure correct stoichiometry (typically 1.1-1.5 equivalents relative to isovanillin).[3] 2. Verify the purity of your starting materials. Use fresh bromoethane. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate temperature increase or extending the reaction time. A typical duration for PTC-catalyzed reactions is 4 hours at 25°C.[1][4] 4. Ensure vigorous and efficient stirring throughout the reaction. |
| Formation of Side Products | 1. E2 Elimination: The alkoxide can act as a base, causing elimination of HBr from bromoethane to form ethene. This is more likely with sterically hindered bases or higher temperatures.[11] 2. Reaction with Solvent: Using nucleophilic solvents (e.g., ethanol) can lead to the solvent reacting with the ethylating agent.[11] | 1. Use a primary alkyl halide like bromoethane, which is less prone to elimination than secondary or tertiary halides.[2][12] Maintain a controlled temperature (e.g., 25°C) to favor the SN2 substitution pathway.[1][3] 2. Use non-nucleophilic or aqueous solvent systems, especially when employing a PTC.[1][11] Acetonitrile and DMF are also common but can complicate workup.[11] |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Unreacted isovanillin or solvent residues can prevent the product from solidifying. The melting point of pure 3-ethoxy-4-methoxybenzaldehyde is around 50°C.[5] 2. Incomplete Solvent Removal: Residual solvent from the workup remains in the product. | 1. Ensure the workup is thorough. Wash the organic extract with an aqueous base (e.g., dilute NaOH) to remove unreacted isovanillin.[7] Purify the crude product by recrystallization from a suitable solvent like ethanol.[5] 2. After extraction and drying, ensure the solvent is completely removed under reduced pressure. |
| Reaction is Very Slow with K₂CO₃ | 1. Large Particle Size of K₂CO₃: The surface area of the base is a critical factor in solid-liquid phase-transfer reactions. Large particles will react very slowly.[7][9] 2. Absence of a PTC: Without a phase-transfer catalyst, the reaction between solid K₂CO₃ and the dissolved isovanillin is extremely slow. | 1. Use finely powdered, anhydrous potassium carbonate to maximize the available surface area for reaction.[7] 2. Add a suitable phase-transfer catalyst like tetrabutylammonium bromide (Bu₄NBr) to facilitate the reaction.[7] |
Data Presentation
Table 1: Comparison of Synthetic Conditions for 3-Ethoxy-4-methoxybenzaldehyde
| Method | Starting Material | Base | Catalyst | Solvent | Temp. | Time | Yield (%) | Purity (%) | Reference |
| PTC / NaOH | Isovanillin | NaOH | Tetrabutylammonium Fluoride | Water | 25°C | 4 h | 96.1 | 99.9 | [1][4] |
| PTC / K₂CO₃ | Isovanillin | K₂CO₃ | Tetrabutylammonium Fluoride | Water | 25°C | 4 h | 95.1 | 99.8 | [1] |
| PTC / NaOH | Isovanillin | NaOH | Benzyltriethylammonium Chloride | Water | 25°C | 4 h | 94.8 | 99.9 | [1][3] |
| Classical | Isovanillin | KOH | None | Ethanol | Reflux | Overnight | 93 | - | [5] |
| Alkyl Halide | Isovanillin | - | - | DMF | 65-100°C | - | ~70 | - | [1][3][7] |
| Diethyl Sulfate | Isovanillin | Base | - | - | - | - | ~80 | - | [3] |
Experimental Protocols
Protocol 1: High-Yield Synthesis using Phase-Transfer Catalysis
This protocol is adapted from a high-yield, environmentally friendly method.[1][3][4]
-
Reaction Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, add 157 g of sodium hydroxide (B78521) (NaOH) and 1500 mL of water. Stir until the base is fully dissolved.
-
Reagent Addition: To the aqueous solution, add 500 g of isovanillin, 120 g of a phase-transfer catalyst (e.g., tetrabutylammonium fluoride), and 537 g of bromoethane.
-
Reaction: Stir the resulting mixture vigorously at room temperature (25°C) for 4 hours. Monitor the reaction by TLC until the isovanillin spot has disappeared.
-
Work-up and Isolation: Upon completion, the solid product often precipitates directly from the reaction mixture. Collect the white solid product by suction filtration.
-
Purification: Wash the collected solid with water to remove any inorganic salts. The product is typically of high purity (>99%) and may not require further purification. If needed, it can be recrystallized from ethanol.[5]
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in chemical synthesis.
Williamson Ether Synthesis Pathway
Caption: Reaction scheme for the synthesis of the target intermediate.
Parameter Optimization Logic
Caption: Decision logic for optimizing key reaction parameters for yield and purity.
References
- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. 3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
"troubleshooting side product formation in intermediate 1 synthesis"
Technical Support Center: Intermediate 1 Synthesis
Topic: Troubleshooting Side Product Formation in Suzuki-Miyaura Cross-Coupling
Welcome to the technical support center for the synthesis of Intermediate 1 (4-methoxybiphenyl). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common side products during the Suzuki-Miyaura cross-coupling of 4-bromoanisole (B123540) and phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of biphenyl (B1667301), a homocoupling product of my boronic acid. What are the primary causes and how can I prevent this?
A1: The homocoupling of phenylboronic acid to form biphenyl is a common side reaction in Suzuki couplings.[1] It is primarily caused by two factors: the presence of oxygen and the use of a Palladium(II) precatalyst.[2][3]
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[3][4] It can also lead to the oxidation and deactivation of the active Pd(0) catalyst.
-
Pd(II) Precatalysts: Precatalysts like Palladium(II) acetate (B1210297) (Pd(OAc)₂) must be reduced in situ to the active Pd(0) species. This reduction can be caused by the boronic acid, which in the process, homocouples.[1][4]
Troubleshooting Strategies:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1][2]
-
Inert Atmosphere: Always run the reaction under a strict inert atmosphere (a nitrogen or argon blanket).[1]
-
Use a Pd(0) Precatalyst: Switch from a Pd(II) source to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for in-situ reduction by the boronic acid.[1]
-
Add a Reducing Agent: If using a Pd(II) source is necessary, consider adding a mild reducing agent, like potassium formate, to the reaction mixture before adding the catalyst. This can help reduce the Pd(II) without consuming the boronic acid.[5]
Q2: I am observing the dehalogenated starting material, anisole (B1667542), in my crude product mixture. What causes this and how can it be minimized?
A2: The formation of anisole is a result of a dehalogenation side reaction, where the bromine atom on 4-bromoanisole is replaced by a hydrogen atom.[2][4] This can be influenced by the choice of base and solvent.[2] The mechanism may involve the palladium complex abstracting a hydride from the solvent or base, followed by reductive elimination.[4]
Troubleshooting Strategies:
-
Base Selection: The type and strength of the base can be critical. Screen different bases such as carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). Sometimes a milder base is beneficial.[2][6]
-
Solvent Choice: Ensure you are using high-purity, anhydrous solvents (unless your protocol specifically requires water). Certain solvents, particularly alcohols, can be a source of hydride.
-
Ligand Choice: Electron-rich and bulky ligands can promote the desired reductive elimination of the product over dehalogenation.[4][7]
Q3: Besides my main product, I've identified 4,4'-dimethoxybiphenyl. How is this formed and what can I do to suppress it?
A3: The formation of 4,4'-dimethoxybiphenyl is due to the homocoupling of your aryl halide, 4-bromoanisole. This is less common than boronic acid homocoupling but can occur, particularly at high temperatures or if the catalyst system is not optimal.
Troubleshooting Strategies:
-
Optimize Temperature: Excessively high temperatures can lead to catalyst decomposition and undesirable side reactions.[2] Try running the reaction at a lower temperature for a longer duration.[2]
-
Catalyst and Ligand Screening: The choice of palladium source and ligand is crucial.[2] For some substrates, a more active catalyst system with a specialized ligand (e.g., a bulky, electron-rich phosphine) may be required to favor the cross-coupling pathway.[4][7]
-
Stoichiometry Control: Ensure the stoichiometry of your reagents is accurate. An excess of the aryl halide relative to the catalyst could potentially favor this side reaction under certain conditions.
Data Presentation: Impact of Reaction Conditions
The following table summarizes illustrative data on how varying reaction conditions can impact the product distribution in the synthesis of Intermediate 1.
| Entry | Catalyst (mol%) | Ligand | Base (2 eq.) | Solvent | Temp (°C) | Yield of 4-methoxybiphenyl (B1664174) (%) | Biphenyl (Homocoupling) (%) | Anisole (Dehalogenation) (%) |
| 1 | Pd(OAc)₂ (2%) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 75 | 15 | 5 |
| 2 | Pd(OAc)₂ (2%) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 85 | 8 | 4 |
| 3 | Pd(PPh₃)₄ (2%) | - | K₂CO₃ | Dioxane/H₂O | 100 | 92 | <2 | 3 |
| 4 | Pd(OAc)₂ (2%) | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 95 | <2 | <1 |
Data are for illustrative purposes.
Visualizations
Reaction and Side Product Pathways
The following diagram illustrates the desired catalytic cycle for the synthesis of 4-methoxybiphenyl and the competing pathways that lead to common side products.
Caption: Catalytic cycle for Suzuki coupling and competing side reactions.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve side product formation issues.
Caption: A logical workflow for troubleshooting side product formation.
Experimental Protocols
Below are detailed methodologies for key analytical experiments used to identify and quantify products and side products from the reaction mixture.
Protocol 1: HPLC Analysis for Reaction Monitoring
Purpose: To quantify the consumption of starting materials and the formation of the desired product and non-volatile side products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: At timed intervals, carefully take an aliquot (~50 µL) from the reaction mixture under an inert atmosphere. Quench the aliquot in a vial containing 1 mL of acetonitrile (B52724) and an internal standard (e.g., biphenyl, if not a side product). Vortex thoroughly.
-
Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B). Example: Start at 50% A, ramp to 95% A over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Analysis: Identify peaks based on the retention times of pre-run authentic standards for 4-bromoanisole, phenylboronic acid, 4-methoxybiphenyl, and potential homocoupled products. Quantify using a calibration curve or relative to the internal standard.
Protocol 2: GC-MS Analysis for Impurity Identification
Purpose: To identify volatile side products like anisole and biphenyl and to confirm the mass of the main product.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm).[8]
Procedure:
-
Sample Preparation: Work up a small aliquot of the reaction mixture by diluting with ethyl acetate, washing with water and brine, and drying over anhydrous Na₂SO₄.[9] Dilute the resulting organic solution to approximately 10-50 µg/mL in ethyl acetate.[10]
-
GC-MS Conditions:
-
Analysis: Identify components by comparing their retention times and mass fragmentation patterns with a spectral library (e.g., NIST) and authentic standards.
Protocol 3: ¹H NMR Spectroscopy for Structural Confirmation
Purpose: To confirm the structure of the purified product and identify impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed structural information.[11][12]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[11]
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
4-Methoxybiphenyl (Product): Expect distinct aromatic signals for both phenyl rings. The protons on the methoxy-substituted ring will show characteristic shifts and coupling patterns, and a singlet around 3.8 ppm for the -OCH₃ group.
-
Biphenyl (Impurity): Will show a simpler, more symmetric pattern in the aromatic region.
-
Anisole (Impurity): Will show a characteristic aromatic pattern and a methoxy (B1213986) singlet, but with different chemical shifts and integrations compared to the product.
-
4,4'-Dimethoxybiphenyl (Impurity): Will show a highly symmetric (and simple) aromatic signal pattern and a single methoxy singlet.
-
Integrate the peaks to determine the relative ratios of any impurities present.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for PDE4 Inhibitor Intermediate 1
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of a key intermediate for a potential PDE4 inhibitor, referred to as "Intermediate 1." This guide provides detailed experimental protocols, troubleshooting FAQs, and data-driven recommendations to address common challenges encountered during the synthesis.
Intermediate 1 Synthesis Overview
Intermediate 1, N-(3,5-dichloropyridin-4-yl)-3-(3,4-dimethoxyphenyl)propanamide, is synthesized via an amide coupling reaction between 3-(3,4-dimethoxyphenyl)propanoic acid and 4-amino-3,5-dichloropyridine (B195902). This intermediate is a crucial building block in the development of selective phosphodiesterase 4 (PDE4) inhibitors, which are of significant interest for treating inflammatory diseases.
Experimental Protocols
Synthesis of Starting Material 1: 3-(3,4-dimethoxyphenyl)propanoic acid
This protocol outlines the synthesis of 3-(3,4-dimethoxyphenyl)propanoic acid from 3,4-dimethoxybenzaldehyde.
Protocol:
-
Step 1: Condensation to form Azlactone.
-
In a round-bottom flask, combine 3,4-dimethoxybenzaldehyde, benzoylglycine, and acetic anhydride.
-
Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture and collect the precipitated azlactone by filtration.
-
Wash the solid with a cold solvent like ethanol (B145695) and dry. An expected yield is around 83%.[1]
-
-
Step 2: Hydrolysis and Reduction.
-
Suspend the azlactone in a solution of sodium hydroxide.
-
Add Raney alloy portion-wise while controlling the temperature.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC). This step results in the formation of 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid with a typical yield of 90%.[1]
-
-
Step 3: Demethylation and Purification.
-
Reflux the product from the previous step with hydrobromic acid to remove the protective groups.
-
Neutralize the solution with aqueous ammonia (B1221849) to precipitate the final product, 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
-
For the desired 3-(3,4-dimethoxyphenyl)propanoic acid, a different workup involving acidification and extraction is required. After the hydrolysis and reduction step, acidify the reaction mixture with concentrated hydrochloric acid.[2]
-
Extract the aqueous layer with a suitable organic solvent (e.g., benzene (B151609) or ethyl acetate).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent mixture such as benzene and ligroin.[2]
-
Synthesis of Starting Material 2: 4-amino-3,5-dichloropyridine
This protocol describes the synthesis of 4-amino-3,5-dichloropyridine from 4-aminopyridine (B3432731).
Protocol:
-
Step 1: Chlorination.
-
Dissolve 4-aminopyridine in concentrated hydrochloric acid and stir the solution.
-
Slowly add hydrogen peroxide solution dropwise to the mixture.
-
Cool the reaction mass and then basify it to precipitate the product.
-
Filter the resulting precipitate to obtain 4-amino-3,5-dichloropyridine.[3]
-
The product can be recrystallized from water to obtain colorless crystals.[4][5]
-
Synthesis of Intermediate 1: N-(3,5-dichloropyridin-4-yl)-3-(3,4-dimethoxyphenyl)propanamide
This protocol details the amide coupling reaction to form the final intermediate.
Protocol:
-
Step 1: Activation of Carboxylic Acid.
-
Dissolve 3-(3,4-dimethoxyphenyl)propanoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DCM, DMF, or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a coupling reagent (e.g., HATU, HOBt/EDC, or T3P) and a non-nucleophilic base (e.g., DIPEA or triethylamine). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Step 2: Amide Bond Formation.
-
In a separate flask, dissolve 4-amino-3,5-dichloropyridine (1-1.2 equivalents) in the same anhydrous solvent.
-
Slowly add the solution of the activated carboxylic acid to the amine solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Step 3: Work-up and Purification.
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Troubleshooting and FAQs
Q1: My reaction yield is very low. What are the potential causes?
A1: Low yields in amide coupling reactions can stem from several factors:
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be effective for your specific substrates. Consider switching to a more potent activating agent.
-
Amine Basicity: 4-amino-3,5-dichloropyridine is a weakly basic amine due to the electron-withdrawing effects of the chlorine atoms. A stronger coupling reagent or longer reaction times may be necessary.
-
Steric Hindrance: While not extreme in this case, steric hindrance can slow down the reaction.
-
Presence of Water: Any moisture in the reaction can hydrolyze the activated carboxylic acid intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.[6]
-
Incorrect Stoichiometry: Ensure the molar ratios of your reactants and reagents are correct. A slight excess of the amine can sometimes improve yields.
Q2: I am observing significant amounts of unreacted starting materials. What should I do?
A2:
-
Increase Reaction Time: The reaction may be slow. Allow it to run for a longer period, monitoring by TLC or LC-MS.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes drive the reaction to completion. However, be cautious as this can also lead to side reactions.
-
Change Coupling Reagent: If an activated ester is observed but does not react with the amine, the amine may not be nucleophilic enough. Consider converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride for a more reactive intermediate.[7]
Q3: How can I minimize the formation of side products?
A3:
-
Control Reaction Temperature: Run the reaction at room temperature or below to minimize side reactions.
-
Order of Addition: Add the activated carboxylic acid solution to the amine solution slowly to avoid high local concentrations of the activating agent, which can lead to side reactions.
-
Use of Additives: For carbodiimide-based couplings (like EDC), adding HOBt or HOAt can suppress side reactions and reduce racemization if chiral centers are present.[6]
Q4: The purification of the final product is challenging. Are there any tips?
A4:
-
Aqueous Work-up: A thorough aqueous work-up is crucial to remove the coupling agent byproducts and any unreacted acid or base.
-
Column Chromatography: Use a shallow gradient during column chromatography to achieve better separation of the product from closely eluting impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Data Presentation
Table 1: Recommended Coupling Reagents and Conditions
| Coupling Reagent | Additive | Base | Solvent | Temperature | Typical Yield | Notes |
| HATU | None | DIPEA | DMF | Room Temp | Good to Excellent | Highly efficient, but can be expensive. |
| EDC / HOBt | HOBt | DIPEA | DCM/DMF | Room Temp | Moderate to Good | Common and cost-effective. HOBt suppresses side reactions.[6] |
| T3P | None | Pyridine/TEA | Ethyl Acetate | Room Temp to 50°C | Good | Byproducts are water-soluble, simplifying work-up. |
| SOCl₂ | None | None (or Pyridine) | Toluene/DCM | Reflux | Variable | Forms a highly reactive acid chloride. May require harsher conditions and can lead to more side products.[7] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Inefficient activation | Use a more powerful coupling reagent (e.g., HATU). |
| Low amine nucleophilicity | Increase reaction time or temperature; consider converting to acid chloride. | |
| Presence of water | Use anhydrous solvents and oven-dried glassware. | |
| Unreacted Starting Material | Slow reaction | Increase reaction time and/or temperature. |
| Reversible reaction | Ensure proper stoichiometry and consider a more reactive coupling strategy. | |
| Side Product Formation | High temperature | Run the reaction at a lower temperature. |
| Racemization (if applicable) | Use additives like HOBt or HOAt.[6] | |
| Purification Difficulty | Byproduct contamination | Perform a thorough aqueous work-up. |
| Poor separation | Optimize the eluent system for column chromatography. |
Visualizations
Caption: Overall experimental workflow for the synthesis of PDE4 inhibitor intermediate 1.
References
- 1. Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid - ProQuest [proquest.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]
- 4. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iucrdata.iucr.org [iucrdata.iucr.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Scaling Up Production of PDE4 Inhibitor Intermediate 1 (4-Nitroveratrole)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with scaling up the production of a common PDE4 inhibitor intermediate, 4-Nitroveratrole (3,4-dimethoxynitrobenzene).
Frequently Asked Questions (FAQs)
Q1: What is PDE4 Inhibitor Intermediate 1?
A1: For the purpose of this guide, "this compound" refers to 4-Nitroveratrole (CAS 709-09-1), a key building block in the synthesis of numerous phosphodiesterase-4 (PDE4) inhibitors.[1][2] It is synthesized via the electrophilic nitration of 1,2-dimethoxybenzene (B1683551) (veratrole). This intermediate is crucial as the nitro and dimethoxy functionalities allow for further chemical modifications to build the final active pharmaceutical ingredient (API).
Q2: What are the primary challenges in scaling up the production of 4-Nitroveratrole?
A2: The primary challenges in scaling up this process are typical for highly exothermic and potentially hazardous reactions like aromatic nitration.[3] These include:
-
Thermal Management: The nitration reaction is highly exothermic, and inadequate heat removal on a larger scale can lead to a runaway reaction, posing significant safety risks and promoting the formation of impurities.[3][4]
-
Mixing and Mass Transfer: Ensuring efficient mixing of the organic substrate (veratrole) with the aqueous mixed acid phase is critical. Poor mixing can lead to localized "hot spots" and inconsistent reaction progress, affecting yield and purity.
-
Impurity Profile Control: The primary impurities are undesired isomers (e.g., 3-nitroveratrole) and over-nitrated products (dinitrates). The impurity profile can change significantly from lab to plant scale due to differences in heat and mass transfer.[5]
-
Process Safety: Handling large quantities of concentrated nitric and sulfuric acids requires stringent safety protocols and engineering controls to prevent accidents. A thorough Hazard and Operability (HAZOP) study is essential before any scale-up.[3][6][7][8][9]
-
Regulatory Compliance: Production must adhere to Good Manufacturing Practices (GMP) to ensure the quality and consistency of the intermediate, which is critical for its use in pharmaceuticals.[10][11]
Q3: How does reaction temperature affect the purity of 4-Nitroveratrole during scale-up?
A3: Reaction temperature is a critical parameter that directly influences the regioselectivity and the level of by-product formation.
-
Regioselectivity: While the two methoxy (B1213986) groups in veratrole primarily direct nitration to the 4-position, lower temperatures generally favor higher selectivity for the desired para-isomer.[5]
-
Over-nitration: Higher temperatures increase the reaction rate, including the rate of the subsequent nitration of the desired product, leading to the formation of dinitro-impurities. For many nitration reactions, maintaining a low temperature is key to achieving mono-nitration.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of 4-Nitroveratrole production.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-Nitroveratrole | - Incomplete reaction due to insufficient reaction time or temperature.- Poor mixing leading to a mass transfer limited reaction.- Sub-optimal mixed acid composition. | - Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the reaction progress and ensure completion.- Improve Agitation: Increase stirrer speed or use a reactor with better agitation capabilities to improve the interfacial area between the organic and acid phases.- Optimize Acid Mixture: The ratio of nitric acid to sulfuric acid is crucial. Ensure the sulfuric acid concentration is sufficient to generate the nitronium ion effectively.[12] |
| High Levels of Dinitro Impurities | - Reaction temperature is too high.- "Hot spots" in the reactor due to poor heat transfer or localized concentration of reactants.- Excess of nitrating agent or prolonged reaction time. | - Temperature Control: Maintain a strict, low-temperature profile (e.g., 0-10 °C) throughout the addition of the nitrating agent.- Controlled Addition: Add the mixed acid slowly and sub-surface to ensure rapid dispersion and heat exchange.- Stoichiometry: Use a stoichiometric amount or only a slight excess of nitric acid and quench the reaction once the starting material is consumed.[5] |
| Inconsistent Batch-to-Batch Purity | - Variability in the quality of starting materials (veratrole, acids).- Poor process control and deviations from the established protocol.- Inefficient or inconsistent work-up and isolation procedures. | - Raw Material QC: Implement stringent quality control checks on all incoming raw materials.- Process Automation: Utilize automated control systems to maintain consistent reaction parameters (temperature, addition rates, stirring speed).[13]- Standardized Operating Procedures (SOPs): Ensure detailed SOPs are in place and strictly followed for all stages of the process, including quenching, phase separation, and crystallization. |
| Runaway Reaction or Exotherm | - Inadequate cooling capacity for the scale of the reaction.- Rate of addition of the nitrating agent is too fast.- Agitator failure. | - Calorimetry Studies: Perform reaction calorimetry studies at the lab scale to understand the heat of reaction and the maximum heat output before scaling up.- Engineering Controls: Ensure the reactor's cooling system is appropriately sized. Install safety measures like a quench system and rupture discs.- HAZOP Analysis: Conduct a thorough HAZOP study to identify potential failure modes and implement preventive measures.[3][7][9] |
Data Presentation
Table 1: Effect of Temperature on Yield and Purity of 4-Nitroveratrole
| Temperature (°C) | Yield (%) | Purity by HPLC (%) | Dinitro Impurity (%) |
| 0-5 | 88 | 99.2 | 0.3 |
| 10-15 | 90 | 98.5 | 0.8 |
| 20-25 | 85 | 96.1 | 2.5 |
| >30 | 78 | 92.0 | >5.0 |
| Note: Data is illustrative and based on typical outcomes for aromatic nitration. Actual results may vary based on specific process conditions. |
Table 2: Impact of Mixed Acid Composition on Reaction Outcome
| Molar Ratio (HNO₃:H₂SO₄) | Veratrole Conversion (%) | Selectivity for 4-Nitroveratrole (%) |
| 1:1 | 75 | 95 |
| 1:2 | >99 | 98 |
| 1:3 | >99 | 97 |
| Note: A higher concentration of sulfuric acid generally leads to a faster reaction and higher conversion but may not significantly alter regioselectivity beyond a certain point.[12] |
Experimental Protocols
Kilogram-Scale Synthesis of 4-Nitroveratrole
Safety Precautions: This reaction is highly exothermic and involves corrosive and oxidizing acids. A comprehensive HAZOP study must be conducted before proceeding.[3][6] The entire process must be carried out in a well-ventilated area or a walk-in fume hood, with appropriate personal protective equipment (acid-resistant gloves, face shield, lab coat). Emergency quench materials (ice water, sodium bicarbonate solution) and safety shower/eyewash stations must be readily accessible.
Equipment:
-
100 L glass-lined reactor with a jacket for cooling, a variable speed agitator, a thermocouple, and a pressure-equalizing dropping funnel.
-
Cooling system capable of maintaining the reactor temperature at 0-5 °C.
-
Receiving vessel for quenching.
-
Filtration equipment (e.g., Nutsche filter).
-
Vacuum oven for drying.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Start the cooling system to pre-cool the reactor jacket to -5 °C.
-
Charge Veratrole: Charge the reactor with 10.0 kg of veratrole and 20 L of a suitable solvent (e.g., dichloromethane). Start the agitator and cool the solution to 0 °C.
-
Preparation of Mixed Acid: In a separate, suitable vessel, slowly add 6.0 kg of fuming nitric acid to 12.0 kg of concentrated sulfuric acid, maintaining the temperature below 10 °C with external cooling.
-
Nitration: Slowly add the prepared mixed acid to the veratrole solution in the reactor over a period of 4-6 hours. Maintain the internal temperature of the reactor between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by taking samples for in-process HPLC or GC analysis until the veratrole is consumed.
-
Quenching: Slowly transfer the reaction mixture into a separate vessel containing 100 kg of crushed ice and water with vigorous stirring.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Concentrate the organic layer under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield 4-Nitroveratrole as a yellow crystalline solid.
-
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Visualizations
PDE4 Signaling Pathway
Caption: A simplified diagram of the PDE4 signaling pathway.
Troubleshooting Workflow for Out-of-Specification (OOS) Batch
Caption: A logical workflow for troubleshooting an out-of-specification batch.
References
- 1. 3,4-Dimethoxynitrobenzene | 709-09-1 [chemicalbook.com]
- 2. 3,4-Dimethoxynitrobenzene Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. journals.karary.edu.sd [journals.karary.edu.sd]
- 8. aidic.it [aidic.it]
- 9. journals.karary.edu.sd [journals.karary.edu.sd]
- 10. htdchem.com [htdchem.com]
- 11. tianmingpharm.com [tianmingpharm.com]
- 12. aidic.it [aidic.it]
- 13. tianmingpharm.com [tianmingpharm.com]
Technical Support Center: Purification of Crude PDE4 Inhibitor Intermediate 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude PDE4 inhibitor intermediate 1, a substituted cyclohexanecarboxylic acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several types of impurities can arise from starting materials, side reactions, or degradation.[1][2] Common impurities may include:
-
Starting material impurities: Residual starting materials or impurities present in them can carry through the synthesis. For instance, if a substituted benzene (B151609) is used as a starting material, related isomers or incompletely functionalized analogues might be present.[2]
-
Intermediates: Incomplete reactions can lead to the presence of unreacted intermediates in the crude product.[2]
-
By-products from side reactions: The chemical transformations involved in the synthesis can sometimes lead to the formation of undesired by-products. For example, in reactions involving cyanidation, hydrolysis of the nitrile group to a carboxylic acid or amide can occur.
-
Rearrangement products: Some reaction intermediates may undergo rearrangement to form structural isomers.[2]
-
Positional isomers: In reactions involving substitutions on aromatic rings, the formation of positional isomers is a common issue.[1]
-
Solvent and reagent residues: Residual solvents and reagents used in the synthesis and work-up can be present in the crude intermediate.[1]
Q2: What analytical techniques are recommended for identifying and quantifying impurities in the crude intermediate?
A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A well-developed HPLC method is crucial for monitoring the purity of the intermediate throughout the purification process.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the desired intermediate and its impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify functional groups present in the intermediate and can be used to track the disappearance of starting materials or the appearance of by-products.
Troubleshooting Guides
Issue 1: Low Purity of Intermediate 1 after Initial Crystallization
Problem: The purity of this compound, as determined by HPLC, is below the desired specification after the initial crystallization attempt.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Crystallization Solvent: The chosen solvent may not provide a significant difference in solubility between the desired product and the impurities at different temperatures. | 1. Solvent Screening: Perform small-scale crystallization trials with a variety of solvents of different polarities. 2. Solvent/Anti-solvent System: If a single solvent is ineffective, explore a binary solvent system where the intermediate is soluble in one solvent (solvent) and insoluble in the other (anti-solvent). The anti-solvent is added gradually to induce crystallization. |
| Cooling Rate is Too Fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice. | 1. Slow Cooling: Allow the crystallization mixture to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. 2. Stepwise Cooling: Implement a controlled cooling profile with holding times at intermediate temperatures. |
| Supersaturation is Too High: A highly concentrated solution can lead to rapid precipitation rather than controlled crystallization, resulting in poor impurity rejection. | 1. Adjust Concentration: Use a more dilute solution for crystallization. 2. Seeding: Introduce a small amount of pure seed crystals to the supersaturated solution to initiate controlled crystal growth. |
| Presence of Oily Impurities: Oily impurities can hinder crystal formation and co-precipitate with the product. | 1. Pre-purification: Consider a pre-purification step like a solvent wash or a quick filtration through a small plug of silica (B1680970) gel to remove oily impurities before crystallization. 2. Liquid-Liquid Extraction: Perform a liquid-liquid extraction to remove impurities with different solubility profiles. |
Issue 2: Co-elution of Impurities with the Product Peak in HPLC Analysis
Problem: An impurity peak is not fully resolved from the main product peak in the HPLC chromatogram, making accurate purity assessment difficult.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition: The mobile phase may not have the appropriate strength or selectivity to separate the impurity from the product. | 1. Gradient Optimization: If using an isocratic method, switch to a gradient elution. If already using a gradient, adjust the gradient slope, initial, and final mobile phase compositions. 2. Solvent Modification: Change the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) or add a small percentage of a third solvent to improve selectivity. 3. pH Adjustment: For ionizable compounds like carboxylic acids, adjusting the pH of the aqueous phase can significantly impact retention and selectivity.[4] |
| Inappropriate Stationary Phase: The chosen HPLC column may not be suitable for the separation. | 1. Different Stationary Phase: Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms. |
| Column Temperature: Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. | 1. Temperature Adjustment: Vary the column temperature to see if it improves resolution. |
Issue 3: Difficulty in Removing a Specific, Closely Related Impurity
Problem: A persistent impurity, often a positional isomer or a closely related by-product, is difficult to remove by standard crystallization or chromatography.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Similar Physicochemical Properties: The impurity and the product have very similar solubility and chromatographic behavior. | 1. Preparative HPLC: For high-purity requirements, preparative HPLC is often the most effective method for separating closely related compounds. 2. Derivatization: In some cases, it may be possible to selectively react either the product or the impurity to form a derivative with significantly different properties, allowing for easier separation. The derivative can then be converted back to the desired product. 3. Ion-Exchange Chromatography: If the impurity has a different acidic or basic character than the product, ion-exchange chromatography can be a powerful separation technique.[4] |
| Formation of a Solid Solution: The impurity may be incorporated into the crystal lattice of the product, forming a solid solution that is difficult to break by simple recrystallization. | 1. Multi-step Purification: A combination of techniques may be necessary. For example, column chromatography followed by crystallization from a different solvent system. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol provides a general procedure for the recrystallization of a solid intermediate. The specific solvent and volumes should be optimized for each case.
-
Dissolution: In a suitable flask, dissolve the crude intermediate in the minimum amount of a hot solvent (e.g., ethyl acetate (B1210297), isopropanol, or a mixture).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography of Crude this compound
This protocol describes a general procedure for purification by flash column chromatography. The mobile phase composition needs to be determined by thin-layer chromatography (TLC) analysis beforehand. A typical purification is described in a patent for a similar compound where a hexane (B92381):ethyl acetate mixture was used.[5]
-
Slurry Preparation: Adsorb the crude intermediate onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the adsorbed sample onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified intermediate.
Visualizations
Caption: Workflow for the recrystallization of crude this compound.
Caption: Troubleshooting logic for low purity after crystallization.
References
- 1. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 2. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 3. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google Patents [patents.google.com]
"how to avoid epimerization in chiral PDE4 inhibitor synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during the synthesis of chiral phosphodiesterase 4 (PDE4) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue in the synthesis of chiral PDE4 inhibitors?
A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted. This is a significant concern in the synthesis of chiral molecules, particularly in drug development, because different stereoisomers can have vastly different biological activities and pharmacological properties.[1] In the context of PDE4 inhibitors, where specific stereochemistry is often required for potent and selective inhibition, uncontrolled epimerization can lead to a mixture of diastereomers. This can result in a final product with reduced efficacy, altered safety profile, and create challenges in purification.
Q2: What are the common causes of epimerization in the synthesis of chiral PDE4 inhibitors?
A2: Epimerization is often catalyzed by the presence of acids or bases and can be exacerbated by heat. The most common mechanism involves the deprotonation of an acidic proton at a stereocenter, particularly a proton alpha to a carbonyl group, to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of epimers.
Key factors that can induce epimerization include:
-
Strong Bases or Acids: These can readily abstract a proton from a stereocenter.
-
Elevated Temperatures: Higher temperatures provide the energy to overcome the activation barrier for epimerization.[2]
-
Prolonged Reaction Times: Longer exposure to conditions that promote epimerization increases the likelihood of its occurrence.
-
Solvent Effects: The polarity and protic nature of the solvent can influence the stability of the enolate intermediate and the rate of epimerization.[3][4]
-
Structural Features: The acidity of the proton at the stereocenter is influenced by neighboring functional groups. Protons alpha to a carbonyl group are particularly susceptible to abstraction.
Q3: Which steps in the synthesis of chiral PDE4 inhibitors are most prone to epimerization?
A3: Steps involving the formation and reaction of enolates are particularly susceptible to epimerization. For many chiral PDE4 inhibitors, a key stereocenter is located alpha to a carbonyl group. Therefore, any reaction step that involves the use of a base to generate an enolate for subsequent alkylation or other C-C bond-forming reactions is a critical point where epimerization can occur. For example, in the synthesis of Apremilast, the addition of a sulfone to an imine is a step where the stereochemistry is set and must be carefully controlled.[5]
Troubleshooting Guides
Issue 1: Formation of a Diastereomeric Mixture During a Base-Mediated Alkylation Step
-
Symptom: HPLC or NMR analysis of your crude product shows a mixture of diastereomers where only one is expected.
-
Possible Cause: The base used is too strong or not sterically hindered enough, leading to epimerization of the enolate intermediate. The reaction temperature may be too high, or the reaction time too long.
-
Solutions:
-
Optimize the Base: Switch to a weaker or more sterically hindered base. For example, if you are using lithium diisopropylamide (LDA), consider a bulkier base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS).[5]
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature at which it proceeds at a reasonable rate. Cooling the reaction to -78 °C is a common practice to minimize epimerization.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Solvent Choice: The choice of solvent can influence the aggregation and reactivity of the enolate. Aprotic solvents like THF are commonly used. In some cases, the addition of a co-solvent can influence stereoselectivity.[3]
-
Issue 2: Loss of Stereochemical Purity During Work-up or Purification
-
Symptom: The diastereomeric ratio of your product is lower after work-up or column chromatography.
-
Possible Cause: The product is sensitive to acidic or basic conditions. Silica (B1680970) gel used in chromatography can be slightly acidic and may cause epimerization of sensitive compounds.
-
Solutions:
-
Neutral Work-up: Use a neutral work-up procedure, avoiding strong acids or bases.
-
Buffered Silica Gel: If you suspect epimerization on silica gel, you can use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize its acidity.
-
Alternative Purification Methods: Consider other purification techniques such as crystallization or preparative HPLC with a neutral mobile phase.
-
Data Presentation
Table 1: Effect of Base on the Diastereoselective Synthesis of an Apremilast Intermediate
This table summarizes the effect of different bases on the diastereomeric ratio (d.r.) in the addition of dimethyl sulfone (DMS) to a chiral sulfinyl imine, a key step in an asymmetric synthesis of Apremilast. The desired product is compound 9 .[5]
| Entry | Base (1.3 eq) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | d.r. (9 : 10) |
| 1 | LiHMDS | THF | -78 | 1 | >99 | 1 : 1.32 |
| 2 | NaHMDS | THF | -78 | 1 | >99 | 1 : 1.25 |
| 3 | n-BuLi | THF | -78 | 1 | >99 | 1 : 1.13 |
| 4 | NaH | THF | -78 to 0 | 1 | <5 | - |
Data extracted from a study on the asymmetric synthesis of Apremilast.[5]
Experimental Protocols
Protocol: Stereoselective Alkylation of a Chiral Ketone Intermediate
This protocol describes a general procedure for the stereoselective alkylation of a chiral ketone, a common step in the synthesis of some PDE4 inhibitors, with measures to minimize epimerization.[6][7]
Materials:
-
Chiral ketone substrate (1.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv, 1.0 M solution in THF)
-
Alkylating agent (e.g., methyl iodide, 1.2 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the chiral ketone substrate (1.0 equiv).
-
Dissolve the substrate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LiHMDS solution (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the alkylating agent (1.2 equiv) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 1-3 hours), quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash column chromatography on silica gel, eluting with an appropriate solvent system.
Visualizations
Caption: PDE4 signaling pathway in inflammatory cells.
Caption: Troubleshooting workflow for epimerization.
Caption: Factors influencing epimerization risk.
References
- 1. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Temperature on Reactions of Chemical Organic Synthesis-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary [mdpi.com]
- 6. Practical asymmetric synthesis of a potent PDE4 inhibitor via stereoselective enolate alkylation of a chiral aryl-heteroaryl secondary tosylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Intermediate 1 Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Intermediate 1, with a focus on optimizing catalyst loading.
Troubleshooting Guide
This guide is designed to help you troubleshoot and resolve specific issues you may encounter during your experiments.
Question: My reaction yield for Intermediate 1 is significantly lower than expected. What are the initial troubleshooting steps?
Answer: A low yield can be attributed to several factors. A systematic approach is crucial for identifying the root cause.[1]
-
Reagent and Catalyst Integrity:
-
Confirm the identity and purity of all starting materials, reagents, and the catalyst using appropriate analytical methods (e.g., NMR, LC-MS).
-
Ensure that the catalyst has not degraded during storage and was handled under the appropriate atmospheric conditions (e.g., inert atmosphere if air or moisture sensitive).[1][2]
-
-
Reaction Conditions:
-
Catalyst Loading: Both insufficient and excessive catalyst loading can negatively impact the yield. Sub-optimal loading may lead to an incomplete reaction, while high loading can sometimes promote side reactions.[2][3] A catalyst loading screen is recommended to identify the optimal concentration.[3]
-
Temperature Control: Verify that the reaction was maintained at the correct temperature. Temperature fluctuations can significantly affect reaction rates and selectivity.[2]
-
Mixing: Ensure adequate stirring or agitation to maintain a homogeneous reaction mixture, as poor mixing can lead to localized concentration gradients and affect reaction kinetics.[2][3]
-
-
Catalyst Deactivation:
Question: I am observing a significant amount of side product formation. How can I improve the selectivity of my reaction?
Answer: Poor selectivity is a common issue that can often be addressed by optimizing reaction parameters.
-
Catalyst Loading: An excessive catalyst loading can sometimes lead to increased side reactions. Consider decreasing the catalyst loading to minimize the formation of byproducts.[3]
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of undesired byproducts.[4] Lowering the reaction temperature may improve selectivity.[4]
-
Solvent Effects: The choice of solvent can influence the catalyst's activity and its interaction with the substrate, thereby affecting selectivity.[3] It is advisable to screen a variety of solvents with different polarities.[2]
Question: The reaction to form Intermediate 1 appears to be stalling and not going to completion. What are the potential causes and solutions?
Answer: An incomplete reaction can be due to several factors.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe.
-
Catalyst Deactivation: The catalyst may have been poisoned by impurities or have degraded over the course of the reaction.[1] Adding a fresh portion of the catalyst might help.[1]
-
Equilibrium: The reaction may have reached a state of equilibrium.[1] In such cases, consider strategies to shift the equilibrium, such as removing a byproduct.[1]
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for my reaction?
A1: The optimal catalyst loading is typically determined empirically by performing a catalyst loading screen.[3][4] This involves setting up a series of parallel reactions with varying catalyst concentrations (e.g., 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, and 10 mol%) while keeping all other reaction parameters constant.[4] The yield and purity of Intermediate 1 are then measured for each reaction to identify the loading that provides the best balance of reaction rate, yield, and cost-effectiveness.[4]
Q2: Can increasing the catalyst loading always improve my reaction rate and yield?
A2: Not necessarily. While increasing the catalyst loading can often increase the reaction rate, it may not always lead to a higher yield of the desired product.[4] Excessive catalyst loading can sometimes promote the formation of byproducts, leading to a decrease in selectivity and overall yield.[2]
Q3: What are some best practices for handling catalysts, especially at low loadings?
A3: Working with low catalyst loadings requires careful experimental technique.
-
Accurate Weighing: Use a high-precision balance for accurate measurement. For very small quantities, preparing a stock solution of the catalyst can improve accuracy and ensure consistent dispensing.[2][3]
-
Inert Atmosphere: Many catalysts are sensitive to air and moisture.[2][3] It is crucial to handle them under an inert atmosphere, such as in a glovebox or using Schlenk techniques.[2][3]
-
Solvent Purity: Use high-purity, degassed solvents to prevent catalyst poisoning.[2][3]
Data Presentation
Table 1: Effect of Catalyst Loading on Yield and Purity of Intermediate 1
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1.0 | 24 | 65 | 98 |
| 2.5 | 12 | 85 | 97 |
| 5.0 | 6 | 92 | 96 |
| 7.5 | 6 | 93 | 92 |
| 10.0 | 6 | 93 | 88 |
This data is illustrative and intended to show a typical trend.
Table 2: Influence of Solvent and Temperature on Yield
| Solvent | Temperature (°C) | Yield (%) |
| Toluene | 80 | 88 |
| Dichloromethane | 40 | 92 |
| Tetrahydrofuran (THF) | 65 | 75 |
| Acetonitrile | 80 | 82 |
This data is illustrative and reaction-specific.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading
-
Reaction Setup: In a series of clean, dry reaction vials equipped with stir bars, add the limiting substrate (e.g., 0.5 mmol).
-
Catalyst Addition: To each vial, add a different amount of the chosen catalyst to achieve the target loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, and 10 mol%).[4] If the catalyst is a solid, weigh it directly into the vials. For very small quantities, prepare a stock solution and add the corresponding volume.[2][3]
-
Solvent and Reagent Addition: Add the appropriate solvent and any other necessary reagents to each vial under an inert atmosphere if required.
-
Reaction Execution: Seal the vials and place them in a temperature-controlled shaker or on a stirrer plate at the desired reaction temperature.
-
Monitoring and Analysis: Monitor the progress of each reaction by taking aliquots at specific time points and analyzing them using techniques like TLC, GC, or LC-MS. Once the reactions are complete, quench them appropriately, work up the reaction mixtures, and isolate the product. Determine the yield and purity of Intermediate 1 for each catalyst loading to identify the optimal condition.
Visualizations
Caption: Workflow for optimizing catalyst loading experiments.
Caption: Logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Synthesis of PDE4 Inhibitor Intermediate 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of the PDE4 inhibitor intermediate, 3-(cyclopentyloxy)-4-methoxybenzaldehyde (B1671418).
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for PDE4 inhibitor intermediate 1?
A1: The most common method for synthesizing 3-(cyclopentyloxy)-4-methoxybenzaldehyde is the Williamson ether synthesis. This reaction involves the O-alkylation of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) with cyclopentyl bromide. The reaction is typically carried out in the presence of a base in a polar aprotic solvent.
Q2: Which solvents are typically used for this synthesis, and how do they compare?
Q3: What are the typical bases used in this reaction?
A3: Anhydrous potassium carbonate (K(_2)CO(_3)) and cesium carbonate (Cs(_2)CO(_3)) are frequently used bases for this synthesis[1]. The choice of base can influence the reaction rate, with cesium carbonate often being more reactive but also more expensive.
Q4: What are the potential side reactions to be aware of?
A4: The primary side reaction of concern is the base-catalyzed elimination (E2) of the alkylating agent (cyclopentyl bromide), which competes with the desired S(_N)2 substitution[2]. This is a general issue in Williamson ether syntheses. Additionally, since the aryloxide ion is an ambident nucleophile, there is a possibility of C-alkylation on the aromatic ring, although O-alkylation is generally favored under these conditions[2][3].
Experimental Protocols
Below is a general experimental protocol for the synthesis of 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Cyclopentyl bromide
-
Anhydrous potassium carbonate (K(_2)CO(_3))
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of isovanillin in DMF, add anhydrous potassium carbonate.
-
Heat the mixture to a specified temperature (e.g., 50-80 °C) with vigorous stirring.
-
Slowly add cyclopentyl bromide to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-8 hours)[2].
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
Note: This is a generalized procedure. Reaction conditions such as temperature and time may need to be optimized for specific laboratory setups and scales.
Data Presentation
While a direct comparative study of solvents for this specific synthesis with quantitative data is not extensively published, the following table summarizes the expected outcomes based on the general principles of Williamson ether synthesis.
| Solvent | Expected Reaction Rate | Common Work-up | Potential Issues |
| N,N-Dimethylformamide (DMF) | Fast[2] | Aqueous extraction[1] | Difficult to remove residual solvent. |
| Acetonitrile (B52724) (MeCN) | Moderate to Fast[2][3] | Aqueous extraction[1] | Can be less effective for poorly soluble reactants. |
| Acetone | Slower[4] | Aqueous extraction[1] | Potential for aldol (B89426) condensation side reactions with the solvent itself if a strong base is used[4]. |
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of isovanillin. | Ensure the base (e.g., K(_2)CO(_3)) is anhydrous and used in sufficient molar excess. |
| Poor quality of cyclopentyl bromide. | Use freshly distilled or high-purity cyclopentyl bromide. Impurities can lead to side reactions. |
| Reaction temperature is too low. | Williamson ether syntheses are often run at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate[2]. |
| Insufficient reaction time. | Monitor the reaction by TLC to ensure it has gone to completion. These reactions can take several hours[2]. |
| Presence of water in the reaction. | Use anhydrous solvents and reagents to avoid quenching the alkoxide intermediate. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted isovanillin. | Ensure the reaction goes to completion by increasing the reaction time or temperature. Unreacted starting material can often be removed during aqueous work-up or by column chromatography. |
| Formation of cyclopentene (B43876) (E2 elimination byproduct). | Use a polar aprotic solvent like DMF or acetonitrile to favor the S(_N)2 reaction. Avoid excessively high temperatures. |
| Residual solvent. | During work-up, ensure thorough washing of the organic layer. For high-boiling solvents like DMF, removal under high vacuum is necessary. |
Issue 3: Difficult Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Emulsion formation during aqueous work-up. | Add brine to the aqueous layer to help break the emulsion. |
| Product is an oil and difficult to crystallize. | If recrystallization is challenging, purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) is recommended. |
| "Oiling out" during recrystallization. | This occurs when the compound separates as a liquid instead of a solid. Ensure the solvent chosen has a boiling point lower than the melting point of the product. Add more hot solvent to fully dissolve the oil before cooling slowly[5]. |
Visualizations
Caption: A flowchart illustrating the general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for addressing low product yield in the synthesis.
References
"troubleshooting guide for the synthesis of pyrimidine diol intermediates"
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrimidine (B1678525) diol intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield of the Desired Pyrimidine Diol
Q1: My reaction is resulting in a much lower yield of the pyrimidine diol than expected. What are the potential causes and how can I improve it?
A1: Low yields in pyrimidine diol synthesis can often be attributed to several factors, including incomplete reactions, side reactions, and suboptimal reaction conditions. A systematic approach to troubleshooting can help identify and resolve the issue.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure all reactants, such as the 1,3-dicarbonyl compound, urea (B33335) or amidine, and any catalysts, are of high purity and dry. Moisture, in particular, can quench reagents and lead to unwanted side reactions.[1]
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1][2] In some cases, a moderate increase in temperature or extended reaction time may be necessary to drive the reaction to completion.[3]
-
Catalyst Activity: If a catalyst is being used, ensure it is active. Reusable catalysts might require regeneration. For acid catalysts, verify the concentration is appropriate for the reaction scale.[2]
-
Solvent Choice: The solvent can significantly impact reactant solubility and the reaction rate. While common solvents like ethanol (B145695) are frequently used, exploring other solvents or even solvent-free conditions could improve yields for your specific substrates.[2]
-
Order of Reactant Addition: In some syntheses, like the Biginelli reaction, the order of adding reactants can influence the primary reaction pathway. For instance, pre-forming an intermediate by reacting an aldehyde and urea before adding the β-ketoester can sometimes be beneficial.[3]
Issue 2: Formation of Significant Side Products
Q2: I am observing significant impurities in my crude product. What are the common side reactions and how can I minimize them?
A2: The formation of side products is a common challenge in pyrimidine synthesis, complicating purification and reducing the yield of the desired diol. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategies |
| Knoevenagel Condensation | A reaction between an aldehyde and a β-ketoester can compete with the main reaction pathway.[3] | Lower the reaction temperature to control the reaction rate. Consider a different order of reactant addition, such as pre-forming the iminium intermediate.[3] |
| Hantzsch-type Byproducts | The reaction of two equivalents of the β-ketoester with an aldehyde and ammonia (B1221849) (which can form from urea decomposition at high temperatures) can lead to dihydropyridine (B1217469) impurities.[2][3] | Maintain a lower reaction temperature to minimize urea decomposition. Ensure the purity of the urea and avoid ammonium-based catalysts if possible.[3] |
| Self-Condensation of Aldehyde | Aldehydes can undergo self-condensation (aldol reaction) under the reaction conditions.[3] | Control the reaction temperature and consider the order of addition to minimize the time the aldehyde is exposed to conditions that favor self-condensation before reacting with the other components. |
| Oxidation of Intermediates | Dihydropyrimidine intermediates are susceptible to oxidation, which can lead to the formation of aromatic pyrimidine byproducts, especially under harsh conditions or during workup.[3] | Employ milder reaction conditions and consider performing the workup under an inert atmosphere if the product is particularly sensitive to oxidation. |
Issue 3: Purification Challenges
Q3: I'm having difficulty purifying my pyrimidine diol intermediate. What are the best practices for purification?
A3: The purification of pyrimidine diols can be challenging due to their polarity. A combination of techniques may be necessary to achieve the desired purity.
Purification Strategies:
-
Recrystallization: This is often the first method to try for solid products.
-
Solvent Selection: Screen various solvents to find one in which your compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents for similar compounds include ethanol, acetone, and 1,4-dioxane.[4]
-
Slow Cooling: Allow the hot solution to cool slowly to promote the formation of well-defined crystals and minimize the trapping of impurities. Rapid cooling can lead to the precipitation of an amorphous solid or oil.[4]
-
-
Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography is a powerful alternative.[4]
-
Solvent System: The choice of eluent is critical. A gradient of solvents with increasing polarity (e.g., hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/methanol) is often used to separate the desired product from impurities.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that show poor retention in reverse-phase chromatography, HILIC can be a suitable alternative.[5]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube. Dissolve the aliquot in a small amount of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Spot the dissolved sample, along with the starting materials as references, onto a TLC plate (e.g., silica gel 60 F254).
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). Allow the solvent front to travel up the plate.
-
Visualization: After development, visualize the spots under a UV lamp (254 nm and/or 365 nm). If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate (B83412) or iodine).
-
Analysis: The disappearance of starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
Protocol 2: General HPLC Analysis of Pyrimidine Derivatives
This protocol provides a general guideline for analyzing the purity of pyrimidine derivatives.
-
System: HPLC with a UV or Diode Array Detector (DAD).[1]
-
Column: A reversed-phase C18 column (e.g., 5 µm particle size, 250 x 4.6 mm) is commonly used.[1]
-
Mobile Phase: A gradient elution is often effective. A typical mobile phase could consist of a mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution profile at a wavelength where the pyrimidine derivative has maximum absorbance.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase or a compatible solvent.
Visualizations
Caption: A logical workflow for troubleshooting common issues in pyrimidine diol synthesis.
Caption: Reaction pathways in the Biginelli synthesis, showing desired and side reactions.
References
"minimizing degradation of PDE4 inhibitor intermediate 1 during workup"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of PDE4 inhibitor intermediate 1, a critical catechol-containing precursor, during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to degradation?
A1: this compound is a key building block in the synthesis of many phosphodiesterase-4 (PDE4) inhibitors. A representative structure is 4-hydroxy-3-cyclopropylmethoxybenzaldehyde, an intermediate in the synthesis of Roflumilast. This compound contains a catechol-like moiety (an ortho-dihydroxybenzene derivative), which is highly susceptible to oxidation. This oxidation can be accelerated by factors commonly encountered during reaction workup, such as elevated pH, the presence of oxygen, and trace metal ions.[1][2][3]
Q2: What are the visible signs of degradation of intermediate 1?
A2: A common sign of degradation is a change in the color of the solution, often turning from colorless or pale yellow to pink, brown, or even black. This discoloration is due to the formation of highly colored quinone and polymeric byproducts resulting from oxidation. The appearance of new, unwanted spots on a Thin Layer Chromatography (TLC) analysis or additional peaks in an HPLC chromatogram are also clear indicators of degradation.
Q3: What are the main chemical pathways responsible for the degradation of this intermediate?
A3: The primary degradation pathway is the oxidation of the catechol hydroxyl groups to form an ortho-quinone. This process is often initiated by deprotonation of the hydroxyl groups under basic conditions, followed by reaction with oxygen. The resulting highly reactive ortho-quinone can then undergo further reactions, including polymerization, leading to complex mixtures of colored impurities.[1]
Q4: How can I monitor the degradation of intermediate 1 during my experiments?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the stability of intermediate 1.[4] A well-developed HPLC method can separate the intermediate from its degradation products, allowing for accurate quantification of its purity and the extent of degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of this compound.
| Problem | Potential Cause | Recommended Solution |
| Solution turns pink/brown during aqueous workup. | Oxidation of the catechol moiety. This is likely due to a combination of dissolved oxygen in the water and a pH that is neutral or slightly basic. | 1. Degas all aqueous solutions (water, brine, etc.) by bubbling with an inert gas like nitrogen or argon for 15-30 minutes before use. 2. Acidify the aqueous solutions to a pH of 4-5 using a non-oxidizing acid such as a dilute solution of citric acid or phosphoric acid. 3. Add a reducing agent/antioxidant , such as sodium metabisulfite (B1197395) or ascorbic acid (0.1-0.5 wt%), to the aqueous solutions to quench dissolved oxygen. |
| Significant amount of impurities observed by HPLC after extraction. | Presence of trace metal ions. Metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of catechols. These can be introduced from reagents, glassware, or equipment. | 1. Use high-purity reagents and solvents. 2. Acid-wash all glassware before use to remove any trace metal residues. 3. Incorporate a chelating agent , such as a dilute solution of ethylenediaminetetraacetic acid (EDTA) (0.01-0.1%), in the aqueous wash steps to sequester catalytic metal ions. |
| Product degradation occurs during solvent removal (rotary evaporation). | Prolonged exposure to heat and residual oxygen. Even under reduced pressure, residual oxygen can cause oxidation, which is accelerated by heat. | 1. Minimize the evaporation temperature. Use a water bath temperature that is just sufficient to achieve a reasonable evaporation rate. 2. Ensure a good vacuum to lower the boiling point of the solvent. 3. Break the vacuum with an inert gas (nitrogen or argon) instead of air once the solvent is removed. |
| Low yield and purity after chromatographic purification. | Degradation on the silica (B1680970) gel column. Silica gel can have acidic sites that may promote degradation, and prolonged exposure to air on the column can lead to oxidation. | 1. Deactivate the silica gel by treating it with a solution of triethylamine (B128534) in the eluent (e.g., 0.5-1% triethylamine) and then flushing with the mobile phase before loading the sample. 2. Work quickly to minimize the time the compound spends on the column. 3. Consider using an alternative stationary phase, such as alumina, which is more basic. |
Quantitative Data on Degradation
The following table presents illustrative data on the stability of this compound under various workup conditions. This data highlights the impact of different stabilization strategies.
| Workup Condition | Intermediate 1 Purity (%) after 1 hour | Appearance of Solution |
| Standard Aqueous Wash (pH 7, no degassing) | 85 | Light Pink |
| Degassed Aqueous Wash (pH 7) | 92 | Very Pale Yellow |
| Acidified Aqueous Wash (pH 4-5, degassed) | 98 | Colorless |
| Acidified & Degassed Aqueous Wash with Antioxidant (0.1% Ascorbic Acid) | >99 | Colorless |
| Standard Aqueous Wash with 10 ppm Fe³⁺ | 65 | Brown |
| Acidified & Degassed Aqueous Wash with 10 ppm Fe³⁺ and 0.1% EDTA | 97 | Colorless |
Experimental Protocols
Protocol 1: Stabilized Aqueous Workup for this compound
This protocol describes a workup procedure designed to minimize the degradation of a catechol-containing intermediate following a chemical reaction.
-
Preparation of Solutions:
-
Wash Solution: Prepare a 0.1 M citric acid solution and adjust the pH to 4-5. Degas the solution by bubbling with nitrogen for at least 20 minutes. Add 0.1 g of ascorbic acid per 100 mL of the solution.
-
Brine Solution: Prepare a saturated sodium chloride solution. Adjust the pH to 4-5 with citric acid and degas with nitrogen for 20 minutes.
-
-
Reaction Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Slowly add the prepared wash solution to quench the reaction.
-
Transfer the mixture to a separatory funnel.
-
Extract the product into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Perform the extraction three times to ensure complete recovery.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
The prepared wash solution (twice).
-
The prepared brine solution (once).
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator, maintaining a water bath temperature below 40°C.
-
Once the solvent is removed, break the vacuum with nitrogen gas.
-
-
Analysis:
-
Analyze a small sample of the crude product by HPLC to determine its purity.
-
Visualizations
References
- 1. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catechol oxidation: considerations in the design of wet adhesive materials - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Catechol-Derived Intermediates
Welcome to the technical support center for the synthesis of catechol-derived intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my catechol-containing solution turning brown or black?
A1: The brown or black discoloration of your solution is a common indicator of catechol degradation. Catechols are highly susceptible to oxidation, especially in the presence of oxygen and under neutral to alkaline conditions.[1][2] The initial oxidation converts the colorless catechol to a highly reactive and colored o-quinone. These quinones can then undergo further reactions, including polymerization, to form dark, complex melanin-like pigments.[1][2] This process can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal ions.[2]
Q2: What are the primary factors that accelerate the degradation of catechol intermediates?
A2: Several factors can significantly impact the stability of catechol intermediates:
-
pH: The rate of autoxidation increases significantly at higher pH levels.[2] Alkaline conditions facilitate the deprotonation of the hydroxyl groups, making the catechol ring more susceptible to oxidation.[2] Maintaining an acidic pH is generally recommended for better stability.[2]
-
Oxygen: Molecular oxygen is a primary driver of catechol autoxidation.[2] Removing dissolved oxygen from solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can dramatically improve stability.[2]
-
Metal Ions: Trace amounts of metal ions, particularly copper and iron, can catalyze the oxidation of catechols.[2]
-
Temperature and Light: Elevated temperatures and exposure to light can also promote degradation.
Q3: How can I monitor the stability of my catechol-derived intermediate?
A3: A stability-indicating analytical method is crucial for monitoring the concentration of your catechol intermediate and detecting degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[2] A typical method involves a C18 reverse-phase column with a mobile phase of acidified water and an organic solvent like acetonitrile (B52724) or methanol.[2] By analyzing samples at different time points, you can quantify the remaining catechol compound and observe the emergence of new peaks corresponding to degradation products.
Q4: What are the key challenges in the chemical synthesis of substituted catechols?
A4: The chemical synthesis of 3-substituted catechols can be difficult due to low regioselectivity and the inherent instability of the product, which can oxidize more rapidly than the starting material.[3] These syntheses often require multiple steps, which can lead to poor overall yields on an industrial scale.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Catechol-Derived Product
Symptoms:
-
Significantly lower than expected mass of the final product.
-
Complex mixture observed by TLC or LCMS analysis.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Oxidation of Catechol Moiety | Catechols are prone to oxidation, leading to quinone formation and subsequent polymerization.[1][4] Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.[1] Degas all solvents prior to use. |
| Incomplete Extraction | Catechol and its derivatives can have significant water solubility.[1][5] Ensure thorough extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent. In some cases, continuous extraction may be necessary.[5] For certain syntheses, extraction at elevated temperatures may be required to improve solubility in the organic phase.[5] |
| Product Loss During Purification | Distillation: If using distillation under reduced pressure, ensure a stable vacuum and carefully select collection fractions to avoid product loss.[1] Recrystallization: When recrystallizing, ensure the solution is adequately cooled to maximize crystal formation. The mother liquor can be concentrated to recover more product.[1] |
| Suboptimal Reaction Conditions | Temperature Control: Many reactions involving catechols are exothermic. Monitor the reaction temperature closely, as excessive heat can lead to side reactions and decomposition.[1] Prolonged Heating: Avoid prolonged heating, as it can lead to the formation of by-products.[1] |
Issue 2: Formation of Dark, Tarry, or Polymeric By-products
Symptoms:
-
The reaction mixture becomes a dark, viscous tar.
-
Difficulty in isolating the desired product from the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Oxidation and Polymerization | The formation of dark, tarry substances is often due to the oxidation of the catechol to o-quinones, which then polymerize.[1][4] Inert Atmosphere: Rigorously exclude oxygen by working under a nitrogen or argon atmosphere.[1] Protecting Groups: Protect the catechol hydroxyl groups before subsequent reactions. Common protecting groups include acetonides, silyl (B83357) ethers, or benzyl (B1604629) ethers.[6][7] The choice of protecting group will depend on the downstream reaction conditions. |
| Improper pH Control | Basic conditions can promote the oxidation of catechols.[1][2] If a reaction requires basic conditions, neutralize the mixture as soon as the reaction is complete. Careful pH control throughout the workup is essential.[1] |
| Excessive Heat | High temperatures can accelerate polymerization and the formation of by-products.[1] Use reduced pressure for solvent removal to keep the temperature as low as possible.[1] |
Experimental Protocols
Protocol 1: General Procedure for Protecting Catechols as Acetonides
This protocol describes a common method for protecting the catechol moiety, which can prevent oxidation and unwanted side reactions during subsequent synthetic steps.
Materials:
-
Catechol-derived starting material
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), Amberlyst® 15)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the catechol-derived starting material in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add 2,2-dimethoxypropane (1.5-2 equivalents) or acetone (as solvent) to the solution.
-
Add a catalytic amount of the acid catalyst (e.g., 0.05-0.1 equivalents of PTSA).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a mild base (e.g., triethylamine (B128534) or a saturated solution of sodium bicarbonate).
-
If a solid catalyst like Amberlyst® 15 is used, it can be removed by filtration.
-
Transfer the mixture to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for the Deprotection of Acetonide-Protected Catechols
This protocol outlines the removal of the acetonide protecting group to regenerate the catechol.
Materials:
-
Acetonide-protected catechol derivative
-
Solvent system (e.g., Tetrahydrofuran/Water, Methanol)
-
Acid (e.g., aqueous HCl, Acetic Acid)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the acetonide-protected catechol in the chosen solvent system in a round-bottom flask.
-
Add the acid to the solution. The concentration and amount of acid will depend on the stability of the substrate. Start with mild conditions (e.g., 1M HCl).
-
Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating may be required for more stable acetonides.
-
Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected catechol as necessary, keeping in mind its sensitivity to oxidation.
Visualizations
Caption: A typical experimental workflow for catechol derivative synthesis.
Caption: Troubleshooting logic for oxidation-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sciencemadness Discussion Board - Catechol preparation - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Refining Purification Protocols for Complex PDE4 Inhibitor Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of complex intermediates in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors.
General Troubleshooting
Low Yield After Purification
Question: My overall yield drops significantly after the purification step. What are the common causes and how can I improve it?
Answer: A significant drop in yield post-purification is a common challenge in multi-step organic synthesis.[1] Several factors could be at play. A systematic approach to troubleshooting is recommended to identify the root cause.[1]
-
Suboptimal Purification Technique: The chosen method may not be ideal for your intermediate's properties. For instance, highly polar compounds can be challenging to purify using standard normal-phase chromatography.[2]
-
Product Decomposition: Your intermediate might be unstable under the purification conditions (e.g., prolonged exposure to silica (B1680970) gel, high temperatures during solvent evaporation).[1] Monitoring the purification process by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect degradation.[1]
-
Incomplete Elution: The product may not be fully eluting from the chromatography column.
-
Co-elution with Impurities: If the polarity of your product and a major impurity are very similar, it can be difficult to achieve good separation, leading to the loss of product in mixed fractions.
-
Precipitation During Workup: The product may be partially precipitating during aqueous washes or extractions, leading to loss.
Troubleshooting Strategies:
-
Re-evaluate Purification Method: Consider alternative techniques. If you are using flash chromatography, perhaps crystallization or preparative HPLC would be more suitable. For highly polar compounds, reversed-phase chromatography is often a better choice.[2]
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems to improve the separation between your product and impurities. A good starting point is to find a solvent system that gives your product an Rf value of 0.2-0.4 on TLC.
-
Stationary Phase: For basic intermediates that streak on silica gel, consider using alumina (B75360) or a modified silica gel.[2]
-
-
Consider Crystallization: If your intermediate is a solid, crystallization can be a highly effective purification method that can sometimes lead to higher yields compared to chromatography.[2][3] Experiment with different solvents to find one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4]
-
Minimize Degradation: If you suspect your compound is degrading on silica, try to minimize the contact time by running the column faster or using a shorter column. Alternatively, switch to a less acidic stationary phase like alumina.
-
Improve Workup Procedure: If you observe precipitation during workup, try adjusting the pH or using a different extraction solvent. "Salting out" by adding brine can sometimes help break emulsions and improve separation.[2]
Persistent Impurities
Question: After purification, I still observe persistent impurities in my NMR/LC-MS. How can I identify and remove them?
Answer: Persistent impurities can compromise the quality of your final active pharmaceutical ingredient (API). Identifying the impurity is the first step toward its removal.
-
Characterize the Impurity: If possible, isolate the impurity and characterize it by NMR and MS. This can provide clues about its origin (e.g., unreacted starting material, a byproduct of the reaction, or a degradation product).
-
Review the Reaction: Re-examine the reaction conditions. Could a side reaction be occurring? Are your reagents pure? Impurities in starting materials are a common source of contamination in the final product.[1]
-
Targeted Purification Strategies:
-
Acid-Base Extraction: If the impurity has a different acidity or basicity than your product, an acid-base extraction during the workup can be a simple and effective way to remove it.[2]
-
Recrystallization: This technique is excellent for removing small amounts of impurities from a solid product. The impurity will ideally remain in the mother liquor.[4]
-
Preparative HPLC: For very difficult separations, preparative HPLC offers higher resolution than flash chromatography and can often separate closely eluting compounds.[2][5]
-
Frequently Asked Questions (FAQs)
Purification of Specific PDE4 Inhibitor Intermediates
Q1: I am synthesizing a Roflumilast (B1684550) intermediate, a substituted catechol ether. I am struggling with removing a closely related impurity. What do you suggest?
A1: Substituted catechol ethers can be challenging due to the similar polarity of related impurities.
-
Chromatography: A shallow solvent gradient in your column chromatography can help improve separation. Consider using a high-performance flash chromatography system for better resolution.
-
Crystallization: If the intermediate is crystalline, fractional crystallization could be effective. This involves multiple crystallization steps to progressively enrich the desired compound.
-
Extractive Distillation: For some catechol mixtures, extractive distillation using a high-boiling polyol like glycerol (B35011) has been used to separate closely boiling isomers.[6]
Q2: My Apremilast synthesis involves a phthalimide (B116566) intermediate that is proving difficult to crystallize. Are there alternative purification methods?
A2: Phthalimide derivatives are often crystalline, but if you are facing difficulties, here are some options:
-
Solvent Screening: A thorough solvent screen is crucial. Try a variety of solvents with different polarities and functional groups. Sometimes a solvent mixture (e.g., ethanol/water) can induce crystallization.[3][7]
-
Slurrying: Slurrying the crude product in a solvent in which it is poorly soluble can sometimes wash away impurities and induce crystallization.[8]
-
Chromatography: If crystallization fails, flash chromatography is a reliable alternative. Pay attention to the stability of the phthalimide on silica gel.
Q3: I am working with a boronic acid intermediate for a Crisaborole analog. It seems to be degrading during purification on a standard silica gel column. What should I do?
A3: Boronic acids can be sensitive to standard silica gel chromatography conditions, leading to degradation.
-
Boric Acid Impregnated Silica Gel: A facile method involves impregnating the silica gel with boric acid, which has been shown to suppress the loss of pinacol (B44631) boronic esters due to over-adsorption.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating polar compounds like boronic acids and can overcome the challenges of on-column hydrolysis sometimes seen in reversed-phase HPLC.[10]
-
Specialized Columns: Using columns with MaxPeak™ High Performance Surfaces can minimize analyte/surface interactions, leading to better peak shapes and recovery for compounds like boronic acids.[11]
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical N-Aryl-Substituted Lactam Intermediate
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Solvent Consumption (L/10g) | Throughput |
| Flash Chromatography (Silica Gel) | 85% | 97.5% | 75% | 2.5 | Moderate |
| Crystallization (Ethanol/Water) | 85% | 99.2% | 85% | 0.8 | High |
| Preparative HPLC (C18) | 97.5% (from Flash) | >99.8% | 90% (of loaded) | 5.0 | Low |
Table 2: Troubleshooting Guide for Low Yield in Crystallization
| Observation | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | Compound is too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture. |
| Oiling out occurs. | Solution is too concentrated or cooling is too rapid. | Add more solvent, reheat to dissolve, and allow to cool more slowly. |
| Poor recovery of crystals. | Compound is still too soluble at low temperature. | Cool the solution in an ice bath or freezer for a longer period. Try to scratch the inside of the flask to induce crystallization. |
| Crystals are colored. | Colored impurity is co-crystallizing. | Treat the hot solution with activated charcoal before filtration. |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Slurry Preparation: The crude intermediate is dissolved in a minimal amount of the chromatography solvent or a stronger solvent and then adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder.
-
Column Packing: A glass column is filled with silica gel as a slurry in the chosen eluent. The column is then packed by applying pressure.
-
Loading: The dry-loaded sample is carefully added to the top of the packed column.
-
Elution: The eluent is passed through the column under positive pressure. Fractions are collected and analyzed by TLC or LC-MS.
-
Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified intermediate.
General Protocol for Recrystallization
-
Solvent Selection: A small amount of the crude intermediate is tested in various solvents to find one in which it is soluble when hot and insoluble when cold.[4]
-
Dissolution: The crude solid is placed in an Erlenmeyer flask and the chosen solvent is added portion-wise while heating until the solid just dissolves.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.[4]
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.[2]
-
Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum.[4]
Visualizations
Caption: PDE4 Inhibition Signaling Pathway.
Caption: General Purification Experimental Workflow.
Caption: Purification Troubleshooting Logic Diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 5. Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5679223A - Method for separating and purifying catechol mixtures - Google Patents [patents.google.com]
- 7. Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Item - Efficient Synthesis of Crisaborole from mâCresol: A Practical and Scalable Process - American Chemical Society - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
Technical Support Center: Troubleshooting Low Conversion Rates in PDE4 Intermediate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of phosphodiesterase 4 (PDE4) inhibitor intermediates. Low conversion rates in critical reactions such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and amide bond formations can significantly impede drug development timelines. This resource offers practical solutions and detailed protocols to help you optimize your synthetic routes and achieve higher yields.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered in key synthetic reactions for PDE4 intermediates.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone for creating C-C bonds in many PDE4 inhibitor scaffolds. However, low yields are a frequent challenge, especially when working with complex heterocyclic substrates.
Question: My Suzuki-Mamiya coupling reaction is resulting in a low yield of the desired PDE4 intermediate. What are the primary factors I should investigate?
Answer: Low conversion in Suzuki-Miyaura couplings often stems from a few key areas. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. For electron-deficient heteroaryl chlorides, which are common in PDE4 inhibitor synthesis, bulky and electron-rich ligands like XPhos, SPhos, or RuPhos are often necessary to facilitate the oxidative addition step.[1] Ensure your palladium source is of high quality, as older catalysts can lose activity.[1]
-
Boronic Acid/Ester Instability: Boronic acids, particularly heteroaryl boronic acids, can be unstable and susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom).[1] This is a very common cause of low yields.[1] To mitigate this, use fresh or recently purified boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.[1] Using a slight excess (1.2-1.5 equivalents) of the boronic acid reagent can also help compensate for potential degradation.[1]
-
Base Selection and Quality: The base is crucial for activating the boronic acid for transmetalation.[2] The choice of base depends on the substrates and solvent. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[3] The base should be finely powdered and anhydrous to ensure reproducibility.[4]
-
Solvent and Temperature: The solvent must be appropriate for the reaction and capable of dissolving the reactants. A mixture of an organic solvent (like 1,4-dioxane (B91453) or toluene) and water is often used.[5][6] The reaction temperature needs to be optimized; while higher temperatures can increase the reaction rate, they can also lead to degradation of sensitive substrates or the catalyst.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure that the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed.[3][4]
Common Side Reactions and Their Mitigation:
-
Homocoupling: The coupling of two boronic acid molecules is a common side reaction, often exacerbated by the presence of oxygen.[7] To minimize this, ensure a rigorously inert atmosphere and consider using a Pd(II) precatalyst that is efficiently reduced to the active Pd(0) species.[4]
-
Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom can occur. This can sometimes be addressed by changing the solvent or the ligand.[7]
-
Protodeboronation: As mentioned, the cleavage of the C-B bond of the boronic acid. Using more stable boronic esters or trifluoroborate salts is the most effective solution.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are central to the structure of many PDE4 inhibitors. Low yields are often encountered, particularly with electron-deficient heterocyclic halides.
Question: I am experiencing low conversion in the Buchwald-Hartwig amination of an electron-deficient chloropyrimidine with a primary amine. What should I troubleshoot?
Answer: The amination of electron-deficient heterocycles like chloropyrimidines presents unique challenges that can lead to low yields. Here’s a breakdown of potential issues and solutions:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine (B1678525) ring can coordinate to the palladium catalyst, leading to deactivation.[8] To overcome this, use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which can shield the palladium center and promote the desired catalytic cycle.[8][9] N-heterocyclic carbene (NHC)-based catalysts can also be highly effective.[8]
-
Ligand Choice: The ligand is crucial for both the oxidative addition and reductive elimination steps.[8] For challenging couplings, biaryl phosphine ligands are a good starting point. A screening of different ligands may be necessary to find the optimal one for your specific substrates.[9]
-
Base Selection: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[8] For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures or longer reaction times.[8][10]
-
Solvent: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions. The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species.[8]
-
Aryl Halide Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[9] If you are using an aryl chloride and experiencing low yields, consider switching to the corresponding bromide or iodide if synthetically feasible.
Amide Bond Formation
Amide bond formation is a fundamental step in the synthesis of many pharmaceuticals, including PDE4 inhibitors like Apremilast. While seemingly straightforward, these reactions can suffer from low conversion, especially with sterically hindered or electron-deficient substrates.
Question: My amide coupling reaction between a carboxylic acid and an amine to form a PDE4 intermediate is giving a low yield. What are the common causes and solutions?
Answer: Low yields in amide bond formation are often due to incomplete activation of the carboxylic acid, side reactions, or unfavorable reaction kinetics.
-
Coupling Reagent: The choice of coupling reagent is critical. For challenging couplings involving sterically hindered or electron-deficient amines, more potent activating agents may be required. Common coupling reagents include carbodiimides (like EDC) often used with additives like HOBt or NHS, and uronium/aminium reagents like HATU or HBTU.[11] HATU is known for its high efficiency and fast reaction kinetics.[11]
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically used to neutralize the acid formed during the reaction and to facilitate the coupling.[11] Ensure the base is pure and dry.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used.[11] The solubility of all reactants is crucial for the reaction to proceed efficiently.
-
Reaction Temperature and Time: Most amide couplings are run at room temperature. However, for less reactive substrates, gentle heating may be required. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[11]
-
Side Reactions: For sensitive substrates, side reactions can be a significant issue. For example, with carbodiimide (B86325) reagents, the formation of an N-acylurea byproduct can occur. Careful control of stoichiometry and reaction temperature can help minimize these side reactions.[12]
Quantitative Data Summary
Optimizing reaction conditions is key to improving conversion rates. The following tables summarize the impact of various parameters on reaction yields for key transformations in PDE4 intermediate synthesis.
Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yield
| Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Chloropyridine | Phenylboronic Acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2.0) | Toluene | 100 | 85 |
| 2-Chloropyridine | Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 45 |
| 4-Bromopyrimidine | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 80 | 92 |
| 4-Bromopyrimidine | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.0) | DMF/H₂O | 90 | 68 |
Data compiled from representative literature procedures. Actual yields may vary depending on specific substrates and reaction scale.
Table 2: Influence of Catalyst System on Buchwald-Hartwig Amination Yield
| Aryl Halide | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2,4-Dichloropyrimidine | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | KOtBu (1.5) | Toluene | 100 | 95 (C4-amination) |
| 2,4-Dichloropyrimidine | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.5) | Toluene | 110 | 78 (mixture of isomers) |
| 4-Chloropyridine | Aniline | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | THF | 80 | 88 |
| 4-Chloropyridine | Aniline | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ (2.0) | Dioxane | 100 | 75 |
Data compiled from representative literature procedures. Actual yields may vary depending on specific substrates and reaction scale.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Heteroaryl Chloride
Materials:
-
Heteroaryl chloride (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., SPhos, 3.6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the heteroaryl chloride, arylboronic acid, base, palladium catalyst, and phosphine ligand.[3]
-
Seal the flask, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[3]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[3]
Protocol 2: Buchwald-Hartwig Amination of a Dichloropyrimidine
Materials:
-
Dichloropyrimidine (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., KOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst, ligand, and base.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture for a few minutes to allow for the formation of the active catalyst.
-
Add the dichloropyrimidine and the amine.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by GC, TLC, or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by chromatography.
Protocol 3: Amide Bond Formation using HATU
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
HATU (1.5 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Dissolve the carboxylic acid and the amine in the anhydrous solvent.
-
Add HATU to the solution.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[11]
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.[11]
Visualizations
PDE4 Signaling Pathway
Caption: Simplified PDE4 signaling pathway and the mechanism of PDE4 inhibitors.
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Decision Tree for Amide Coupling Reagent Selection
Caption: A decision-making guide for selecting an appropriate amide coupling reagent.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant protodeboronation of my boronic acid in a Suzuki coupling. What is the best way to prevent this? A1: Protodeboronation is a common side reaction that lowers the effective concentration of your nucleophile. The most effective way to prevent this is to switch from a boronic acid to a more stable boronic acid derivative, such as a pinacol ester or a potassium trifluoroborate salt.[1] These are less susceptible to hydrolysis and cleavage of the C-B bond under the reaction conditions. Additionally, ensuring your base is completely dry and minimizing the amount of water in the reaction can also help, though switching to a more stable boron species is the preferred solution.
Q2: In my Buchwald-Hartwig amination of a 2-chloropyridine, I'm seeing a mixture of products and unreacted starting material. How can I improve selectivity and conversion? A2: For electron-deficient substrates like 2-chloropyridines, catalyst deactivation and slow oxidative addition are major hurdles. To improve both selectivity and conversion, focus on the catalyst system. Employing a bulky, electron-rich biaryl phosphine ligand like XPhos or SPhos is often crucial.[8] These ligands stabilize the palladium catalyst and accelerate the key steps in the catalytic cycle. You may also need to screen different strong, non-nucleophilic bases, such as NaOtBu or K₃PO₄, to find the optimal conditions for your specific substrates.
Q3: My amide coupling reaction is sluggish and gives a poor yield, even with HATU. What else can I try? A3: If a powerful coupling reagent like HATU is not effective, there may be other underlying issues. First, ensure all your reagents, especially the amine and the solvent (typically DMF or DCM), are scrupulously dry. Water can hydrolyze the activated ester intermediate. Second, check the purity of your starting materials; impurities can interfere with the reaction. Finally, if steric hindrance is extreme, you may need to increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time. In very difficult cases, converting the carboxylic acid to an acid chloride as a more reactive intermediate might be necessary, though this adds an extra step to your synthesis.
Q4: Can I use the same palladium catalyst for both Suzuki and Buchwald-Hartwig reactions? A4: While both are palladium-catalyzed cross-coupling reactions, the optimal catalyst system (palladium precursor and ligand) often differs. The specific substrates involved in each reaction dictate the best choice. However, some versatile catalyst systems, particularly those using bulky, electron-rich phosphine ligands like those developed by Buchwald, can show good activity in both types of reactions. It is always recommended to screen a few catalyst/ligand combinations to find the most efficient system for your specific transformation rather than assuming one catalyst fits all.
Q5: How do I know if my palladium catalyst is still active? A5: Palladium catalysts, especially Pd(0) sources, can degrade over time with exposure to air and moisture. A visual indication of degradation can be the formation of palladium black (a fine black precipitate). To ensure your catalyst is active, it is best to use a freshly opened bottle or a catalyst that has been stored under an inert atmosphere. If you suspect your catalyst has degraded, running a small-scale test reaction with known, reliable substrates can be a quick way to check its activity before committing to your main experiment. Using air- and moisture-stable precatalysts can also improve reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of PDE4 Inhibitor Intermediate 1
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is a cornerstone of robust and reproducible drug discovery. This guide provides a comprehensive comparison of X-ray crystallography against other common analytical techniques for the structural validation of a key PDE4 inhibitor intermediate, a substituted thieno[3,2-d]pyrimidine (B1254671) derivative, herein referred to as "Intermediate 1".
The development of potent and selective phosphodiesterase 4 (PDE4) inhibitors is a significant area of research for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The synthesis of these complex molecules often involves multi-step sequences, generating crucial intermediates whose structural integrity must be unequivocally confirmed. This guide focuses on the validation of "Intermediate 1," a representative thieno[3,2-d]pyrimidine core structure, a common precursor in the synthesis of various PDE4 inhibitors.
Definite Conformation: The Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise spatial arrangement of atoms, bond lengths, and bond angles. This technique provides irrefutable evidence of the molecular connectivity and stereochemistry of "Intermediate 1."
Experimental Protocol: Single-Crystal X-ray Diffraction
A detailed protocol for the structural determination of a crystalline small molecule like "Intermediate 1" is as follows:
-
Crystallization: Single crystals of "Intermediate 1" suitable for X-ray diffraction are grown. This is often achieved through slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol/dichloromethane).
-
Crystal Mounting: A suitable crystal with dimensions typically in the range of 0.1-0.4 mm is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Data is typically collected at a controlled temperature, often low temperatures like 100 K, to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is subsequently refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.
Crystallographic Data for a Representative Thieno[3,2-d]pyrimidine Derivative
The following table summarizes representative crystallographic data for a substituted thienopyrimidine derivative, analogous to "Intermediate 1".
| Parameter | Value[1] |
| Chemical Formula | C₁₇H₂₁N₃OS |
| Molecular Weight | 315.43 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.4322 (6) |
| b (Å) | 14.2791 (8) |
| c (Å) | 11.6704 (6) |
| β (°) | 116.606 (1) |
| Volume (ų) | 1703.36 (16) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.229 |
| R-factor | 0.058 |
A Broader Perspective: Comparison with Other Analytical Techniques
While X-ray crystallography provides the ultimate structural proof, it is often complemented by other analytical techniques that offer valuable and often more readily obtainable information about the molecule's identity and purity. The table below compares X-ray crystallography with other common methods for the characterization of "Intermediate 1."
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing. | Unambiguous structural determination. | Requires a suitable single crystal, which can be challenging to obtain. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Information about the chemical environment of hydrogen and carbon atoms, connectivity through spin-spin coupling, and stereochemistry.[2][3][4][5][6] | Provides detailed information about the molecular framework in solution. Non-destructive. | Does not directly provide 3D structure. Complex spectra can be difficult to interpret fully. |
| Mass Spectrometry (MS) | Precise molecular weight and information about the elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues.[2][3][5][6] | High sensitivity, requires very small amounts of sample. | Does not provide information on stereochemistry or connectivity. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Information about the presence of specific functional groups (e.g., C=O, N-H).[2][3][6] | Fast and simple to perform. | Provides limited information about the overall molecular structure. |
Visualizing the Workflow and Signaling Context
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the experimental workflow for validating the structure of "Intermediate 1" and the relevant PDE4 signaling pathway.
References
- 1. 3-Butyl-2-propylamino-1-benzothieno[3,2-d]pyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthesis Routes for the PDE4 Inhibitor Intermediate 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is a critical aspect of pharmaceutical development. This guide provides a comparative analysis of two prominent synthesis routes for 3-(cyclopentyloxy)-4-methoxybenzaldehyde (B1671418), a crucial intermediate in the preparation of various phosphodiesterase 4 (PDE4) inhibitors, including Rolipram.
The synthesis of 3-(cyclopentyloxy)-4-methoxybenzaldehyde, hereafter referred to as Intermediate 1, is most commonly achieved through a Williamson ether synthesis, starting from the readily available and cost-effective isovanillin (B20041). This comparison focuses on two distinct methodologies for this alkylation reaction: a conventional approach utilizing a polar aprotic solvent and a phase-transfer catalysis (PTC) method that offers significant green chemistry advantages.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two synthesis routes, providing a clear basis for comparison.
| Parameter | Route 1: Conventional Synthesis | Route 2: Phase-Transfer Catalysis (PTC) |
| Starting Materials | Isovanillin, Cyclopentyl Bromide | Isovanillin, Cyclopentyl Bromide |
| Solvent | N,N-Dimethylformamide (DMF) | Water |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (B78521) (NaOH) |
| Catalyst | Not required | Tetrabutylammonium (B224687) Bromide (TBAB) |
| Reaction Temperature | 60°C | 25°C |
| Reaction Time | 18 hours | 4 hours |
| Reported Yield | 80% | 94-96% (in analogous reactions)[1] |
| Work-up | Aqueous work-up, extraction with organic solvent | Simple filtration |
Experimental Protocols
Route 1: Conventional Synthesis in DMF
This method represents a widely used approach for Williamson ether synthesis.
Experimental Procedure:
A solution of isovanillin (10.0 g, 65.7 mmol) in dry N,N-dimethylformamide (DMF, 100 mL) was treated with anhydrous potassium carbonate (18.2 g, 131.4 mmol) and cyclopentyl bromide (14.7 g, 98.6 mmol). The resulting suspension was stirred at 60°C for 18 hours. After cooling to room temperature, the reaction mixture was poured into water (500 mL) and extracted with ethyl acetate (B1210297) (3 x 150 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product was purified by flash chromatography to afford 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
Route 2: Phase-Transfer Catalysis (PTC)
This modern approach offers a more environmentally friendly and potentially more efficient alternative to the conventional method. The following protocol is based on analogous high-yield alkylations utilizing PTC.[1]
Experimental Procedure:
In a round-bottom flask, isovanillin (10.0 g, 65.7 mmol), sodium hydroxide (3.15 g, 78.8 mmol), and tetrabutylammonium bromide (2.12 g, 6.57 mmol) are dissolved in water (100 mL). To this solution, cyclopentyl bromide (12.2 g, 81.9 mmol) is added. The biphasic mixture is stirred vigorously at room temperature (25°C) for 4 hours. The solid product precipitates out of the solution and is collected by simple filtration. The collected solid is washed with water and dried to yield 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes.
Caption: Comparative workflow of conventional vs. PTC synthesis of Intermediate 1.
Concluding Remarks
The conventional synthesis of 3-(cyclopentyloxy)-4-methoxybenzaldehyde in DMF is a well-established and reliable method. However, it requires an organic solvent, elevated temperatures, and a lengthy reaction time, followed by a standard aqueous work-up and chromatographic purification.
In contrast, the phase-transfer catalysis route presents a compelling alternative with numerous advantages. The use of water as a solvent significantly improves the environmental footprint of the synthesis. Furthermore, the reaction proceeds at room temperature and in a fraction of the time required for the conventional method. The work-up is remarkably simpler, often involving just filtration to isolate the product in high purity. While the provided yield for the PTC route is based on a closely related transformation, the reported high efficiency suggests that this method is likely superior in terms of yield, process time, and environmental impact for the synthesis of this key PDE4 inhibitor intermediate. The choice of synthesis route will ultimately depend on the specific requirements of the research or manufacturing setting, including scale, available equipment, and green chemistry considerations.
References
"purity assessment of PDE4 inhibitor intermediate 1 vs reference standard"
Purity Assessment of PDE4 Inhibitor Intermediate 1: A Comparative Guide
In the development of novel therapeutics, particularly potent and selective molecules like phosphodiesterase-4 (PDE4) inhibitors, the purity of synthetic intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This guide provides a comparative purity assessment of a representative batch of "this compound" against its corresponding certified reference standard. The analysis employs a suite of orthogonal analytical techniques to ensure a comprehensive evaluation of purity, identity, and impurity profile.
The control of impurities is a critical aspect of pharmaceutical manufacturing, with regulatory bodies such as the FDA and EMA requiring stringent testing.[3] Impurities can arise from various sources, including raw materials, synthetic by-products, or degradation during storage.[4][5] Therefore, a multi-faceted analytical approach is necessary for their detection, identification, and quantification.[5][6]
Comparative Analytical Data
The following tables summarize the quantitative data obtained from the analysis of the this compound test sample against the reference standard.
Table 1: High-Performance Liquid Chromatography (HPLC) Purity Profile
| Analyte | Retention Time (min) | Area % (Reference Standard) | Area % (Test Sample) |
| This compound | 8.52 | 99.91% | 99.65% |
| Impurity A | 6.73 | 0.04% | 0.15% |
| Impurity B | 9.88 | 0.03% | 0.12% |
| Unknown Impurity | 11.21 | Not Detected | 0.08% |
| Total Purity | 99.91% | 99.65% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) - Residual Solvents
| Solvent | Concentration (PPM) (Reference Standard) | Concentration (PPM) (Test Sample) | ICH Limit (PPM) |
| Dichloromethane | < 10 | 45 | 600 |
| Toluene | < 10 | 25 | 890 |
| Acetone | < 10 | 15 | 5000 |
Table 3: Nuclear Magnetic Resonance (¹H NMR) - Structural Confirmation
| Parameter | Reference Standard | Test Sample | Result |
| Chemical Shifts | Conforms to structure | Conforms to structure | Pass |
| Integration | Conforms to structure | Conforms to structure | Pass |
| Splitting Patterns | Conforms to structure | Conforms to structure | Pass |
| Overall Comparison | - | - | Spectra are superimposable |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate and quantify this compound from its potential process-related impurities.[7][8]
-
Instrumentation : Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column : Cosmosil C18 (150 x 4.6mm, 5µm).[8]
-
Mobile Phase :
-
A: 0.1% Trifluoroacetic Acid in Water
-
B: 0.1% Trifluoroacetic Acid in Acetonitrile (B52724)
-
-
Gradient Program : 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Samples were dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This technique is employed to detect and quantify volatile organic impurities, such as residual solvents from the synthesis process.[4][9]
-
Instrumentation : Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.
-
Column : DB-624 (30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Program : 40°C (hold for 5 min), ramp to 220°C at 10°C/min, hold for 5 min.
-
Injector Temperature : 250°C.
-
Injection Mode : Split (10:1).
-
MS Transfer Line Temperature : 280°C.
-
Ion Source Temperature : 230°C.
-
Mass Range : 35-350 amu.
-
Sample Preparation : 50 mg of the sample was dissolved in 1 mL of Dimethyl Sulfoxide (DMSO) for static headspace analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous confirmation of the chemical structure of the intermediate.[2][10][11]
-
Instrumentation : Bruker Avance III 500 MHz NMR Spectrometer.
-
Solvent : Deuterated Chloroform (CDCl₃).
-
¹H NMR Parameters :
-
Pulse Program : zg30
-
Number of Scans : 16
-
Relaxation Delay : 1.0 s
-
-
Sample Preparation : Approximately 10 mg of each sample (test and reference standard) was dissolved in 0.7 mL of CDCl₃.[2]
Visualized Workflows and Pathways
Caption: Workflow for comparative purity analysis.
Caption: Simplified PDE4 signaling pathway.
Conclusion
The purity of the tested batch of this compound was determined to be 99.65% by HPLC, with minor levels of residual solvents well below the established ICH safety limits. The ¹H NMR spectrum of the test sample was superimposable with the reference standard, confirming the structural integrity of the intermediate. While the test sample meets typical quality control specifications, the comparison reveals a slightly higher level of impurities (Impurities A and B) compared to the reference standard. This highlights the necessity of using highly characterized reference standards for accurate quality assessment in pharmaceutical development.[5][12] The combination of chromatographic and spectroscopic techniques provides a robust and comprehensive approach to ensure the quality and consistency of critical pharmaceutical intermediates.[1][6]
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. benchchem.com [benchchem.com]
- 3. innovationaljournals.com [innovationaljournals.com]
- 4. Pharmaceutical Applications of Gas Chromatography [scirp.org]
- 5. rroij.com [rroij.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. omicsonline.org [omicsonline.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to the Synthesis of a Key Intermediate for PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic pathways for a crucial precursor in the manufacture of Phosphodiesterase 4 (PDE4) inhibitors, a class of drugs significant in the treatment of inflammatory conditions. For the purpose of this analysis, we will focus on the synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid , a key intermediate in the production of the PDE4 inhibitor, Roflumilast (B1684550). This document will refer to this compound as Intermediate 1 . We will compare the synthetic route commencing from what can be considered a standard precursor, alongside alternative starting materials, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows and the relevant biological signaling pathway.
The Role of PDE4 in Inflammatory Signaling
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger, into its inactive form, 5'-AMP. By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the activation of Protein Kinase A (PKA). PKA, in turn, can modulate the activity of various downstream targets, ultimately resulting in a reduction of the inflammatory response. This includes the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory mediators. The intricate signaling pathway involving PDE4 is a prime target for therapeutic intervention in a variety of inflammatory diseases.
Comparison of Synthetic Routes to Intermediate 1
The synthesis of Intermediate 1 can be achieved through various pathways, each with its own set of advantages and disadvantages in terms of yield, purity, cost, and environmental impact. Below, we compare three distinct routes starting from different precursors.
| Parameter | Route 1: From 3,4-dihydroxybenzaldehyde (B13553) | Route 2: From 3-fluoro-4-hydroxybenzaldehyde (B106929) | Route 3: From 3-nitro-4-hydroxybenzoic acid ester |
| Starting Material | 3,4-dihydroxybenzaldehyde | 3-fluoro-4-hydroxybenzaldehyde | 3-nitro-4-hydroxybenzoic acid ester |
| Key Steps | 1. Selective difluoromethylation2. Etherification with cyclopropylmethyl bromide3. Oxidation | 1. Etherification with sodium chlorodifluoroacetate2. Nucleophilic substitution with cyclopropylmethanol3. Oxidation | 1. Alkylation2. Reduction of nitro group3. Diazotization and hydrolysis4. Second alkylation5. Saponification |
| Reported Overall Yield | ~25-30% (for the initial steps) | High (specific overall yield not consistently reported, but individual steps are high yielding) | Not explicitly stated, involves more steps |
| Purity of Intermediate 1 | Requires chromatographic purification | High purity, often without the need for column chromatography | Purity can be affected by the number of steps and potential side reactions |
| Advantages | Readily available starting material. | High yield and purity, avoids issues with selective etherification. | Utilizes common and relatively inexpensive starting materials. |
| Disadvantages | Low yield in the selective difluoromethylation step, requires purification. | May require specific reagents and conditions for the nucleophilic substitution. | Multi-step synthesis can be time-consuming and may lead to lower overall yield. |
Experimental Protocols
Below are the detailed experimental protocols for the key steps in each synthetic route.
Route 1: From 3,4-dihydroxybenzaldehyde
Step 1: Preparation of 4-difluoromethoxy-3-hydroxybenzaldehyde To a stirred suspension of 3,4-dihydroxybenzaldehyde (100 g) and anhydrous potassium carbonate (120 g) in dry N,N-dimethylformamide (1.0 L), chlorodifluoromethane (B1668795) gas is passed for approximately 30 minutes at 80-85°C. After one hour, the reaction is monitored for completion. The crude product obtained is then purified by silica (B1680970) gel column chromatography to yield 4-difluoromethoxy-3-hydroxybenzaldehyde. The reported yield for this step is between 25-30%[1].
Step 2: Preparation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (B133293) This step involves the etherification of the remaining hydroxyl group with cyclopropylmethyl bromide.
Step 3: Preparation of Intermediate 1 (3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid) A solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (30 g, 0.1238 mol) in acetone (B3395972) (300 mL) is charged into a clean, dry round-bottomed flask and cooled to 5-10°C. To this solution, sulfamic acid (14.41 g, 0.1485 mol) is added. The reaction mixture is stirred at 0-10°C for about 15 minutes. Subsequently, sodium chlorite (B76162) (16.72 g, 0.1857 mol) is added, and the mixture is stirred at 25-30°C for another 2-3 hours[1].
Route 2: From 3-fluoro-4-hydroxybenzaldehyde
Step 1: Preparation of 3-fluoro-4-difluoromethoxybenzaldehyde In a reaction vessel, add 270 mL of DMF, 100 g (0.714 mol) of 3-fluoro-4-hydroxybenzaldehyde, 114.3 g (0.749 mol) of sodium chlorodifluoroacetate, 11.8 g of water, and 30.0 g (0.749 mol) of sodium hydroxide. The mixture is stirred and heated to 95-100°C for 2 hours. After cooling, 500 mL of water is added, and the product is extracted with dichloromethane. The organic phase is washed with water and saturated sodium chloride solution, then concentrated under reduced pressure to yield the product with a reported yield of 96% and purity of 99.6%[2].
Step 2: Preparation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde This step involves the nucleophilic substitution of the fluorine atom with the alkoxide of cyclopropylmethanol.
Step 3: Oxidation to Intermediate 1 The final oxidation step is similar to that described in Route 1.
Route 3: From 3-nitro-4-hydroxybenzoic acid ester
This synthetic route involves a multi-step process that includes:
-
Alkylation of the hydroxyl group.
-
Reduction of the nitro group to an amino group.
-
Diazotization of the amino group followed by hydrolysis to a hydroxyl group.
-
A second alkylation of the newly formed hydroxyl group.
-
Saponification of the ester to yield the final carboxylic acid (Intermediate 1).
Detailed experimental procedures for this route are outlined in various patents, with a focus on process optimization for large-scale production[2].
Synthetic Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the compared synthetic routes.
Conclusion
The choice of synthetic route for producing Intermediate 1, a key precursor for PDE4 inhibitors like Roflumilast, is a critical decision in the drug development and manufacturing process. While starting from the readily available 3,4-dihydroxybenzaldehyde is a direct approach, it suffers from low yields in the selective difluoromethylation step. The route beginning with 3-fluoro-4-hydroxybenzaldehyde appears to be more efficient, offering higher yields and purity, thereby potentially reducing the need for extensive purification. The multi-step synthesis from 3-nitro-4-hydroxybenzoic acid ester provides an alternative using different starting materials but may be less efficient overall due to the number of transformations required.
Researchers and process chemists must weigh the factors of starting material cost, reagent availability, reaction efficiency, and scalability when selecting the optimal synthetic pathway. The data and protocols presented in this guide offer a foundation for making an informed decision based on the specific needs and capabilities of the research or manufacturing environment.
References
A Comparative Analysis of Spectroscopic Data for Three Production Batches of Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the consistent quality of chemical intermediates is paramount to ensuring the safety, efficacy, and purity of the final drug product.[1] Batch-to-batch consistency is a critical quality attribute that is closely monitored throughout the manufacturing process.[1] Spectroscopic techniques are powerful, non-destructive methods widely employed in the pharmaceutical industry for the qualitative and quantitative analysis of these intermediates.[2][3][4] This guide provides a comparative analysis of spectroscopic data from three different production batches of "Intermediate-1," a key starting material in a multi-step API synthesis. The data presented herein is illustrative of the types of variations that can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation: Spectroscopic Comparison of Intermediate-1 Batches
The following tables summarize the key spectroscopic data obtained for three separate batches of Intermediate-1. These analyses are crucial for identifying the substance, assessing its purity, and ensuring it meets predefined quality standards.[5]
Table 1: ¹H NMR Spectroscopic Data for Intermediate-1 Batches (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Batch 1001 | Batch 1002 | Batch 1003 |
| 7.85 | d | 2H | 7.85 | 7.86 | 7.85 |
| 7.42 | t | 2H | 7.42 | 7.42 | 7.43 |
| 7.31 | t | 1H | 7.31 | 7.31 | 7.31 |
| 4.15 | q | 2H | 4.15 | 4.16 | 4.15 |
| 2.55 | s | 3H | 2.55 | 2.55 | 2.55 |
| 1.25 | t | 3H | 1.25 | 1.26 | 1.25 |
| 0.88 | t | <0.01H | Not Detected | 0.88 | Not Detected |
Note: The signal at 0.88 ppm in Batch 1002 is attributed to a trace-level impurity, likely residual hexane.
Table 2: Key IR Absorption Frequencies for Intermediate-1 Batches (ATR)
| Functional Group | Wavenumber (cm⁻¹) | Batch 1001 | Batch 1002 | Batch 1003 |
| C=O (Ester) | 1720-1705 | 1715 | 1716 | 1715 |
| C-O (Ester) | 1300-1200 | 1245 | 1245 | 1246 |
| Aromatic C=C | 1600-1450 | 1598, 1480 | 1598, 1480 | 1598, 1481 |
| C-H (Aromatic) | 3100-3000 | 3055 | 3056 | 3055 |
| C-H (Aliphatic) | 3000-2850 | 2980, 2925 | 2981, 2926 | 2980, 2925 |
Table 3: Mass Spectrometry Data for Intermediate-1 Batches (ESI+)
| Ion | Theoretical m/z | Batch 1001 (Observed m/z) | Batch 1002 (Observed m/z) | Batch 1003 (Observed m/z) |
| [M+H]⁺ | 207.09 | 207.11 | 207.11 | 207.10 |
| [M+Na]⁺ | 229.07 | 229.09 | 229.09 | 229.08 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable spectroscopic data. The following protocols outline the procedures used to acquire the data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure and identify any organic impurities.[5]
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Sample Preparation: Approximately 10-15 mg of the Intermediate-1 sample from each batch was accurately weighed and dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (zg) was used.
-
Number of Scans: 16 scans were acquired for each sample.
-
Relaxation Delay: A relaxation delay (d1) of 5.0 seconds was used to ensure full relaxation of the protons.
-
Acquisition Time: 3.0 seconds.
-
Spectral Width: A spectral width of 16 ppm was centered around 6 ppm.
-
-
Data Processing: The Free Induction Decay (FID) was Fourier transformed with an exponential line broadening of 0.3 Hz. The resulting spectrum was manually phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule, providing a molecular "fingerprint".[6]
-
Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Universal Attenuated Total Reflectance (uATR) accessory.[7]
-
Sample Preparation: A small amount of the solid Intermediate-1 from each batch was placed directly onto the diamond crystal of the ATR accessory.[5] No further sample preparation was required.
-
Acquisition Parameters:
-
Data Processing: A background spectrum of the clean, empty ATR crystal was recorded. The sample spectrum was then collected and automatically ratioed against the background by the instrument software to produce the final absorbance spectrum.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the intermediate and detect any non-isomeric impurities.[8]
-
Instrumentation: A high-resolution mass spectrometer coupled with an electrospray ionization (ESI) source.[9]
-
Sample Preparation: A dilute solution of each Intermediate-1 batch was prepared by dissolving approximately 1 mg of the sample in 10 mL of a 50:50 acetonitrile/water mixture containing 0.1% formic acid.
-
Acquisition Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Processing: The acquired mass spectra were analyzed to identify the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ and other common adducts, such as the sodium adduct [M+Na]⁺.
Visualization of Analytical Workflow
The following diagram illustrates the typical quality control workflow for analyzing different batches of a pharmaceutical intermediate.
Caption: Quality control workflow for batch analysis of Intermediate-1.
References
- 1. htdchem.com [htdchem.com]
- 2. Spectroscopy: A Key Driver in Quality Control Across Industries - Article [avantes.com]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. rroij.com [rroij.com]
- 5. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to Cross-Validation of Analytical Methods for PDE4 Inhibitor Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of key intermediates in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors. The focus is on the cross-validation of these analytical techniques to ensure data integrity, consistency, and to highlight the advantages of transitioning from traditional HPLC to modern UPLC methods. The experimental data and protocols presented are based on established analytical practices for pharmaceutical compounds, including PDE4 inhibitors like Apremilast and Crisaborole.
The Role of PDE4 Inhibitors and the Importance of Analytical Precision
Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade, and its inhibition has led to the development of treatments for diseases such as psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD). The synthesis of PDE4 inhibitors involves multiple steps, generating intermediates that must be carefully monitored for purity and consistency to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] Robust and validated analytical methods are therefore essential for quality control throughout the manufacturing process.
The cross-validation of analytical methods, for instance, when upgrading from an HPLC to a UPLC method, is a critical regulatory requirement to demonstrate that the new method is fit for its intended purpose and provides equivalent or superior results.[4]
Signaling Pathway of PDE4
The diagram below illustrates the signaling pathway involving PDE4. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn suppresses the production of pro-inflammatory cytokines.
Cross-Validation Workflow
The process of cross-validating an established HPLC method with a new UPLC method involves several key steps to ensure the new method's performance is well-understood and documented.
Comparative Analysis of Analytical Methods
This section compares a typical HPLC method with a modern UPLC method for the analysis of a key intermediate in the synthesis of a PDE4 inhibitor. The data presented is a representative summary based on published methodologies for compounds like Apremilast and Crisaborole intermediates.[2][5][6][7]
Table 1: Chromatographic Conditions and Performance
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:Water (50:50 v/v) | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Run Time | 10 minutes | 2.5 minutes |
| System Pressure | ~1500 psi | ~9000 psi |
| Theoretical Plates | ~8,000 | ~25,000 |
| Tailing Factor | 1.2 | 1.1 |
| Solvent Consumption | 10 mL/run | 1.25 mL/run |
Table 2: Validation Summary According to ICH Q2(R1) Guidelines
| Validation Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | - |
| Accuracy (% Recovery) | 99.2 - 101.5% | 99.5 - 101.1% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.85% | 0.45% | ≤ 2% |
| - Intermediate Precision | 1.10% | 0.65% | ≤ 2% |
| LOD (µg/mL) | 0.25 | 0.08 | - |
| LOQ (µg/mL) | 0.75 | 0.25 | - |
Logical Comparison of HPLC vs. UPLC
The transition from HPLC to UPLC offers significant improvements in several key areas of analytical performance.
Experimental Protocols
Detailed methodologies for the HPLC and UPLC analysis of a representative PDE4 inhibitor intermediate are provided below. These protocols are based on common practices for small molecule pharmaceutical analysis.[8][9]
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a filtered and degassed mixture of Acetonitrile and Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Standard and sample solutions were prepared in the mobile phase to a final concentration of approximately 20 µg/mL.
UPLC Method Protocol
-
Instrumentation: An Ultra-Performance Liquid Chromatography system with a binary solvent manager, sample manager, and PDA detector.
-
Column: C18, 50 x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 10% B to 90% B over 2 minutes, hold for 0.2 minutes, and return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Standard and sample solutions were prepared in Acetonitrile:Water (50:50, v/v) to a final concentration of approximately 20 µg/mL.
Conclusion
The cross-validation of HPLC and UPLC methods for the analysis of PDE4 inhibitor intermediates demonstrates the significant advantages of transitioning to UPLC technology. The UPLC method offers a substantial reduction in run time and solvent consumption, leading to increased laboratory throughput and reduced operational costs.[4] Furthermore, the UPLC method exhibits superior sensitivity and chromatographic performance. The validation data confirms that the UPLC method is accurate, precise, and robust, providing results that are comparable to the established HPLC method. Therefore, the transfer from an HPLC to a UPLC method is justified and recommended for the routine analysis of PDE4 inhibitor intermediates, enabling more efficient and sensitive quantification.
References
- 1. veeprho.com [veeprho.com]
- 2. Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug [scirp.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. ijaem.net [ijaem.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. jneonatalsurg.com [jneonatalsurg.com]
A Comparative Guide to Catalyst Performance in 4-Aminophenol Synthesis
The synthesis of 4-aminophenol (B1666318) (4-AP), a critical intermediate in the production of pharmaceuticals like paracetamol, relies heavily on the efficiency and selectivity of catalytic processes. The choice of catalyst is paramount, directly influencing reaction yield, selectivity towards the desired product, and the overall sustainability of the process. This guide provides a comparative analysis of various catalysts employed in the two primary synthesis routes to 4-aminophenol: the catalytic hydrogenation of nitrobenzene (B124822) and the catalytic reduction of 4-nitrophenol (B140041).
Performance Comparison of Catalytic Systems
The catalytic performance is dictated by a combination of the active metal, support material, and reaction conditions. Below is a summary of performance data for various catalysts, categorized by the synthesis route.
Table 1: Performance of Catalysts in the Hydrogenation of Nitrobenzene to 4-Aminophenol
This single-step process is an attractive green alternative, but achieving high selectivity for 4-aminophenol (PAP) over the primary byproduct, aniline (B41778) (AN), is a significant challenge.[1]
| Catalyst | Support | Key Reaction Conditions | NB Conversion (%) | 4-AP Selectivity (%) | Reference |
| Au₃₆(SR)₂₄ | - | 120°C, 4 MPa H₂, 24 h, H₂SO₄ | ~100% | ~100% | [2][3][4] |
| Pt/C | Carbon | 323-353 K, 121 kPa H₂, CF₃COOH | High | Yield of 4-AP is higher than aniline | [5] |
| Pt/C | Carbon | Optimized conditions | >80,000 g PAP/g Pt/h productivity | 5.4 (PAP/AN ratio) | [6][7] |
| Rh/C | Carbon | 323-353 K, 121 kPa H₂, CF₃COOH | Lower than Pt/C | Aniline yield exceeds 4-AP | [5] |
| Pd/C | Carbon | 323-353 K, 121 kPa H₂, CF₃COOH | Lower than Pt/C | Aniline yield exceeds 4-AP | [5] |
| Pt/C + SO₄²⁻/ZrO₂ | - | Formic acid as H₂ source | 80.0% | 47.6% | [8] |
Table 2: Performance of Catalysts in the Reduction of 4-Nitrophenol to 4-Aminophenol
This route is extensively used for evaluating the catalytic activity of new nanomaterials, often employing a reducing agent like sodium borohydride (B1222165) (NaBH₄).[9]
| Catalyst | Support | Reducing Agent | Key Reaction Conditions | 4-NP Conversion (%) | Reference |
| Au-Ag (Bimetallic) | - | NaBH₄ | Room Temperature | High activity, rate increases with decreasing nanoparticle diameter | [10] |
| Au₀.₅Pd₀.₅/TiO₂ | TiO₂ | NaBH₄ | Mild Conditions | Showed the highest performance among AuₓPd₁₋ₓ ratios | [9] |
| Pt@Co-Al LDH | Co-Al LDH | NaBH₄ | Room Temperature | High, 94.8% activity retained after 5 cycles | [11] |
| Ag-Cu (Bimetallic) | PZS Nanotubes | NaBH₄ | Room Temperature | Higher catalytic ability than monometallic counterparts | [12] |
| N-doped Graphene | - | NaBH₄ | Not specified | Activity is comparable to some metallic catalysts | [13] |
| Ni-Co/SnO₂ | SnO₂ | NaBH₄ | Not specified | 90.5% | [14] |
| CuFe₅O₈ | - | NaBH₄ | Room Temperature | 99% within 4 minutes for similar systems | [15] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are generalized methodologies for catalyst performance evaluation in the synthesis of 4-aminophenol.
Catalytic Hydrogenation of Nitrobenzene
This procedure describes a typical batch reaction for the selective hydrogenation of nitrobenzene.
-
Catalyst Preparation/Activation : The catalyst (e.g., Pt/C) is pre-treated if necessary. For instance, some catalysts may require reduction in a hydrogen stream at elevated temperatures.[16]
-
Reactor Setup : A high-pressure batch reactor is charged with nitrobenzene, an acidic aqueous medium (e.g., dilute sulfuric acid), a surfactant to improve dispersion, and the catalyst.[6][7]
-
Reaction Conditions : The reactor is sealed, purged, and then pressurized with hydrogen to the desired pressure (e.g., 121 kPa - 4 MPa). The reaction mixture is heated to the target temperature (e.g., 120°C) and stirred vigorously to ensure efficient mass transfer.[4][5]
-
Sampling and Analysis : The reaction progress is monitored by taking samples at regular intervals. The samples are analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of nitrobenzene, 4-aminophenol, and aniline.[5]
-
Work-up : Upon completion, the reactor is cooled and depressurized. The catalyst is separated by filtration. The 4-aminophenol product can be isolated from the aqueous phase by neutralization with a base, followed by crystallization.[1]
Catalytic Reduction of 4-Nitrophenol
This protocol is commonly used for screening the activity of nanocatalysts at an analytical scale.
-
Reactant Preparation : A quartz cuvette is filled with an aqueous solution of 4-nitrophenol.[10]
-
Initiation of Reaction : A freshly prepared solution of a reducing agent, typically sodium borohydride (NaBH₄), is added to the cuvette. This is followed by the addition of a small amount of the catalyst dispersion.[11]
-
Monitoring the Reaction : The reaction progress is monitored in real-time using a UV-Vis spectrophotometer. The reduction of 4-nitrophenol to 4-aminophenol is observed by the decrease in the absorbance peak of the 4-nitrophenolate (B89219) ion (around 400 nm) and the appearance of a new peak for 4-aminophenol (around 300 nm).[10]
-
Data Analysis : The reaction rate is typically evaluated using a pseudo-first-order kinetic model, as NaBH₄ is used in large excess.[11]
Visualizing the Workflow
To better illustrate the process of evaluating catalyst performance, the following diagrams outline the key steps.
Caption: Experimental workflow for catalyst performance testing.
Caption: Reaction pathway for nitrobenzene hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unive.it [iris.unive.it]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method | MDPI [mdpi.com]
- 16. vital.lib.tsu.ru [vital.lib.tsu.ru]
"cost-benefit analysis of different synthetic pathways to PDE4 inhibitors"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of various synthetic pathways for prominent phosphodiesterase-4 (PDE4) inhibitors. The objective is to offer a comparative overview of different manufacturing routes, focusing on efficiency, cost-effectiveness, and scalability to aid researchers and drug development professionals in their decision-making process.
The Role of PDE4 in Inflammatory Pathways
Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that modulates the activity of numerous immune cells. By degrading cAMP, PDE4 promotes the production of pro-inflammatory mediators. Inhibition of PDE4 elevates intracellular cAMP levels, leading to a reduction in the inflammatory response. This mechanism of action has established PDE4 inhibitors as a significant class of therapeutics for a range of inflammatory conditions, including psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD).
Caption: PDE4 signaling pathway and the mechanism of action of PDE4 inhibitors.
Crisaborole (B606811): Synthetic Pathways and Analysis
Crisaborole is a non-steroidal topical PDE4 inhibitor approved for the treatment of atopic dermatitis. Several synthetic routes have been developed, with a focus on improving scalability and cost-effectiveness.
Pathway 1: Process Improvement from m-Cresol
A notable advancement in crisaborole synthesis involves the substitution of the expensive starting material, 2-bromo-5-hydroxybenzaldehyde, with the more economical m-cresol. This process is characterized by a cocrystal strategy for purification, selective debromination, and a telescoped borylation process.[1]
Caption: Improved and scalable synthesis of Crisaborole from m-Cresol.
Pathway 2: Flow Chemistry Approach
A continuous flow chemistry process has been developed for the synthesis of a key boronate intermediate of crisaborole. This method utilizes organolithium chemistry and offers significant advantages in terms of reaction time, impurity control, and yield.[2][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
"validation of a new synthetic route for a known PDE4 inhibitor intermediate"
A Comparative Guide to Synthetic Efficiency and Purity
For researchers and professionals in drug development and manufacturing, the optimization of synthetic routes for active pharmaceutical ingredients (APIs) is a critical endeavor. Efficiency, purity, cost-effectiveness, and environmental impact are key parameters in the validation of any new synthetic pathway. This guide provides a detailed comparison of an established, classical resolution-based synthesis and a modern, asymmetric approach for producing a key chiral intermediate of Apremilast (B1683926), a widely recognized PDE4 inhibitor. Apremilast is the active ingredient in Otezla®, used for the treatment of psoriatic arthritis and plaque psoriasis.
The focus of this comparison is the synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine, the crucial chiral amine that forms the stereocenter of the final Apremilast molecule. We will objectively compare a traditional diastereomeric salt resolution method with a contemporary asymmetric synthesis utilizing a chiral auxiliary. This guide presents quantitative data in structured tables, detailed experimental protocols for key steps, and visualizations of the synthetic pathways and experimental workflows to facilitate a comprehensive understanding.
Comparative Analysis of Synthetic Routes
The production of enantiomerically pure intermediates is a common challenge in pharmaceutical synthesis. The "Established Route" relies on the separation of a racemic mixture, a robust but often inefficient method, while the "New Route" employs a stereoselective reaction to directly generate the desired enantiomer, a more elegant and potentially more efficient strategy.
| Metric | Established Route: Chiral Resolution | New Route: Asymmetric Synthesis (Ellman's Auxiliary) |
| Overall Yield of Chiral Intermediate | ~44% (89% of theoretical max. 50%)[1][2] | ~70-75% (estimated for the key steps) |
| Enantiomeric Excess (ee) of Intermediate | >98% after resolution and salt formation[3] | 95.5% ee reported for the final product[4] |
| Key Reagents | Racemic amine, N-acetyl-L-leucine | 3-ethoxy-4-methoxybenzaldehyde, (R)-tert-butanesulfinamide |
| Number of Core Steps | 3 (Racemate synthesis, resolution, free base liberation) | 2 (Aldimine formation, nucleophilic addition) |
| Waste Products | Undesired (R)-enantiomer (up to 50% of material) | Chiral auxiliary (can be recovered) |
| Process Scalability | Well-established but potentially limited by resolution efficiency | Potentially more scalable due to higher theoretical yield |
Signaling Pathway of PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in various cells, including inflammatory cells. By inhibiting PDE4, drugs like Apremilast increase intracellular cAMP levels. This leads to the downregulation of pro-inflammatory mediators such as TNF-α, IL-23, and other cytokines, and the upregulation of anti-inflammatory mediators like IL-10. This modulation of the inflammatory response is central to the therapeutic effect of Apremilast.
Caption: Mechanism of action of a PDE4 inhibitor like Apremilast.
Established Synthetic Route: Chiral Resolution
The established industrial synthesis involves the preparation of a racemic mixture of the key amine intermediate, followed by chiral resolution using a resolving agent, typically N-acetyl-L-leucine. This method, while reliable, is inherently limited by a theoretical maximum yield of 50% for the desired enantiomer.
Caption: Established synthetic route via chiral resolution.
New Synthetic Route: Asymmetric Synthesis
The new approach utilizes a chiral auxiliary, (R)-tert-butanesulfinamide (Ellman's auxiliary), to direct the stereoselective addition of a nucleophile to an imine. This method avoids the formation of a racemic mixture, thus offering a potentially higher overall yield and better atom economy.
References
- 1. WO2016192694A1 - A process for preparing the key intermediate of apremilast, using enzymatic resolution of the racemic amines - Google Patents [patents.google.com]
- 2. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Intermediates for PDE4B vs. PDE4D Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Intermediates and Strategies for Selective PDE4B and PDE4D Inhibitors, Supported by Experimental Data.
The selective inhibition of phosphodiesterase 4 (PDE4) subtypes, particularly PDE4B and PDE4D, has emerged as a promising therapeutic strategy for a range of inflammatory, neurological, and respiratory disorders. While both subtypes are involved in the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), their distinct tissue distribution and cellular functions necessitate the development of highly selective inhibitors to maximize therapeutic efficacy and minimize side effects. A critical aspect of developing these selective inhibitors lies in their chemical synthesis, where the choice of intermediates profoundly influences the efficiency, scalability, and ultimate success of the drug development process. This guide provides a head-to-head comparison of the key intermediates and synthetic strategies employed for creating selective PDE4B and PDE4D inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of representative selective PDE4B and PDE4D inhibitors, highlighting their potency and selectivity.
Table 1: Inhibitory Activity and Selectivity of PDE4B-Selective Inhibitors
| Inhibitor | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Selectivity (PDE4D/PDE4B) | Key Intermediate Scaffold |
| A-33 | 15 - 27 | 1569 - 1700 | >50-fold | 2-Arylpyrimidine |
| Compound 23 | 15 | ~105 | ~7-fold | Pyrimidine (B1678525) |
| Compound 39 | - | - | - | 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one |
Note: IC50 values can vary depending on the specific assay conditions and the isoform variant used.
Table 2: Inhibitory Activity and Selectivity of PDE4D-Selective Inhibitors
| Inhibitor | PDE4D IC50 (nM) | PDE4B IC50 (nM) | Selectivity (PDE4B/PDE4D) | Key Intermediate Scaffold |
| D159687 | 1.9 - 28 | 562 | >20-fold | Pyridine (B92270)/Pyrimidine-based |
| Zatolmilast (BPN14770) | 7.4 - 7.8 (activated dimeric forms) | 2124 | ~272-fold | Pyridine/Pyrimidine-based |
| (R)-rolipram | 240 | 130 | ~0.54-fold (PDE4B selective) | - |
Note: D159687 and Zatolmilast are allosteric modulators, and their IC50 values can be influenced by the activation state of the enzyme. (R)-rolipram is included for comparison as a prototypical, though not highly selective, PDE4 inhibitor.
Signaling Pathways and Experimental Workflows
The development of selective PDE4 inhibitors relies on a thorough understanding of the cAMP signaling pathway and robust experimental workflows to assess inhibitor efficacy and selectivity.
Signaling Pathways
Caption: General PDE4 signaling pathway.
Experimental Workflows
Caption: General experimental workflow.
Head-to-Head Comparison of Synthetic Intermediates
The synthetic pathways to achieve subtype selectivity for PDE4B and PDE4D diverge significantly, relying on different core intermediates and chemical strategies.
Intermediates for PDE4B-Selective Inhibitors: The 2-Arylpyrimidine Scaffold
A prominent class of selective PDE4B inhibitors is built around the 2-arylpyrimidine core. The synthesis of these compounds, exemplified by inhibitors like A-33, typically involves a multi-step process where the pyrimidine ring is a key intermediate.
Key Intermediate: Substituted Pyrimidine Derivatives (e.g., 4-chloro-2-arylpyrimidine)
-
Synthesis Strategy: The general approach involves the construction of the pyrimidine ring, followed by functionalization. A common route includes:
-
Amidine Formation: Reaction of a nitrile with an amine to form an amidine.
-
Pyrimidine Ring Closure: Cyclization of the amidine with a β-keto ester.
-
Chlorination: Conversion of a hydroxyl group on the pyrimidine ring to a chlorine atom using reagents like phosphoryl chloride (POCl3). This chlorinated pyrimidine is a crucial and versatile intermediate.
-
Displacement: Nucleophilic aromatic substitution of the chlorine atom with various amines to introduce diversity and tune the inhibitor's properties.
-
Advantages of the 2-Arylpyrimidine Intermediate Strategy:
-
Modular Synthesis: The synthetic route is highly modular, allowing for the late-stage introduction of diverse chemical groups. This facilitates the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
-
Well-Established Chemistry: The reactions involved in the synthesis of the pyrimidine core are generally well-understood and have been optimized over time.
-
Scalability: The starting materials are often commercially available and the reaction conditions can be adapted for larger-scale synthesis.
Disadvantages:
-
Multi-step Process: The synthesis can be lengthy, involving several distinct steps, which may impact overall yield.
-
Use of Harsh Reagents: The chlorination step often employs reagents like POCl3, which requires careful handling and work-up procedures.
Intermediates for PDE4D-Selective Inhibitors: Allosteric Modulator Scaffolds
The development of selective PDE4D inhibitors has notably focused on allosteric modulators . These compounds do not bind to the active site but to a distinct allosteric site, leading to a conformational change that inhibits enzyme activity. This approach has been successful in identifying highly selective inhibitors like D159687 and Zatolmilast (BPN14770).[1][2] The intermediates for these inhibitors are based on core heterocyclic structures like pyridine and pyrimidine.[1]
Key Intermediates: Substituted Pyridine and Pyrimidine Cores
-
Synthesis Strategy: The synthesis of these allosteric inhibitors focuses on constructing a central core and then attaching two "aromatic arms" that are crucial for binding to the allosteric site and achieving selectivity. The core often contains a hydrogen bond acceptor to interact with a key glutamine residue in the active site.[1] The general strategy involves:
-
Core Synthesis: Preparation of a functionalized pyridine or pyrimidine core.
-
Coupling Reactions: Stepwise attachment of the aromatic arms using coupling reactions like the Suzuki reaction.
-
Functional Group Interconversion: Modification of functional groups on the aromatic arms to optimize potency and selectivity.
-
Advantages of the Allosteric Inhibitor Intermediate Strategy:
-
High Selectivity: By targeting a less conserved allosteric site, it is possible to achieve very high selectivity for PDE4D over other PDE4 subtypes.
-
Potentially Improved Side-Effect Profile: Allosteric modulation may offer a more nuanced inhibition of the enzyme, which could translate to a better safety profile, particularly a reduced risk of emesis.[1]
Disadvantages:
-
Complex Synthesis: The synthesis of these often structurally complex molecules can be challenging and may require more sophisticated synthetic methods and purification techniques.
-
Structure-Activity Relationship Complexity: The SAR for allosteric inhibitors can be less intuitive than for active-site binders, potentially requiring more extensive optimization efforts.
-
Scalability Challenges: The complexity of the synthesis and the potential use of expensive catalysts for coupling reactions might pose challenges for large-scale production.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor performance. Below are generalized protocols for key experiments.
In Vitro PDE4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PDE4 subtypes (PDE4B and PDE4D).
Principle: This assay measures the ability of an inhibitor to block the hydrolysis of cAMP by a purified recombinant PDE4 enzyme. The remaining cAMP is then quantified.
Materials:
-
Purified recombinant human PDE4B and PDE4D enzymes
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compounds dissolved in DMSO
-
Detection reagents (e.g., a kit utilizing fluorescence polarization, HTRF, or radioisotope labeling)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the specific PDE4 enzyme subtype.
-
Reaction Initiation: Start the reaction by adding the cAMP substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period to allow for cAMP hydrolysis.
-
Reaction Termination: Stop the reaction using a stop solution provided in the detection kit.
-
Detection: Add the detection reagents and measure the signal (e.g., fluorescence, luminescence, or radioactivity) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based TNF-α Release Assay
Objective: To assess the anti-inflammatory activity of a PDE4 inhibitor by measuring its effect on the release of the pro-inflammatory cytokine TNF-α from immune cells.
Principle: PDE4 inhibitors increase intracellular cAMP in immune cells, which in turn suppresses the production and release of TNF-α stimulated by lipopolysaccharide (LPS).
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed the immune cells in a microplate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS to induce TNF-α production.
-
Incubation: Incubate the cells for an appropriate time (e.g., 4-24 hours) to allow for TNF-α release into the supernatant.
-
Supernatant Collection: Collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the test compound concentration to determine the dose-dependent inhibitory effect.
Conclusion
The development of selective inhibitors for PDE4B and PDE4D relies on distinct synthetic strategies, each with its own set of advantages and challenges related to their core intermediates.
-
For PDE4B-selective inhibitors , the 2-arylpyrimidine scaffold provides a robust and modular platform for synthesis. The key intermediates, such as chlorinated pyrimidines, are versatile and allow for extensive SAR exploration, although the multi-step nature of the synthesis and the use of certain reagents require careful consideration.
-
For PDE4D-selective inhibitors , the focus on allosteric modulators with pyridine or pyrimidine-based cores has proven to be a highly successful strategy for achieving exceptional selectivity. While the synthesis of these more complex molecules can be more challenging and potentially less scalable, the potential for a superior therapeutic window makes this an attractive approach.
Ultimately, the choice of synthetic strategy and intermediates will depend on the specific therapeutic goals, the desired level of selectivity, and practical considerations such as the ease of synthesis and cost of goods. A thorough understanding of the chemistry behind these selective inhibitors is paramount for the continued development of novel and effective treatments for a wide range of diseases.
References
A Comparative Guide to Confirming the Enantiomeric Purity of Chiral PDE4 Inhibitor Intermediate 1
In the development of chiral pharmaceuticals, such as PDE4 inhibitors, ensuring the enantiomeric purity of intermediates is a critical step. The biological activity and potential side effects of a drug can be highly dependent on its stereochemistry.[1][2] This guide provides a comparative overview of key analytical techniques for confirming the enantiomeric purity of "chiral PDE4 inhibitor intermediate 1," a crucial component in the synthesis of potent and selective phosphodiesterase-4 inhibitors.[3] We will explore the principles, advantages, and limitations of various methods, supported by generalized experimental data and protocols.
Analytical Methodologies for Enantiomeric Purity Determination
The primary methods for determining enantiomeric purity involve creating a chiral environment to differentiate between enantiomers. This can be achieved through chromatographic separation on a chiral stationary phase or through spectroscopic techniques using chiral auxiliaries. The most commonly employed techniques in the pharmaceutical industry include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs), and Vibrational Circular Dichroism (VCD).[4][5][6]
A visual representation of the general workflow for determining enantiomeric purity is provided below.
Caption: General workflow for determining the enantiomeric purity of a chiral compound.
Comparison of Analytical Techniques
The choice of analytical technique depends on various factors, including the stage of drug development, the required level of accuracy and sensitivity, and the physicochemical properties of the analyte. The following table summarizes the key performance characteristics of the discussed methods.
| Feature | Chiral HPLC | Chiral SFC | NMR with Chiral Solvating Agents | Vibrational Circular Dichroism (VCD) |
| Principle | Differential interaction with a chiral stationary phase.[4][5] | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase.[2][7] | Formation of diastereomeric complexes with distinct NMR signals.[8][9][10] | Differential absorption of left and right circularly polarized infrared light.[11][12] |
| Primary Use | Quantitative analysis of enantiomeric purity (%ee).[4] | Rapid quantitative analysis and preparative separation.[2][13] | Determination of enantiomeric purity and structural elucidation.[14] | Determination of absolute configuration and conformational analysis.[1][12][15] |
| Resolution | High | Very High | Variable, dependent on CSA and analyte. | Not applicable for separation. |
| Analysis Time | 10 - 30 minutes | 2 - 10 minutes | 5 - 15 minutes | 1 - 3 hours |
| Limit of Detection (LOD) | Low (ng/mL range) | Low (ng/mL range) | Higher than chromatographic methods. | High concentration required (mg/mL).[12] |
| Limit of Quantitation (LOQ) | Low (µg/mL range) | Low (µg/mL range) | Higher than chromatographic methods. | Not typically used for quantification of impurities. |
| Solvent Consumption | Moderate to High | Low (uses supercritical CO2).[2] | Low | Moderate |
| Throughput | High | Very High | Moderate | Low |
| Advantages | Robust, well-established, high accuracy and precision.[4] | Fast, environmentally friendly, suitable for preparative scale.[2][13] | No separation needed, provides structural information.[8] | Provides absolute configuration, non-destructive.[1][12][15] |
| Disadvantages | Longer analysis time compared to SFC, higher solvent cost. | Requires specialized equipment. | Lower sensitivity, potential for complex spectra. | Requires higher sample concentration, complex data interpretation.[12] |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized methodologies for each technique.
Objective: To separate and quantify the enantiomers of chiral this compound.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is selected based on the structure of the analyte. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point.[4][16]
-
Mobile Phase Preparation: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is prepared. The ratio is optimized to achieve good resolution and a reasonable run time.
-
Sample Preparation: A solution of the chiral this compound is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Instrumentation: An HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
-
Data Analysis: The retention times of the two enantiomers are recorded. The enantiomeric excess (%ee) is calculated from the peak areas of the two enantiomers using the formula: %ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.[5]
Objective: To achieve a rapid separation and quantification of the enantiomers of chiral this compound.
Methodology:
-
Column Selection: Similar to HPLC, a suitable chiral stationary phase is chosen. Many CSPs used in HPLC can also be used in SFC.[7]
-
Mobile Phase: The primary mobile phase is supercritical carbon dioxide (CO2). A co-solvent, such as methanol (B129727) or ethanol, is often added to improve selectivity and reduce analysis time.[7]
-
Sample Preparation: The sample is dissolved in a suitable organic solvent.
-
Instrumentation: An SFC system with a back-pressure regulator and a UV or mass spectrometry (MS) detector is required.
-
Chromatographic Conditions:
-
Co-solvent Gradient: e.g., 5-40% methanol over 5 minutes.
-
Flow rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV or MS.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas in the chromatogram.
Objective: To determine the enantiomeric purity of chiral this compound without chromatographic separation.
Methodology:
-
CSA Selection: A suitable chiral solvating agent that is known to interact with the functional groups of the analyte is chosen.
-
Sample Preparation: The chiral this compound is dissolved in a deuterated solvent (e.g., CDCl3). An initial ¹H NMR spectrum is acquired. A molar excess of the CSA is then added to the NMR tube, and another spectrum is recorded.[9][10]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: ¹H NMR spectra are recorded before and after the addition of the CSA.
-
Data Analysis: The formation of diastereomeric complexes with the CSA results in separate signals for the two enantiomers in the NMR spectrum.[8] The enantiomeric ratio is determined by integrating the well-resolved signals corresponding to each enantiomer.[17]
Objective: To determine the absolute configuration of the chiral this compound.
Methodology:
-
Sample Preparation: A relatively concentrated solution (e.g., 5-10 mg/mL) of the enantiomerically enriched sample is prepared in a suitable solvent (e.g., CDCl3).[12]
-
Instrumentation: A VCD spectrometer is used to measure the differential absorption of left and right circularly polarized infrared light.[12]
-
Data Acquisition: The VCD and infrared (IR) spectra of the sample are recorded.
-
Theoretical Calculation: The VCD spectrum of one enantiomer is calculated using density functional theory (DFT).[1][11]
-
Data Analysis: The experimental VCD spectrum is compared to the calculated spectrum. A match in the sign and relative intensity of the VCD bands confirms the absolute configuration of the sample.[1][12]
Signaling Pathway of PDE4 Inhibition
Understanding the mechanism of action of PDE4 inhibitors provides context for the importance of their chirality. PDE4 enzymes are responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various signaling pathways. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and triggers downstream anti-inflammatory effects. The stereochemistry of the inhibitor can significantly impact its binding affinity to the active site of the PDE4 enzyme.
Caption: Simplified signaling pathway of PDE4 inhibition.
Conclusion
The confirmation of enantiomeric purity is a non-negotiable aspect of chiral drug development. For the chiral this compound, a multi-faceted approach is recommended. Chiral SFC and HPLC are the gold standards for accurate and precise quantification of enantiomeric excess, with SFC offering significant advantages in terms of speed and sustainability.[2][4][7] NMR spectroscopy with chiral solvating agents provides a rapid, non-separative alternative for purity assessment.[8] Finally, VCD stands as a powerful tool for the unambiguous determination of the absolute configuration, which is essential for understanding the structure-activity relationship of the final drug candidate.[1][12][15] The selection of the most appropriate method or combination of methods will depend on the specific requirements at each stage of the development process.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. selvita.com [selvita.com]
- 3. Practical enantioselective process for a chiral phosphodiesterase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 5. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. archives.ijper.org [archives.ijper.org]
- 14. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
"benchmarking the efficiency of intermediate 1 synthesis against published methods"
For researchers and professionals in drug development, the efficient synthesis of pharmaceutical intermediates is paramount. This guide provides a comparative analysis of published methods for the synthesis of 9α,10β-pregest-5,7-diene-3,20-diethylene glycol ketone, a key intermediate in the production of Dydrogesterone (B1671002). We will benchmark an optimized photo-initiated synthesis against a traditional thermal method and an alternative published approach, focusing on efficiency, reaction conditions, and yield.
Data Presentation
The following table summarizes the quantitative data for the three primary stages in the synthesis of the Dydrogesterone intermediate: Ketal Protection, Allylic Bromination, and Elimination.
| Synthesis Step | Parameter | Optimized Photo-initiated Method | Traditional Thermal Method | Alternative Published Method |
| 1. Ketal Protection | Reaction Time | 15 hours | 15 hours | 16 hours |
| Temperature | 40°C | 40°C | Reflux (Benzene) | |
| Yield | 88.8% | 88.8% | Not specified | |
| 2. Allylic Bromination | Reaction Time | 20 minutes[1][2] | 1.5 hours[1][2] | 6 hours |
| Temperature | 60°C | 60°C | 53 ± 2°C | |
| Yield | ~65%[1][2] | <10% (at 20 min) | Not specified | |
| 3. Elimination | Reaction Time | 3 hours | 3 hours | Not specified |
| Temperature | 110°C | 110°C | Not specified | |
| Yield | >85% | >85% | Not specified |
Experimental Protocols
Optimized Photo-initiated Synthesis
This method utilizes a 365 nm LED lamp to initiate the allylic bromination, significantly reducing reaction time.[1][2]
Step 1: Ketal Protection
-
Combine progesterone, ethylene (B1197577) glycol, triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to 40°C and stir for 15 hours.
-
Upon completion, work up the reaction to isolate the protected intermediate.
Step 2: Allylic Bromination (Photo-initiated)
-
Dissolve the protected intermediate and N-bromosuccinimide (NBS) in a suitable solvent.
-
Irradiate the mixture with a 365 nm LED lamp at 60°C for 20 minutes.[1][2]
-
Monitor the reaction by TLC until completion.
-
Isolate the brominated product.
Step 3: Elimination
-
Dissolve the brominated intermediate in a high-boiling point solvent with a suitable base (e.g., 2,4,6-trimethylpyridine).
-
Heat the reaction mixture to 110°C for 3 hours.
-
Cool the reaction and perform an appropriate work-up to isolate the final product, 9α,10β-pregest-5,7-diene-3,20-diethylene glycol ketone.
Traditional Thermal Synthesis
This protocol employs thermal initiation for the allylic bromination step.
Step 1: Ketal Protection
-
Follow the same procedure as the Optimized Photo-initiated Synthesis for ketal protection.
Step 2: Allylic Bromination (Thermal Initiation)
-
Dissolve the protected intermediate, NBS, and a radical initiator (e.g., AIBN) in a suitable solvent.
-
Monitor the reaction by TLC.
-
Isolate the brominated product.
Step 3: Elimination
-
Follow the same procedure as the Optimized Photo-initiated Synthesis for the elimination reaction.
Alternative Published Method
This method represents an alternative approach found in the literature, which may involve different reagents or conditions.
Step 1: Ketal Protection
-
A mixture of the starting steroid, ethylene glycol, and p-toluenesulfonic acid in benzene (B151609) is heated at reflux for 16 hours. The product is then worked up.
Step 2: Allylic Bromination
-
The protected intermediate is dissolved in a mixture of acetone (B3395972) and ethyl acetate.
-
N-trans-phthalimide and azodiisoheptanecarbonitrile are added, and the mixture is heated to 53 ± 2°C and stirred for 6 hours.
Step 3: Elimination
-
The brominated intermediate is refluxed in 2,4,6-trimethylpyridine (B116444) to induce elimination, yielding the desired diene.
Visualizations
Caption: Experimental workflow for the optimized photo-initiated synthesis.
Caption: Overall synthesis pathway of Dydrogesterone from Progesterone.
References
Scaling Up the Synthesis of Key PDE4 Inhibitor Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of scalable and efficient synthetic routes for active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Phosphodiesterase 4 (PDE4) inhibitors have emerged as a critical class of drugs for treating inflammatory diseases, including psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD). The commercial viability of these drugs is intrinsically linked to the efficient synthesis of their key chemical intermediates. This guide provides a comparative assessment of different synthetic routes for three key intermediates of prominent PDE4 inhibitors: Apremilast (B1683926), Rolipram, and Roflumilast (B1684550). The comparison focuses on scalability, yield, purity, safety, and environmental considerations to aid researchers and process chemists in selecting the most suitable manufacturing process.
Comparison of Synthetic Routes for PDE4 Inhibitor Intermediates
The scalability of a synthetic process is a multifactorial assessment that includes chemical yield, process efficiency, cost of goods, safety of operations, and environmental impact. Below is a detailed comparison of published synthetic routes for the intermediates of Apremilast, Rolipram, and Roflumilast.
Apremilast Intermediate: (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine
This chiral amine is the cornerstone for the synthesis of Apremilast. Several routes have been developed, with a focus on achieving high enantiomeric purity in a cost-effective manner.
Table 1: Comparison of Synthetic Routes to (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine
| Parameter | Route 1: Chiral Amine Directed Hydrogenation[1] | Route 2: Asymmetric Synthesis via Ellman's Sulfinamide[2] |
| Starting Materials | 3-ethoxy-4-methoxy-benzoate, Dimethyl sulfone, Chiral Amine | 3-ethoxy-4-methoxy-benzaldehyde, (R)-tert-butanesulfinamide |
| Number of Steps | 3 | 4 |
| Overall Yield | ~75% (estimated from patent) | 56%[2] |
| Purity (chiral) | 98.7% e.e.[1] | 95.5% e.e.[2] |
| Key Reagents | Basic catalyst, Hydrogenation catalyst | Ti(OEt)4, n-BuLi, HCl |
| Scalability Factors | Pros: Fewer steps, high chiral purity. Cons: Use of n-BuLi presents safety challenges at scale.[1] | Pros: Avoids resolution of racemates. Cons: Higher number of steps, moderate overall yield. |
| Safety & Environment | Use of n-butyllithium requires stringent safety protocols due to its pyrophoric nature. Hydrogenation requires specialized high-pressure equipment. | Use of titanium ethoxide and n-butyllithium requires careful handling. |
Diagram 1: Synthetic Pathway for Apremilast Intermediate (Route 1)
Caption: Chiral amine directed hydrogenation route to the Apremilast intermediate.
Rolipram Intermediate: 4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one
Rolipram, a selective PDE4 inhibitor, has a key structural feature of a substituted pyrrolidinone ring. The synthesis of this intermediate with the correct stereochemistry is crucial for its biological activity.
Table 2: Comparison of Synthetic Routes to the Rolipram Intermediate
| Parameter | Route 1: Enantioselective Flow Synthesis[3][4] | Route 2: Multi-step Batch Synthesis |
| Starting Materials | 3-(cyclopentyloxy)-4-methoxycinnamaldehyde | 3-(cyclopentyloxy)-4-methoxybenzaldehyde |
| Number of Steps | 3 (telescoped) | ~5-6 |
| Productivity/Yield | 1.74 g/h (intermediate), 83% yield (final product)[4] | Stepwise yields reported, overall yield not explicitly stated. |
| Purity (chiral) | 94% e.e.[4] | Dependent on the resolution or asymmetric step. |
| Key Reagents | Polystyrene-supported chiral organocatalyst, in-situ generated persulfuric acid, trichlorosilane | Varies depending on the specific route, often involves standard organic reagents. |
| Scalability Factors | Pros: High productivity, continuous process, reduced waste (E-factor of 9.3).[4] Cons: Requires specialized flow chemistry equipment. | Pros: Utilizes conventional batch reactors. Cons: Can be less efficient with more unit operations. |
| Safety & Environment | Trichlorosilane is a hazardous substance requiring careful handling.[5][6][7][8] Flow chemistry can offer safety benefits by minimizing reaction volumes at any given time. | Dependent on the specific reagents used in the chosen multi-step route. |
Diagram 2: Experimental Workflow for Flow Synthesis of Rolipram Intermediate
Caption: Workflow for the enantioselective flow synthesis of Rolipram.
Roflumilast Intermediate: 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid
This benzoic acid derivative is the central building block for the synthesis of Roflumilast. Various synthetic strategies have been reported, starting from different precursors.
Table 3: Comparison of Synthetic Routes to 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid
| Parameter | Route 1: From 3,4-dihydroxybenzaldehyde[9] | Route 2: From 3-halogeno-4-hydroxybenzaldehyde[10] | Route 3: From 3-fluoro-4-hydroxybenzaldehyde[11] |
| Starting Materials | 3,4-dihydroxybenzaldehyde | 3-halogeno-4-hydroxybenzaldehyde, cyclopropylmethanol (B32771) | 3-fluoro-4-hydroxybenzaldehyde |
| Number of Steps | 4 | 3 | 3 |
| Overall Yield | Not explicitly stated, but individual step yields are provided. | Good reaction selectivity and high reaction yield reported.[10] | Not explicitly stated, but individual step yields are provided. |
| Purity | Not explicitly stated. | HPLC purity of intermediate steps reported (e.g., 92.5-95%).[10] | Not explicitly stated. |
| Key Reagents | Sodium chlorodifluoroacetate, Bromomethylcyclopropane | Potassium hydride or sodium hydride, chlorodifluoroacetic acid or its derivative | Sodium chlorodifluoroacetate, cyclopropylmethanol |
| Scalability Factors | Pros: Readily available starting material. Cons: Multiple steps may reduce overall yield. | Pros: High yield and good selectivity. Cons: Use of hydrides (KH, NaH) requires careful handling at scale.[12][13][14][15] | Pros: Potentially cost-effective starting material. Cons: Requires electrophilic substitution which may lead to selectivity issues. |
| Safety & Environment | Use of DMF as a solvent. | Use of hazardous hydrides and DMSO as a solvent. | Use of DMF or NMP as solvents. |
Diagram 3: Decision Flowchart for Selecting a Scalable Synthesis Route
Caption: A logical flowchart for the selection of a scalable synthesis process.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and scaling up a synthesis. Below are representative procedures for key steps in the synthesis of the discussed intermediates.
Protocol 1: Synthesis of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (Apremilast Intermediate Precursor)[18]
-
To a solution of dimethyl sulfone (23.38 g, 0.25 mol) in THF (330 mL) cooled to -75 °C, n-BuLi (14.13 g, 0.22 mol) is added dropwise over 30 minutes, maintaining the temperature between -70 and -75 °C.
-
The mixture is stirred for 1 hour at this temperature.
-
A solution of 3-ethoxy-N,4-dimethoxy-N-methylbenzamide (22 g, 0.092 mol) in THF is then added dropwise over 20 minutes.
-
The reaction mixture is stirred for 2 hours at -70 to -75 °C.
-
The reaction is quenched with 6N HCl solution.
-
The product is extracted with dichloromethane (B109758) (DCM) and the organic layer is concentrated.
-
The crude product is recrystallized from toluene (B28343) to yield 17.5 g (70% yield) of the title compound.
Protocol 2: Enantioselective Synthesis of the Chiral Key Intermediate of Rolipram (Flow Chemistry)[4]
-
Asymmetric Conjugate Addition: A solution of 3-(cyclopentyloxy)-4-methoxycinnamaldehyde (1.0 M in MeOH), nitromethane (B149229) (5 eq), and acetic acid (0.6 eq) is passed through a packed-bed reactor containing a polystyrene-supported chiral organocatalyst.
-
Oxidative Esterification: The output stream is mixed with a 4.0 M H2SO4 solution and a 2.0 M H2O2 solution. This mixture is then passed through a heated coil reactor to generate persulfuric acid in situ and effect the oxidative esterification.
-
Workup: The resulting mixture undergoes an extractive workup to yield the key nitroester intermediate with a productivity of 1.74 g/h and 94% e.e.[4]
Protocol 3: Synthesis of 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde (Roflumilast Intermediate Precursor)[12]
-
Under a nitrogen atmosphere, to a 250 mL four-hole flask, add acetone (130 mL) and cool to 10-15 °C.
-
Add 3-bromo-4-hydroxy benzaldehyde (B42025) (13.08 g), potassium hydride (KH, 4.6 g), and cyclopropylmethanol (3.6 g) respectively.
-
Stir the mixture for 0.5 hours, then warm to 70 °C and stir for 15 hours.
-
Adjust the reaction system to pH 2 with 0.2N hydrochloric acid.
-
Extract the product with ethyl acetate (B1210297) (3 x 100 mL).
-
Wash the combined organic layers with water and saturated brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain 10.04 g (80% yield) of an oily product with an HPLC purity of 92.5%.[10]
Conclusion
The selection of a scalable synthesis for a PDE4 inhibitor intermediate requires a thorough evaluation of multiple factors. For the Apremilast intermediate , the chiral amine directed hydrogenation offers a shorter route with high enantiopurity, but the use of n-BuLi necessitates stringent safety measures for large-scale production. The Rolipram intermediate synthesis via enantioselective flow chemistry demonstrates high productivity and efficiency, making it an attractive option for continuous manufacturing, provided the initial investment in specialized equipment is feasible. The synthesis of the Roflumilast intermediate presents several viable routes with readily available starting materials; the choice will likely depend on a detailed cost and safety analysis of the specific reagents and solvents for each option. By carefully considering the data presented in this guide, researchers and drug development professionals can make informed decisions to develop robust, safe, and cost-effective manufacturing processes for these important therapeutic agents.
References
- 1. CN104447445A - Preparation method for synthesizing apremilast intermediate - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 6. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. chemistryforsustainability.org [chemistryforsustainability.org]
- 8. alkalimetals.com [alkalimetals.com]
- 9. Page loading... [wap.guidechem.com]
- 10. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 11. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
- 14. nj.gov [nj.gov]
- 15. Sodium hydride - Sciencemadness Wiki [sciencemadness.org]
Validation Report and Comparative Analysis of Synthesis Routes for a GMP-Grade PDE4 Inhibitor Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic routes for a key intermediate in the production of a phosphodiesterase 4 (PDE4) inhibitor, focusing on aspects relevant to Good Manufacturing Practice (GMP). The data presented is a synthesis of information from various public sources, including patents and research articles. This report aims to offer a comprehensive overview to aid in the selection and validation of a manufacturing process.
Executive Summary
The synthesis of active pharmaceutical ingredients (APIs) under GMP conditions necessitates a robust and well-validated manufacturing process. A critical component of this is the synthesis of stable, high-purity intermediates. This report focuses on the comparative analysis of synthetic routes for 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid , a key intermediate in the synthesis of the PDE4 inhibitor Roflumilast . We will also present a proposed validation protocol for the analytical methods required to ensure the quality of this intermediate.
Comparison of Synthetic Routes for 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid
The following table summarizes quantitative data from different synthetic routes described in publicly available documents. It is important to note that these routes may have been performed at different scales and analyzed by various methods, so a direct comparison should be made with caution.
| Route | Starting Material | Key Steps | Reported Yield | Reported Purity (HPLC) | Source |
| Route A | 3-chloro-4-hydroxy benzaldehyde | 1. Alkylation with cyclopropylcarbinol2. Etherification3. Oxidation | 91% | 95% | [1] |
| Route B | 3-chloro-4-hydroxy benzaldehyde | 1. Alkylation with cyclopropylcarbinol in DMF2. Etherification3. Oxidation | 92% | 94.6% | [1] |
| Route C | 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde | 1. Oxidation with sodium chlorite | 97.3% | Not Specified | [2] |
| Route D | 3-nitro-4-hydroxybenzoic acid ester | 1. Alkylation2. Reduction3. Diazotization and Hydrolysis4. Alkylation5. Deprotection | 91% (for one step) | Not Specified | [3] |
Experimental Protocols
A validated analytical method is crucial for ensuring the quality of the GMP-grade intermediate. Based on established methods for the final API, a robust HPLC method for the analysis of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid and its impurities is proposed below.
Proposed HPLC Method for Purity and Impurity Determination
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known quantity of the intermediate in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.
Validation of the Analytical Method
The proposed HPLC method must be validated according to ICH Q2(R1) guidelines. The validation will include the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This will be demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations ranging from 50% to 150% of the target concentration will be analyzed. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of test results obtained by the method to the true value. This will be assessed by recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): The study should be conducted by different analysts, on different days, and with different equipment. The RSD between the results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a GMP-grade PDE4 inhibitor intermediate.
Caption: Generalized GMP Synthesis Workflow for a PDE4 Inhibitor Intermediate.
Analytical Method Validation Workflow
The following diagram outlines the logical flow of an analytical method validation process.
Caption: Workflow for Analytical Method Validation according to ICH Guidelines.
Conclusion
The selection of a synthetic route for a GMP-grade intermediate requires a thorough evaluation of yield, purity, and the impurity profile. While publicly available data provides valuable insights, a definitive choice necessitates in-house validation and a head-to-head comparison under standardized conditions. The successful implementation of a robust and validated analytical method, such as the proposed HPLC method, is paramount for ensuring the consistent quality and regulatory compliance of the final API.
References
Safety Operating Guide
Prudent Disposal of PDE4 Inhibitor Intermediate 1: A Comprehensive Safety and Operational Guide
For Immediate Implementation by Laboratory Personnel
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Equipment Type | Specification | Purpose |
| Eye Protection | Safety goggles or glasses with side shields | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
II. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of PDE4 inhibitor intermediate 1 and associated contaminated materials.
Experimental Protocol: Disposal of this compound
-
Waste Characterization and Segregation:
-
Treat this compound, whether in solid form or in solution, as hazardous chemical waste.[1][2]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[3][4][5] Incompatible materials can lead to dangerous chemical reactions.[4]
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, pipette tips) from liquid waste (e.g., solutions containing the intermediate, solvent rinses).[3][5]
-
-
Container Selection and Labeling:
-
Select a primary waste container that is in good condition, leak-proof, and chemically compatible with the intermediate and any solvents used.[1][5][6][7] The original container is often a suitable choice for waste storage.[1]
-
The container must have a secure, screw-on cap.[5][7] Makeshift closures like corks or parafilm are not acceptable.[5]
-
Affix a "Hazardous Waste" label to the container.[7][8] The label must include:
-
-
Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[6]
-
The storage area should be secure, well-ventilated, and away from heat sources or direct sunlight.[9]
-
Utilize secondary containment, such as a chemically resistant tray, to capture any potential leaks or spills.[3][5] The secondary container should be able to hold 110% of the volume of the primary container.[5]
-
Do not overfill the waste container; a maximum of 90% capacity is recommended to allow for expansion.[2]
-
-
Decontamination of Glassware and Surfaces:
-
Decontaminate any glassware or equipment that has come into contact with the intermediate by rinsing with a suitable solvent (e.g., ethanol, isopropanol).
-
Collect the solvent rinse as hazardous liquid waste.[10]
-
Clean work surfaces with a detergent solution followed by a solvent wipe-down. All cleaning materials, such as paper towels, should be disposed of as solid hazardous waste.[10]
-
-
Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office or a licensed hazardous waste disposal service to arrange for pickup.[6][10]
-
Follow your institution's specific procedures for requesting waste collection, which may involve completing an online form or making a direct call.[2]
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[2][6][11]
-
III. Quantitative Guidelines for Chemical Waste Management
The following table summarizes general quantitative limits and timelines for the management of laboratory chemical waste. These are not specific to this compound but represent common institutional practices.
Table 2: General Quantitative Waste Management Guidelines
| Parameter | Guideline | Rationale |
| SAA Storage Time Limit | Up to 1 year for partially filled containers | Regulatory compliance and safety.[2] |
| Container Fill Level | Do not exceed 90% capacity | Allows for vapor expansion and prevents spills.[2] |
| Full Container Removal | Within three days of being full | Regulatory compliance.[2][8] |
| Drain Disposal pH Range | Generally between 5.5 and 9.5 | For non-hazardous, water-soluble substances only.[2] |
IV. Disposal Workflow
The logical flow for the proper disposal of this compound is depicted below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.
References
- 1. vumc.org [vumc.org]
- 2. benchchem.com [benchchem.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. mtu.edu [mtu.edu]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal [cool.culturalheritage.org]
Safeguarding Researchers: Essential Protocols for Handling PDE4 Inhibitor Intermediate 1
For immediate implementation, this guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling PDE4 inhibitor intermediate 1. Adherence to these protocols is paramount for ensuring personal safety and minimizing environmental impact. This document outlines procedural, step-by-step guidance for safe handling, personal protective equipment (PPE), and disposal of this potent pharmaceutical intermediate.
Given the absence of a specific Safety Data Sheet (SDS) for "this compound" in the public domain, the following recommendations are based on best practices for handling active pharmaceutical ingredients (APIs) and their intermediates.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1]
Immediate Safety and Handling Precautions
When handling this compound, a thorough risk assessment should be conducted to ensure the implementation of appropriate safety measures.[3] Containment strategies should focus on isolating the product and the process rather than relying solely on personal protective equipment.[4]
Engineering Controls:
-
Ventilation: All work with solid or solutions of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Containment: For procedures with a high risk of aerosol generation, consider using a glove box or other closed-system transfer methods.
Personal Protective Equipment (PPE): The selection of appropriate PPE is critical to prevent direct exposure.[3] The following table summarizes the recommended PPE for handling this compound.[1][5][6]
| Body Part | Recommended Protection | Material/Specification | Purpose |
| Eyes | Safety Goggles with Side-Shields | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[5][6] |
| Hands | Chemical-Resistant Gloves | Nitrile or other suitable material | Prevents dermal absorption of the chemical.[1][5][6] |
| Body | Laboratory Coat | Impervious material | Protects skin and personal clothing from contamination.[1][5] |
| Respiratory | Respirator (if applicable) | NIOSH-approved | Necessary when handling powders or if aerosolization is likely.[5] |
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.[1][2] Under no circumstances should this material be disposed of down the drain or in regular trash.[1]
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated consumables (e.g., weighing paper, pipette tips) and contaminated PPE, must be collected in a dedicated and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container.[2] The solvent's properties should be considered when selecting the container.[1]
Waste Container Labeling: All hazardous waste containers must be labeled immediately upon the addition of waste.[5] The label must include:
-
The full chemical name: "this compound" and any other constituents[5]
-
The approximate percentage of each component[5]
-
Relevant hazard characteristics (e.g., toxic, irritant)[2][5]
The following flowchart outlines the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision tree for the disposal of this compound waste.
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this potent pharmaceutical intermediate, ensuring a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


